molecular formula C32H32N2O B1679991 Z-160 CAS No. 41332-24-5

Z-160

Cat. No.: B1679991
CAS No.: 41332-24-5
M. Wt: 460.6 g/mol
InChI Key: VCPMZDWBEWTGNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z160 has been used in trials studying the treatment of Postherpetic Neuralgia and Lumbosacral Radiculopathy.
Z160 is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.
an N- and T-type calcium channel blocke

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H32N2O/c35-31(25-30(26-13-5-1-6-14-26)27-15-7-2-8-16-27)33-21-23-34(24-22-33)32(28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-20,30,32H,21-25H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPMZDWBEWTGNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CC(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H32N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70407284
Record name NP-118809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41332-24-5
Record name Z-160
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041332245
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Z-160
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12743
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name NP-118809
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70407284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Z-160
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TX3R141LEP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Z-160: A Technical Deep Dive into a State-Dependent N-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160, also known as NMED-160 and MK-6721, is a small molecule, orally bioavailable inhibitor of N-type (Cav2.2) voltage-gated calcium channels. Developed for the treatment of chronic neuropathic pain, this compound garnered significant interest due to its unique mechanism of action: state-dependent channel blockade. This property allows it to preferentially target neurons undergoing high-frequency firing, a characteristic of pathological pain states, while sparing normally functioning neurons. Despite a promising preclinical profile and a good safety record in early clinical trials, the development of this compound was discontinued after Phase 2a studies due to a lack of demonstrated efficacy.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, electrophysiological properties, and preclinical pharmacology.

Core Mechanism of Action: State-Dependent Inhibition of Cav2.2

This compound exerts its therapeutic effect through the selective inhibition of the α1B subunit of the N-type (Cav2.2) voltage-gated calcium channel.[3] These channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the influx of calcium ions that triggers neurotransmitter release. In the context of pain signaling, Cav2.2 channels are critical for the transmission of nociceptive signals in the spinal cord.

The key feature of this compound's mechanism is its state-dependent or use-dependent blockade. This means that the inhibitory activity of this compound is significantly enhanced when the Cav2.2 channels are in a more active state, such as during the rapid and repetitive firing of action potentials that occurs in neuropathic pain.[4] This is in contrast to state-independent blockers, which inhibit the channel regardless of its activity level. The preferential binding of this compound to the open or inactivated states of the Cav2.2 channel is thought to be the molecular basis for its state-dependent action. This targeted approach was designed to offer a wider therapeutic window by minimizing effects on normal physiological neuronal activity.

Signaling Pathway of N-Type Calcium Channel Blockade in Nociception

The analgesic effect of this compound is achieved by interrupting the pain signaling cascade at the level of the presynaptic terminal in the dorsal horn of the spinal cord. The following diagram illustrates this pathway.

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Action_Potential Action Potential (High Frequency Firing) Cav2_2_Channel N-type (Cav2.2) Calcium Channel Action_Potential->Cav2_2_Channel Depolarization Calcium_Influx Ca2+ Influx Cav2_2_Channel->Calcium_Influx Vesicle_Fusion Synaptic Vesicle Fusion Calcium_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Receptors Postsynaptic Receptors Neurotransmitter_Release->Postsynaptic_Receptors Z160 This compound Z160->Cav2_2_Channel Inhibition (State-Dependent) Pain_Signal_Propagation Pain Signal Propagation Postsynaptic_Receptors->Pain_Signal_Propagation

Figure 1: Signaling pathway of this compound's action in nociceptive transmission.

Quantitative Data

Target Assay Type Reported Activity Reference
Cav2.2 (N-type) Calcium ChannelFLIPR-based intracellular calcium responseActive (used as a positive control)[3]
Cav3.2 (T-type) Calcium ChannelFLIPR-based intracellular calcium responseActive[3]

Table 1: Summary of In Vitro Activity of this compound

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not extensively published. However, based on the descriptions of its properties, the following methodologies are standard for evaluating state-dependent ion channel blockers.

Electrophysiology (Whole-Cell Patch Clamp)

To characterize the state-dependent block of Cav2.2 channels by this compound, whole-cell patch-clamp recordings from cells heterologously expressing the channel would be performed.

Workflow for Assessing State-Dependent Block:

G Cell_Culture Culture cells expressing human Cav2.2 channels Patch_Clamp_Setup Establish whole-cell patch-clamp configuration Cell_Culture->Patch_Clamp_Setup Resting_State_Protocol Apply voltage protocol to assess resting state block (low frequency stimulation) Patch_Clamp_Setup->Resting_State_Protocol Z160_Application Apply this compound at varying concentrations Resting_State_Protocol->Z160_Application Use_Dependent_Protocol Apply voltage protocol to assess use-dependent block (high frequency stimulation) Data_Analysis Measure current amplitude reduction and calculate IC50 for each state Use_Dependent_Protocol->Data_Analysis Z160_Application->Use_Dependent_Protocol

Figure 2: Experimental workflow for electrophysiological characterization of this compound.
  • Resting State Protocol: To determine the affinity of this compound for the resting state of the channel, cells would be held at a hyperpolarized potential (e.g., -100 mV) and depolarizing pulses would be applied at a low frequency (e.g., 0.1 Hz).

  • Use-Dependent Protocol: To assess the block of the channel in more active states, a train of depolarizing pulses at a higher frequency (e.g., 10 Hz) would be applied from a depolarized holding potential (e.g., -70 mV) to promote channel opening and inactivation. The progressive decrease in current amplitude during the pulse train in the presence of this compound would indicate use-dependent block.

Preclinical Animal Models of Pain

This compound demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.[6] Standard models used to evaluate such compounds include:

  • Chronic Constriction Injury (CCI) Model: This model of neuropathic pain involves loose ligation of the sciatic nerve, leading to the development of thermal hyperalgesia and mechanical allodynia.

  • Spinal Nerve Ligation (SNL) Model: This model involves the tight ligation of lumbar spinal nerves, also resulting in persistent neuropathic pain behaviors.

  • Formalin Test: This model of inflammatory pain involves the injection of formalin into the paw, which elicits a biphasic pain response.

Logical Relationship of Preclinical Testing:

G Induce_Pain_Model Induction of Neuropathic or Inflammatory Pain Model in Rodents Baseline_Measurement Baseline Assessment of Pain Behaviors Induce_Pain_Model->Baseline_Measurement Z160_Administration Oral Administration of this compound or Vehicle Baseline_Measurement->Z160_Administration Post_Dose_Measurement Post-Dose Assessment of Pain Behaviors at Various Time Points Z160_Administration->Post_Dose_Measurement Efficacy_Determination Determination of Analgesic Efficacy Post_Dose_Measurement->Efficacy_Determination

Figure 3: Logical flow of in vivo efficacy testing of this compound.

Conclusion

This compound represents a well-rationalized approach to the development of a novel analgesic for neuropathic pain. Its mechanism of action, centered on the state-dependent blockade of Cav2.2 channels, offered the potential for targeted therapy with an improved safety profile. Although it did not meet its primary efficacy endpoints in Phase 2a clinical trials, the preclinical data and the underlying scientific rationale for targeting activated N-type calcium channels remain a valuable case study for researchers in the field of pain drug discovery. The exploration of state-dependent ion channel modulators continues to be a promising avenue for the development of more effective and safer therapeutics for a variety of neurological disorders.

References

An In-Depth Technical Guide to the Core of Z-160, a Former Investigational N-type Calcium Channel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Z-160 (also known as NP118809) , a potent and selective small-molecule inhibitor of N-type (Cav2.2) voltage-gated calcium channels, emerged as a promising non-opioid analgesic candidate for chronic neuropathic pain. Despite a favorable preclinical profile, the compound was ultimately discontinued after failing to meet its primary endpoints in Phase II clinical trials. This technical guide provides a comprehensive overview of the available preclinical and clinical data on this compound, including its mechanism of action, quantitative data, and detailed experimental methodologies, to serve as a valuable resource for researchers in the field of pain therapeutics and ion channel modulation.

Core Mechanism of Action

This compound is a state-dependent blocker of N-type calcium channels, meaning it preferentially binds to and inhibits channels in the open or inactivated state. These channels are densely expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. By blocking the influx of calcium ions into these neurons, this compound was designed to inhibit the release of key neurotransmitters involved in pain signaling, such as glutamate and substance P. This targeted action aimed to reduce the transmission of pain signals from the periphery to the brain.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data that has been publicly disclosed for this compound (NP118809).

Table 1: In Vitro Potency and Selectivity

TargetAssay TypeIC50SpeciesReference
Cav2.2 (N-type)Whole-cell patch clamp0.28 ± 0.02 µMHuman[3]
Cav3.1 (T-type)Whole-cell patch clampNo significant inhibition at 1 µMHuman[3]
hERGNot specified7.4 µMHuman[3]

Table 2: Preclinical Efficacy in Animal Models of Pain

Animal ModelSpeciesRoute of AdministrationEfficacyReference
Inflammatory PainRodentOralEffective[4]
Neuropathic PainRodentOralEffective[4]

Note: Specific ED50 values from these preclinical pain models are not publicly available in the reviewed literature.

Table 3: Clinical Trial Overview

PhaseIndicationStatusPrimary EndpointOutcomeReference
Phase IILumbosacral RadiculopathyDiscontinuedChange in weekly average of daily pain intensity (NPRS)Did not meet primary endpoint[3]
Phase IIPost-herpetic NeuralgiaDiscontinuedChange in weekly average of daily pain intensity (NPRS)Did not meet primary endpoint[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further research.

Whole-Cell Patch Clamp Electrophysiology for Cav2.2 Inhibition

This protocol is based on standard methods for assessing ion channel inhibition.

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human Cav2.2 channel subunits (α1B, β3, and α2δ-1) are cultured in appropriate media.

  • Cell Preparation: Cells are plated on glass coverslips for recording.

  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2 (pH 7.4 with CsOH).

    • Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na (pH 7.2 with CsOH).

  • Recording:

    • Whole-cell voltage-clamp recordings are performed at room temperature.

    • Pipettes with a resistance of 2-5 MΩ are used.

    • Cells are held at a holding potential of -80 mV.

    • Currents are elicited by a depolarizing step to +10 mV for 50 ms every 10 seconds.

  • Data Analysis: The peak inward current is measured before and after the application of this compound at various concentrations. The concentration-response curve is fitted with the Hill equation to determine the IC50 value.

Radioligand Binding Assay for N-type Calcium Channels

This is a representative protocol for a competitive binding assay.

  • Membrane Preparation: Membranes are prepared from rat brain tissue or cells expressing the target receptor.

  • Radioligand: [125I]ω-conotoxin GVIA is commonly used as the radioligand for N-type calcium channels.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.1% bovine serum albumin.

  • Procedure:

    • Membrane preparations are incubated with a fixed concentration of [125I]ω-conotoxin GVIA and varying concentrations of this compound.

    • Non-specific binding is determined in the presence of a saturating concentration of unlabeled ω-conotoxin GVIA.

    • The reaction is incubated to equilibrium.

  • Separation and Counting: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is quantified using a gamma counter.

  • Data Analysis: The IC50 value is determined by fitting the competition binding data to a one-site competition model. The Ki value is then calculated using the Cheng-Prusoff equation.

Formalin Test for Inflammatory Pain in Rodents

This is a standard protocol to assess analgesic efficacy in a model of persistent pain.

  • Animals: Male Sprague-Dawley rats or C57BL/6 mice are used.

  • Acclimation: Animals are acclimated to the testing environment.

  • Drug Administration: this compound or vehicle is administered orally at a predetermined time before the formalin injection.

  • Formalin Injection: A dilute solution of formalin (e.g., 5%) is injected subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in two phases: the early phase (0-5 minutes) and the late phase (15-40 minutes).

  • Data Analysis: The total time spent in nociceptive behaviors during each phase is calculated for each animal. The effect of this compound is determined by comparing the responses of the drug-treated group to the vehicle-treated group.

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

This surgical model is widely used to induce neuropathic pain.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Surgery: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Four loose ligatures are tied around the nerve with a specific spacing.

  • Post-operative Care: Animals are allowed to recover from surgery.

  • Behavioral Testing: Mechanical allodynia (pain in response to a non-painful stimulus) is assessed using von Frey filaments. The paw withdrawal threshold is determined by applying filaments of increasing force to the plantar surface of the hind paw.

  • Drug Administration: this compound or vehicle is administered orally, and behavioral testing is performed at various time points after dosing.

  • Data Analysis: The paw withdrawal threshold is determined for each animal. The efficacy of this compound is assessed by its ability to increase the paw withdrawal threshold in the injured paw compared to vehicle-treated animals.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway targeted by this compound and a typical experimental workflow for its evaluation.

N_Type_Calcium_Channel_Signaling_in_Nociception cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron ActionPotential Action Potential Depolarization Membrane Depolarization ActionPotential->Depolarization NCaChannel N-type Ca²⁺ Channel (Cav2.2) Depolarization->NCaChannel Activation CaInflux Ca²⁺ Influx NCaChannel->CaInflux VesicleFusion Synaptic Vesicle Fusion CaInflux->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NeurotransmitterRelease Receptors Neurotransmitter Receptors NeurotransmitterRelease->Receptors Binding SignalTransduction Signal Transduction Receptors->SignalTransduction PainSignal Pain Signal Propagation SignalTransduction->PainSignal Z160 This compound Z160->NCaChannel Inhibition

Figure 1: Signaling pathway of N-type calcium channels in nociceptive transmission and the inhibitory action of this compound.

Z160_Development_Workflow cluster_preclinical Preclinical Development cluster_clinical Clinical Development TargetValidation Target Validation (N-type Ca²⁺ Channel) LeadDiscovery Lead Discovery (NP118809/Z-160) TargetValidation->LeadDiscovery InVitro In Vitro Characterization - Electrophysiology (IC₅₀) - Binding Assays (Kᵢ) - Selectivity Profiling LeadDiscovery->InVitro InVivo In Vivo Efficacy - Inflammatory Pain Models - Neuropathic Pain Models InVitro->InVivo Safety Safety & Toxicology - In vitro (hERG) - In vivo InVivo->Safety PK Pharmacokinetics (ADME in multiple species) InVivo->PK Phase1 Phase I - Safety & Tolerability - Pharmacokinetics Safety->Phase1 PK->Phase1 Phase2 Phase II - Efficacy in Pain Patients (LSR, PHN) Phase1->Phase2 Discontinuation Program Discontinuation (Lack of Efficacy) Phase2->Discontinuation

Figure 2: A representative workflow for the preclinical and clinical development of this compound.

Conclusion and Future Perspectives

This compound (NP118809) represented a significant effort in the development of a non-opioid, orally available N-type calcium channel blocker for chronic pain. Its promising preclinical profile, characterized by potent and selective inhibition of Cav2.2 channels and efficacy in animal models of pain, did not translate into clinical success in Phase II trials for lumbosacral radiculopathy and post-herpetic neuralgia.[3] The reasons for this translational failure are not definitively known but could be multifactorial, including complexities of the pain conditions studied, patient heterogeneity, or suboptimal therapeutic window in humans.

Despite its discontinuation, the story of this compound provides valuable lessons for the development of future ion channel modulators for pain. The comprehensive data, though limited in public availability, underscores the challenges of translating preclinical efficacy to clinical benefit. Further research into state-dependent N-type calcium channel blockers, potentially with different pharmacokinetic or pharmacodynamic properties, may yet yield a successful therapeutic for the millions of patients suffering from chronic pain. The detailed information presented in this guide is intended to support such future endeavors.

References

Z-160: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Structure, Properties, and Clinical Development of the Selective N-type Calcium Channel Blocker Z-160

Abstract

This compound is a first-in-class, orally available small molecule that acts as a selective, state-dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. Developed for the management of chronic neuropathic pain, this compound underwent Phase IIa clinical trials to evaluate its efficacy in conditions such as lumbosacral radiculopathy and postherpetic neuralgia. Despite its promising mechanism of action, the clinical development of this compound was discontinued. This guide provides a comprehensive technical overview of this compound, including its chemical structure, physicochemical properties, mechanism of action, and a summary of its clinical trial design and outcomes. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound hydrochloride is the salt form of the active compound. Its chemical and physical properties are summarized in the table below.

PropertyValueSource
IUPAC Name 1-(4-benzhydrylpiperazin-1-yl)-3,3-diphenylpropan-1-one;hydrochloride[1]
Synonyms This compound hydrochloride, NMED-160, MK-6721[2][3]
CAS Number 41332-36-9[1][3]
Molecular Formula C₃₂H₃₃ClN₂O[1][3][4]
Molecular Weight 497.1 g/mol [1][4]
Exact Mass 496.2281414 Da[1][4]
Elemental Analysis C: 77.32%, H: 6.69%, Cl: 7.13%, N: 5.64%, O: 3.22%[3]

Mechanism of Action and Signaling Pathway

This compound is a selective antagonist of N-type (CaV2.2) voltage-gated calcium channels.[1][2] These channels are predominantly located on presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord. In chronic pain states, neurons can become hyperexcitable and fire at high frequencies. This compound is designed to be state-dependent, meaning it preferentially targets and blocks N-type calcium channels on neurons that are in a state of high-frequency firing.[1]

By blocking the influx of calcium ions into these presynaptic terminals, this compound inhibits the release of excitatory neurotransmitters such as glutamate and substance P. This, in turn, dampens the transmission of pain signals to the brain.

Z160_Mechanism_of_Action Pain_Signal Nociceptive Signal (High-Frequency Firing) Presynaptic_Neuron Presynaptic Nociceptive Neuron Pain_Signal->Presynaptic_Neuron Stimulates CaV2_2 N-type (CaV2.2) Calcium Channel Presynaptic_Neuron->CaV2_2 Activates Ca_Influx Calcium (Ca²⁺) Influx CaV2_2->Ca_Influx Mediates Z160 This compound Z160->CaV2_2 Blocks Analgesia Analgesia Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Release of Neurotransmitters (Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Leads to Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Pain_Transmission Pain Signal Transmission to Brain Postsynaptic_Neuron->Pain_Transmission Propagates Pain_Transmission->Analgesia Inhibited by This compound Action

Figure 1: Mechanism of Action of this compound

Clinical Development and Experimental Protocols

This compound was advanced into Phase IIa clinical trials by Zalicus Inc. for the treatment of chronic neuropathic pain.[5] Two key studies were initiated to evaluate its efficacy and safety.

Phase IIa Study in Lumbosacral Radiculopathy
  • Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate The Efficacy and Safety of Z160 in Subjects With Pain Associated With Lumbosacral Radiculopathy.[6]

  • ClinicalTrials.gov Identifier: NCT01655849.[1][6]

  • Objective: To compare the efficacy and safety of this compound against placebo in patients with lumbosacral radiculopathy over a 6-week period.[6]

  • Methodology:

    • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

    • Inclusion Criteria (Abbreviated): Patients with a diagnosis of lumbosacral radiculopathy.

    • Exclusion Criteria (Abbreviated): History of hypersensitivity to calcium channel blockers, history of certain liver enzyme elevations, or participation in a previous this compound clinical study.[6]

    • Primary Outcome Measures: Not explicitly stated in the provided search results, but likely related to pain reduction.

    • Secondary Outcome Measures: Not explicitly stated in the provided search results.

Phase IIa Study in Postherpetic Neuralgia
  • Official Title: A Phase 2, Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Z160 in Subjects With Postherpetic Neuralgia.

  • ClinicalTrials.gov Identifier: NCT01757873.[1]

  • Objective: To assess the efficacy of this compound compared to placebo in reducing pain in individuals with postherpetic neuralgia.[1]

  • Methodology:

    • Study Design: A 6-week, double-blind, multicenter, randomized, placebo-controlled, parallel-group study.[1]

    • Patient Population: Approximately 140 subjects with postherpetic neuralgia at around 35 centers in the U.S.[1]

    • Primary Outcome Measure: Change in the average weekly pain score from baseline to week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[1]

    • Secondary Outcome Measures: Changes from baseline in weekly average pain score, Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, Daily Sleep Interference Scale, and plasma concentrations of this compound.[1]

Z160_Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Group_Z160 This compound Treatment Group Randomization->Group_Z160 Arm 1 Group_Placebo Placebo Group Randomization->Group_Placebo Arm 2 Treatment_Period 6-Week Treatment Period Group_Z160->Treatment_Period Group_Placebo->Treatment_Period Data_Collection Data Collection (Pain Scores, Safety, etc.) Treatment_Period->Data_Collection Analysis Efficacy and Safety Analysis Data_Collection->Analysis Results Primary and Secondary Outcome Evaluation Analysis->Results

Figure 2: Generalized Phase IIa Clinical Trial Workflow for this compound

Development History and Discontinuation

This compound was originally developed by Neuromed Pharmaceuticals, which was later acquired by Zalicus.[2] Despite being a promising first-in-class N-type calcium channel blocker, the development of this compound was discontinued in November 2013 for the indications of neuropathic pain and postherpetic neuralgia.[2] The specific reasons for the discontinuation are not detailed in the provided search results but are often related to a failure to meet primary efficacy endpoints, an unfavorable side-effect profile, or strategic business decisions.

Conclusion

This compound represents a significant effort in the development of targeted therapies for chronic neuropathic pain. Its mechanism of action as a selective, state-dependent N-type calcium channel blocker was scientifically well-founded. The discontinuation of its clinical development underscores the challenges inherent in translating preclinical promise into clinical efficacy and safety for pain therapeutics. The data and methodologies from the this compound program may still provide valuable insights for researchers and scientists working on the next generation of non-opioid analgesics and ion channel modulators.

References

Z-160: A Technical Overview of a First-in-Class N-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Z-160, also known as NMED-160, is a first-in-class, orally available, state-dependent, and selective N-type (Cav2.2) voltage-gated calcium channel blocker. Developed by Zalicus Inc., this compound was investigated for the treatment of chronic neuropathic pain. N-type calcium channels are crucial in the transmission of pain signals through spinal nerves to the brain, making them a key therapeutic target.[1][2] this compound was designed to selectively modulate neurons that are undergoing high-frequency firing, a characteristic of neuropathic pain states.[3][4] The compound advanced to Phase 2a clinical trials but development was later discontinued. This document provides a technical summary of the discovery, mechanism of action, and clinical investigation of this compound.

Discovery and History

This compound was developed by Zalicus Inc., a biopharmaceutical company focused on discovering and developing novel treatments for pain and immuno-inflammatory diseases.[1] The development of this compound was based on the rationale that selectively blocking N-type calcium channels could provide an effective and well-tolerated treatment for a broad range of chronic pain conditions.[1][2] Preclinical studies demonstrated this compound's efficacy in multiple animal models of neuropathic and inflammatory pain.[1][3] After showing a favorable safety and tolerability profile in over 200 subjects in Phase 1 clinical trials, Zalicus initiated two Phase 2a studies in 2012 to evaluate this compound in patients with chronic neuropathic pain associated with lumbosacral radiculopathy and postherpetic neuralgia.[1][3][5]

Mechanism of Action

This compound is a selective antagonist of N-type (Cav2.2) voltage-gated calcium channels.[1] In the central nervous system, particularly in the presynaptic nerve terminals of the dorsal horn of the spinal cord, N-type calcium channels play a pivotal role in the transmission of nociceptive (pain) signals.[6][7]

Upon the arrival of an action potential at the presynaptic terminal of a primary afferent neuron, N-type calcium channels open, leading to an influx of calcium ions (Ca²⁺).[6][7] This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of excitatory neurotransmitters, such as glutamate and substance P, into the synaptic cleft.[2][6][7] These neurotransmitters then bind to receptors on postsynaptic spinal neurons, propagating the pain signal to higher brain centers.[6]

This compound is designed to be a state-dependent blocker, meaning it preferentially targets neurons that are in a state of high-frequency firing, which is characteristic of neuropathic pain.[3][4][5] By selectively inhibiting the influx of calcium through N-type channels in these hyperactive neurons, this compound reduces the release of pain-mediating neurotransmitters, thereby dampening the transmission of pain signals.

Signaling Pathway of N-Type Calcium Channel in Pain Transmission

N-Type Calcium Channel Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential (Pain Stimulus) N_Type_Channel N-Type Ca²⁺ Channel (Cav2.2) Action_Potential->N_Type_Channel Depolarization Ca_Influx Ca²⁺ Influx N_Type_Channel->Ca_Influx Opens Z160 This compound Z160->N_Type_Channel Blocks Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Glutamate & Substance P Release Vesicle_Fusion->Neurotransmitter_Release Receptors Postsynaptic Receptors Neurotransmitter_Release->Receptors Binding Pain_Signal Pain Signal Propagation Receptors->Pain_Signal Activation

This compound blocks N-type calcium channels on presynaptic terminals, inhibiting pain signal transmission.

Clinical Development

This compound underwent Phase 1 and subsequently two Phase 2a clinical trials. The Phase 1 trials, involving over 200 subjects, established a good safety and tolerability profile for this compound.[3] The Phase 2a studies were designed to assess the efficacy and safety of this compound in two distinct neuropathic pain populations.

Quantitative Data from Phase 2a Clinical Trials
Study IdentifierConditionNumber of SubjectsStudy DesignDurationPrimary Endpoint
NCT01655849Lumbosacral RadiculopathyApprox. 140Randomized, Double-Blind, Placebo-Controlled, Parallel-Group6 weeksChange in average daily pain score from baseline to week 6 on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS)
NCT01757873Postherpetic NeuralgiaApprox. 140Randomized, Double-Blind, Placebo-Controlled, Parallel-Group6 weeksChange in average weekly pain score from baseline to week 6 on a daily 11-point Pain Intensity Numeral Rating Scale (PI-NRS)

Experimental Protocols

While detailed, step-by-step internal protocols are not publicly available, the methodology for the key Phase 2a efficacy studies can be summarized based on the clinical trial registry information.

Methodology for Phase 2a Clinical Trial in Lumbosacral Radiculopathy (NCT01655849)
  • Objective: To evaluate the efficacy and safety of this compound compared to placebo in reducing neuropathic pain in subjects with lumbosacral radiculopathy.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Approximately 140 subjects with a diagnosis of pain due to lumbosacral radiculopathy. Key inclusion criteria included pain duration of at least 12 weeks and an average daily pain score of ≥ 3 and ≤ 8 on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS).

  • Intervention: Subjects were randomized to receive either this compound or a matching placebo for a duration of 6 weeks.

  • Primary Outcome Measure: The primary efficacy endpoint was the change in the average daily pain score from the baseline to week 6 of treatment, as measured by the PI-NRS.

  • Secondary Outcome Measures: Secondary endpoints included assessments of changes in the Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, and the Daily Sleep Interference Scale.

Experimental Workflow for Phase 2a Clinical Trials

Phase 2a Clinical Trial Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Pain Scores, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_Z160 This compound Treatment Arm Randomization->Treatment_Z160 Treatment_Placebo Placebo Treatment Arm Randomization->Treatment_Placebo Duration 6-Week Treatment Period Treatment_Z160->Duration Treatment_Placebo->Duration Follow_Up Weekly/Bi-weekly Assessments (Pain, Safety) Duration->Follow_Up Endpoint End of Study (Week 6) Primary Endpoint Analysis Follow_Up->Endpoint Data_Analysis Data Analysis and Comparison of Arms Endpoint->Data_Analysis

Workflow of the this compound Phase 2a clinical trials from patient screening to data analysis.

Conclusion

This compound represented a targeted approach to the treatment of chronic neuropathic pain by selectively inhibiting N-type calcium channels. Its state-dependent mechanism of action was a novel strategy aimed at improving the therapeutic window for this class of drugs. Although the compound showed promise in preclinical and early clinical development, it ultimately did not meet its primary endpoints in Phase 2 clinical studies, leading to the discontinuation of its development. The history of this compound highlights both the potential of targeting N-type calcium channels for analgesia and the significant challenges in translating preclinical efficacy into clinical success for neuropathic pain indications.

References

Z-160: A Technical Overview of a State-Dependent N-Type Calcium Channel Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Z-160, also known as NMED-160 and MK-6721, is a small molecule, orally bioavailable, state-dependent antagonist of the N-type voltage-gated calcium channel (CaV2.2). Developed for the treatment of chronic neuropathic pain, it progressed to Phase II clinical trials for lumbosacral radiculopathy and postherpetic neuralgia. Despite a promising preclinical profile and being generally well-tolerated in clinical studies, this compound ultimately failed to demonstrate efficacy compared to placebo, leading to the discontinuation of its development. This guide provides a comprehensive overview of the available technical information regarding the target identification and validation of this compound, including its mechanism of action, preclinical findings, and clinical development.

Target Identification and Validation

The primary molecular target of this compound is the N-type (CaV2.2) voltage-gated calcium channel .[1] These channels are predominantly located on presynaptic nerve terminals and play a crucial role in the transmission of pain signals.[1] Upregulation of CaV2.2 expression is observed in animal models of neuropathic pain, further validating it as a therapeutic target.

This compound was designed as a state-dependent blocker , meaning it preferentially binds to and inhibits CaV2.2 channels in the open or inactivated states, which are more prevalent in rapidly firing neurons characteristic of neuropathic pain states. This mechanism was intended to provide targeted pain relief while minimizing effects on normally functioning neurons, potentially leading to a better safety profile.

Preclinical Pharmacology

Detailed quantitative preclinical data for this compound is not extensively available in the public domain. However, press releases and company communications have reported the following qualitative findings:

  • Potent and Selective N-type Channel Blockade : this compound was characterized as a potent and selective blocker of N-type calcium channel activity.

  • State-Dependency : The compound exhibited greater potency at higher stimulation frequencies, which mimics the firing patterns of neurons involved in pain signaling.

  • Broad Efficacy in Animal Models : this compound demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.

Table 1: Summary of Preclinical Characterization of this compound

ParameterFinding
Primary Target N-type (CaV2.2) voltage-gated calcium channel
Mechanism of Action State-dependent blockade, with preferential inhibition of open and/or inactivated channel states.
In Vitro Activity Potent and selective inhibition of CaV2.2 channels.
In Vivo Efficacy Demonstrated analgesic effects in various preclinical models of neuropathic and inflammatory pain.
Selectivity Reported to be selective for N-type calcium channels.

Experimental Protocols

Specific, detailed experimental protocols for the characterization of this compound have not been publicly disclosed. The following sections describe general methodologies commonly employed for the evaluation of N-type calcium channel blockers.

In Vitro Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To characterize the inhibitory effect of this compound on CaV2.2 channel currents and to determine its state-dependence.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human CaV2.2 channel subunits (α1B, β3, and α2δ-1) are cultured under standard conditions.

  • Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed using an automated or manual patch-clamp system.

  • Solutions:

    • External Solution (in mM): 140 CsCl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with CsOH.

    • Internal Solution (in mM): 120 CsF, 10 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 with CsOH.

  • Voltage Protocol:

    • Cells are held at a holding potential of -80 mV.

    • To assess tonic block, CaV2.2 currents are elicited by a depolarizing step to +10 mV for 50 ms every 30 seconds.

    • To assess use-dependent block (a measure of state-dependence), a train of depolarizing pulses (e.g., to +10 mV for 20 ms at 10 Hz) is applied.

  • Data Analysis: The peak inward Ba²⁺ current is measured before and after the application of this compound at various concentrations. IC₅₀ values are calculated for both tonic and use-dependent block. A lower IC₅₀ for use-dependent block compared to tonic block indicates state-dependency.

In Vivo Models of Neuropathic Pain

Objective: To evaluate the analgesic efficacy of orally administered this compound in a preclinical model of neuropathic pain.

Methodology (Chung Model - Spinal Nerve Ligation):

  • Animal Model: The L5 and L6 spinal nerves of adult male Sprague-Dawley rats are tightly ligated to induce a peripheral nerve injury that mimics neuropathic pain.

  • Behavioral Testing (Mechanical Allodynia):

    • Paw withdrawal thresholds are measured using von Frey filaments.

    • Animals are placed on a wire mesh floor and von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

    • The force required to elicit a paw withdrawal response is recorded.

  • Drug Administration: this compound is formulated for oral administration and given at various doses. A vehicle control group is also included.

  • Study Design:

    • Baseline paw withdrawal thresholds are established before surgery.

    • Post-surgery, the development of mechanical allodynia is confirmed (a significant decrease in paw withdrawal threshold).

    • This compound or vehicle is administered, and paw withdrawal thresholds are measured at various time points post-dosing.

  • Data Analysis: The percentage reversal of mechanical allodynia is calculated for each dose of this compound compared to the vehicle control.

Clinical Development and Outcomes

This compound advanced to two Phase II, multicenter, randomized, double-blind, placebo-controlled clinical trials to evaluate its efficacy and safety in patients with chronic neuropathic pain.

Table 2: Overview of this compound Phase II Clinical Trials

Indication Lumbosacral RadiculopathyPostherpetic Neuralgia
Primary Endpoint Change from baseline in the weekly average of the 24-hour average pain intensity score on an 11-point numerical rating scaleChange from baseline in the weekly average of the 24-hour average pain intensity score on an 11-point numerical rating scale
Treatment Duration 6 weeks8 weeks
Outcome Did not meet the primary efficacy endpoint.Did not meet the primary efficacy endpoint.
Safety and Tolerability Generally safe and well-tolerated.Generally safe and well-tolerated.

Despite demonstrating a favorable safety profile, this compound failed to show a statistically significant reduction in pain compared to placebo in both pivotal Phase II studies. Consequently, the development of this compound was discontinued.

Signaling Pathways and Workflow Diagrams

The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its characterization.

G cluster_0 Presynaptic Nerve Terminal cluster_1 Postsynaptic Neuron ActionPotential Action Potential CaV2_2 N-type Ca²⁺ Channel (CaV2.2) ActionPotential->CaV2_2 Opens Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx VesicleFusion Synaptic Vesicle Fusion Ca_Influx->VesicleFusion NeurotransmitterRelease Neurotransmitter Release (e.g., Glutamate, CGRP) VesicleFusion->NeurotransmitterRelease Receptor Neurotransmitter Receptor NeurotransmitterRelease->Receptor Z160 This compound Z160->CaV2_2 Blocks (State-dependent) Signal Pain Signal Propagation Receptor->Signal

Caption: Proposed mechanism of action of this compound.

G cluster_0 Preclinical Development Workflow for this compound TargetID Target Identification (CaV2.2) LeadGen Lead Generation & Optimization TargetID->LeadGen InVitro In Vitro Characterization (Electrophysiology, Binding Assays) LeadGen->InVitro InVivo In Vivo Efficacy (Neuropathic Pain Models) InVitro->InVivo Safety Safety & Toxicology InVivo->Safety ClinicalDev Clinical Development (Phase I, II) Safety->ClinicalDev

Caption: General workflow for the preclinical development of this compound.

Conclusion

This compound represents a rational drug design approach targeting a well-validated pain target, the N-type calcium channel. Its state-dependent mechanism of action was a promising strategy to achieve efficacy while minimizing side effects. However, the failure of this compound in Phase II clinical trials highlights the significant challenges in translating preclinical findings in pain models to clinical efficacy in humans. The lack of detailed, publicly available preclinical data makes a full retrospective analysis difficult. Nevertheless, the development story of this compound provides valuable lessons for future drug discovery efforts in the field of non-opioid analgesics.

References

The Role of N-Type (CaV2.2) Calcium Channels in Neuropathic Pain: A Technical Guide and Case Study of Z-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuropathic pain represents a significant unmet medical need, driving research into novel therapeutic targets. Among these, the N-type voltage-gated calcium channel (CaV2.2) has emerged as a critical player in the transmission of nociceptive signals. This technical guide provides an in-depth overview of the role of CaV2.2 in neuropathic pain, detailing its mechanism of action, relevant signaling pathways, and the experimental protocols used to investigate its function. The development and ultimate discontinuation of Z-160, a selective CaV2.2 blocker, serves as a poignant case study, highlighting both the promise and the challenges of targeting this channel for the treatment of chronic pain. This document is intended to be a comprehensive resource for researchers and drug development professionals in the field of pain therapeutics.

Introduction: The Challenge of Neuropathic Pain and the Rationale for Targeting CaV2.2

Neuropathic pain is a debilitating chronic condition arising from damage or disease affecting the somatosensory nervous system.[1] Unlike nociceptive pain, which serves as a protective warning of actual or potential tissue damage, neuropathic pain is often spontaneous and described as burning, shooting, or electric shock-like sensations. Current treatment options, including antidepressants and anticonvulsants, provide only partial relief for many patients and are often associated with significant side effects.

The N-type (CaV2.2) voltage-gated calcium channel is a key component of the pain signaling pathway.[2] These channels are predominantly expressed in the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[3] Upon arrival of a pain signal (action potential), CaV2.2 channels open, allowing an influx of calcium ions. This calcium influx is the primary trigger for the release of neurotransmitters, such as glutamate and substance P, into the synaptic cleft, which then propagate the pain signal to second-order neurons.[3] In neuropathic pain states, the expression and activity of CaV2.2 channels are often upregulated, contributing to the hyperexcitability of pain-sensing neurons and the generation of chronic pain.[4] Therefore, blocking CaV2.2 channels presents a compelling strategy for the management of neuropathic pain.

This compound: A Case Study of a Selective CaV2.2 Blocker

This compound (also known as ZC88) was a first-in-class, orally available, state-dependent, and selective N-type (CaV2.2) calcium channel blocker developed by Zalicus Inc.[5] The "state-dependent" nature of this compound was a key design feature, intended to preferentially target neurons that are in a state of high-frequency firing, a characteristic of neuropathic pain, while sparing normally functioning neurons. This was hypothesized to lead to a better therapeutic window with fewer side effects compared to non-state-dependent blockers.

Preclinical Promise

Preclinical studies of this compound demonstrated a promising profile. Although specific quantitative data from Zalicus' proprietary studies are not publicly available, related compounds and the class in general have shown efficacy in various animal models of neuropathic and inflammatory pain.[6] These models are crucial for assessing the potential of new analgesics.

Clinical Development and Discontinuation

This compound advanced to Phase 2a clinical trials for the treatment of lumbosacral radiculopathy and postherpetic neuralgia, two common forms of neuropathic pain.[5] However, in 2013, Zalicus announced that this compound failed to meet its primary endpoints in both studies, showing no significant difference from placebo in reducing pain scores. While the drug was generally well-tolerated, the lack of efficacy led to the discontinuation of the this compound program. This outcome underscores the significant challenges in translating preclinical efficacy in animal models to clinical success in heterogeneous human pain populations.

Quantitative Data on CaV2.2 Blockers in Neuropathic Pain

To provide a quantitative context for the therapeutic targeting of CaV2.2, the following tables summarize preclinical and clinical data for representative N-type calcium channel blockers.

CompoundTargetIn Vitro Potency (IC50)Animal ModelRoute of AdministrationEfficacy (ED50 or Effective Dose)Reference
Ziconotide CaV2.2~1 nMRat, Post-operative PainIntrathecal49 pM[7]
Rat, Neuropathic PainIntrathecalEffective at reversing hyperalgesia[8]
RD2 CaV2.2Competes with Ziconotide at nM concentrationsRat, Sciatic Inflammatory NeuritisOral5 mg/kg[9][10]
Various Compounds CaV2.210-150 nMRodent, Neuropathic and Inflammatory PainNot specifiedAnti-allodynic and anti-hyperalgesic effects[6]

Table 1: Preclinical Efficacy of Representative CaV2.2 Blockers

CompoundIndicationPhasePrimary OutcomeResultReference
This compound Lumbosacral Radiculopathy2aChange in average weekly pain scoreDid not meet primary endpointZalicus Press Release (2013)
This compound Postherpetic Neuralgia2aChange in average weekly pain scoreDid not meet primary endpoint[5]
Ziconotide Severe Chronic PainApprovedImprovement in pain score15.7% to 31.6% improvement with monotherapy

Table 2: Clinical Trial Outcomes for CaV2.2 Blockers

Experimental Protocols for Assessing CaV2.2 Blockers in Neuropathic Pain Models

The following are detailed methodologies for key experiments used in the preclinical evaluation of CaV2.2 inhibitors for neuropathic pain.

Animal Models of Neuropathic Pain

4.1.1. Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model induces a peripheral mononeuropathy that mimics many of the symptoms of human neuropathic pain.

  • Anesthesia: The rat is anesthetized with an appropriate anesthetic (e.g., isoflurane).

  • Surgical Procedure:

    • The fur on the lateral side of the thigh is shaved, and the skin is sterilized.

    • A small incision is made through the skin and the biceps femoris muscle is bluntly dissected to expose the common sciatic nerve.

    • Proximal to the sciatic nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tied just tight enough to cause a slight constriction of the nerve without arresting epineural blood flow.

    • The muscle layer is closed with sutures, and the skin is closed with wound clips.

  • Post-operative Care: The animal is allowed to recover and is monitored for signs of distress. Behavioral testing typically begins several days after surgery.

4.1.2. Spared Nerve Injury (SNI) in Mice

The SNI model produces a consistent and long-lasting neuropathic pain state.

  • Anesthesia: The mouse is anesthetized.

  • Surgical Procedure:

    • The left sciatic nerve and its three terminal branches (the tibial, common peroneal, and sural nerves) are exposed.

    • The tibial and common peroneal nerves are tightly ligated with a 6-0 silk suture and then transected distal to the ligation, removing a small section of the distal nerve stump.

    • Care is taken to leave the sural nerve intact and untouched.

    • The muscle and skin are closed in layers.

  • Behavioral Assessment: The territory of the spared sural nerve (the lateral aspect of the paw) is assessed for hypersensitivity.

Behavioral Assays for Pain Assessment

4.2.1. Von Frey Test for Mechanical Allodynia

This test measures the withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments, which apply a specific force when bent.

  • Procedure:

    • The animal is placed in a transparent chamber with a wire mesh floor and allowed to acclimate.

    • The von Frey filaments are applied from underneath the mesh to the plantar surface of the hind paw.

    • Starting with a filament of low force, the filaments are applied in ascending order of force until the animal withdraws its paw.

    • The 50% withdrawal threshold is often determined using the up-down method.

4.2.2. Hargreaves Test for Thermal Hyperalgesia

This test measures the latency of paw withdrawal from a thermal stimulus.

  • Apparatus: A radiant heat source that can be focused on the plantar surface of the animal's paw.

  • Procedure:

    • The animal is placed in a glass-floored chamber and allowed to acclimate.

    • The radiant heat source is positioned under the glass and focused on the plantar surface of the hind paw.

    • The heat source is activated, and a timer starts.

    • The timer stops when the animal withdraws its paw. The latency to withdrawal is recorded. A cut-off time is used to prevent tissue damage.

Signaling Pathways and Experimental Workflows

CaV2.2 Signaling Pathway in Neuropathic Pain

In neuropathic pain, increased CaV2.2 activity in presynaptic terminals leads to excessive neurotransmitter release and activation of downstream signaling cascades in postsynaptic dorsal horn neurons. This contributes to central sensitization, a key mechanism underlying chronic pain.

Cav2_2_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Dorsal Horn) ActionPotential Action Potential Cav2_2 CaV2.2 Channel (N-Type) ActionPotential->Cav2_2 Depolarization Ca_influx Ca²⁺ Influx Cav2_2->Ca_influx Opening VesicleFusion Synaptic Vesicle Fusion Ca_influx->VesicleFusion NT_Release Neurotransmitter Release (Glutamate, Substance P) VesicleFusion->NT_Release NMDA_R NMDA Receptor NT_Release->NMDA_R Glutamate AMPA_R AMPA Receptor NT_Release->AMPA_R Glutamate NK1_R NK1 Receptor NT_Release->NK1_R Substance P Postsynaptic_Ca Postsynaptic Ca²⁺ Influx NMDA_R->Postsynaptic_Ca AMPA_R->Postsynaptic_Ca MAPK_ERK MAPK/ERK Pathway Postsynaptic_Ca->MAPK_ERK CREB CREB Activation MAPK_ERK->CREB Gene_Expression Altered Gene Expression CREB->Gene_Expression Central_Sensitization Central Sensitization (Hyperexcitability) Gene_Expression->Central_Sensitization

Caption: CaV2.2-mediated neurotransmitter release and downstream signaling in neuropathic pain.

Experimental Workflow for Preclinical Screening of a CaV2.2 Inhibitor

This workflow outlines the key steps in the preclinical evaluation of a novel CaV2.2 blocker for neuropathic pain.

Preclinical_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Efficacy & Safety A1 Compound Library Screening A2 Electrophysiology (Patch Clamp) IC50 Determination A1->A2 A3 Selectivity Profiling (Other Ion Channels) A2->A3 A4 Lead Compound Selection A3->A4 B1 Neuropathic Pain Model (e.g., CCI, SNI) A4->B1 Promising Leads B2 Behavioral Testing (von Frey, Hargreaves) ED50 Determination B1->B2 B3 Pharmacokinetics (ADME) B2->B3 B4 Toxicology Studies B3->B4 B5 Candidate for Clinical Development B4->B5

Caption: Preclinical development workflow for a novel CaV2.2 inhibitor.

Conclusion and Future Directions

The N-type (CaV2.2) calcium channel remains a highly validated and promising target for the development of novel analgesics for neuropathic pain. The potent analgesic effects of the approved drug Ziconotide, a peptide blocker of CaV2.2, provide strong clinical validation for this target. However, the intrathecal route of administration for Ziconotide and the clinical failure of the oral small molecule this compound highlight the significant hurdles that must be overcome.

Future drug development efforts will likely focus on:

  • Improved Selectivity and State-Dependency: Designing small molecules with high selectivity for CaV2.2 and optimized state-dependent blocking properties to maximize efficacy and minimize side effects.

  • Targeting Specific Splice Isoforms: Investigating the differential roles of CaV2.2 splice variants in pain pathways to develop more targeted therapies.

  • Allosteric Modulation: Exploring allosteric modulators of CaV2.2 that could offer a more nuanced approach to channel inhibition compared to direct pore blockers.

  • Combination Therapies: Investigating the synergistic effects of CaV2.2 blockers with other classes of analgesics.

A deeper understanding of the complex biology of CaV2.2 and its role in the pathophysiology of neuropathic pain, coupled with innovative drug design strategies, will be crucial for the successful development of the next generation of non-opioid pain therapeutics. The lessons learned from the development of this compound serve as a valuable guide for these future endeavors.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Z-160 as a Research Tool Compound

Introduction

This compound is a first-in-class, orally available, selective, state-dependent N-type (Cav2.2) voltage-gated calcium channel blocker.[1][2][3] It was developed by Zalicus Inc. for the potential treatment of chronic neuropathic pain.[1][2] N-type calcium channels are crucial for neurotransmission at the synapses of afferent sensory neurons in the spinal dorsal horn, making them a key target for pain therapeutics.[4][5] this compound was designed to selectively modulate neurons undergoing high-frequency firing, which is characteristic of pain states.[2][3] Despite demonstrating efficacy in multiple preclinical animal models of neuropathic and inflammatory pain, this compound ultimately failed to meet its primary endpoints in Phase 2a clinical trials and its development was discontinued.[1][4][6] This guide provides a comprehensive overview of the available technical information on this compound, making it a valuable resource for researchers interested in N-type calcium channel modulation.

Mechanism of Action

This compound is a state-dependent inhibitor of N-type (Cav2.2) voltage-gated calcium channels.[1][4] This means it preferentially binds to and blocks the channel when it is in the inactivated state, which is more prevalent during high-frequency neuronal firing.[4] This state-dependent mechanism is intended to provide targeted modulation of pain-transmitting neurons without affecting normal neuronal activity. By blocking the influx of calcium through Cav2.2 channels in presynaptic terminals of nociceptive neurons, this compound is thought to reduce the release of neurotransmitters involved in pain signaling.[4][7]

Signaling Pathway

The primary signaling pathway affected by this compound is the modulation of neurotransmitter release from presynaptic terminals in nociceptive pathways.

Z-160_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential High-Frequency Action Potentials Cav2_2_Open N-type (Cav2.2) Channel (Open/Inactivated) Action_Potential->Cav2_2_Open Depolarization Ca_Influx Ca²⁺ Influx Cav2_2_Open->Ca_Influx Allows Z160 This compound Z160->Cav2_2_Open Blocks (State-dependent) Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Vesicle_Fusion->Neurotransmitter_Release Pain_Signal Pain Signal Propagation Neurotransmitter_Release->Pain_Signal Activates receptors

Caption: this compound's mechanism of action in blocking pain signal transmission.

Quantitative Data

ParameterValue/ObservationSource
Target N-type (Cav2.2) voltage-gated calcium channel[1][2][3]
Mechanism State-dependent channel blocker[1][4]
Selectivity Selective for N-type calcium channels[1]
Administration Oral[1][2]
Preclinical Efficacy Demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain[1][2]
Clinical Trial Outcome Did not meet primary endpoint in Phase 2a trials for lumbosacral radiculopathy and post-herpetic neuralgia[6]
Safety Generally safe and well-tolerated in clinical trials with no drug-related serious adverse events[6]

Experimental Protocols

Detailed preclinical experimental protocols are not publicly available. However, the design of the Phase 2a clinical trials provides insight into the human experimental protocols used to evaluate this compound.

Phase 2a Clinical Trial for Lumbosacral Radiculopathy (LSR)
  • Trial Design: 6-week, double-blind, multi-center, randomized, placebo-controlled study.[1]

  • Participants: Approximately 140 subjects with neuropathic pain from lumbosacral radiculopathy.[1]

  • Intervention: this compound versus placebo.[1]

  • Primary Objective: Evaluate the efficacy of this compound compared to placebo in reducing pain.[1]

  • Primary Endpoint: Change in average daily pain score from baseline to week 6, measured on an 11-point Pain Intensity Numeral Rating Scale (PI-NRS).[1]

Phase 2a Clinical Trial for Postherpetic Neuralgia (PHN)
  • Trial Design: 6-week, double-blind, multicenter, randomized, placebo-controlled, parallel-group study.[3]

  • Participants: Approximately 140 subjects with postherpetic neuralgia.[3]

  • Intervention: this compound versus placebo.[3]

  • Primary Objective: Evaluate the efficacy of this compound compared to placebo in reducing pain.[3]

  • Primary Endpoint: Change in average weekly pain score from baseline to week 6, based on a daily 11-point Pain Intensity Numeral Rating Scale.[3]

  • Secondary Outcome Measures: Change from baseline in weekly average pain score, Neuropathic Pain Scale, Patient Global Impression of Change, Profile of Mood States, Daily Sleep Interference Scale, and this compound plasma concentrations.[3]

Z160_Clinical_Trial_Workflow Screening Patient Screening (LSR or PHN Diagnosis) Enrollment Enrollment (approx. 140 subjects per trial) Screening->Enrollment Randomization Randomization Enrollment->Randomization Treatment_Z160 This compound Treatment Group Randomization->Treatment_Z160 Treatment_Placebo Placebo Treatment Group Randomization->Treatment_Placebo Duration 6-Week Treatment Period Treatment_Z160->Duration Treatment_Placebo->Duration Data_Collection Data Collection (PI-NRS, Secondary Measures) Duration->Data_Collection Analysis Statistical Analysis (Comparison of Endpoints) Data_Collection->Analysis Outcome Trial Outcome (Primary Endpoint Met?) Analysis->Outcome

Caption: Workflow of the this compound Phase 2a clinical trials.

Summary and Future Directions

This compound is a well-characterized N-type calcium channel blocker that, despite a strong preclinical rationale and favorable safety profile, failed to demonstrate clinical efficacy in treating chronic neuropathic pain.[6] The discrepancy between preclinical and clinical results highlights the challenges in translating findings from animal models of pain to human conditions.[4] For researchers, this compound remains a valuable tool compound for studying the role of N-type calcium channels in various physiological and pathological processes. Its state-dependent mechanism of action offers a more nuanced approach to channel modulation compared to non-state-dependent blockers.

Future research utilizing this compound could focus on:

  • Investigating the specific reasons for its lack of clinical efficacy, such as pharmacokinetic/pharmacodynamic relationships in humans or differences in the pathophysiology of animal models versus human neuropathic pain.

  • Exploring its potential in other neurological or psychiatric disorders where N-type calcium channels are implicated.

  • Using it as a reference compound in the development of new, more effective N-type calcium channel blockers.

While the clinical development of this compound was discontinued, the compound and the data gathered from its investigation continue to contribute to our understanding of N-type calcium channel pharmacology and its role in disease.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Molecular Targets of Z-160

Abstract

This compound, also known as NMED-160, is a first-in-class, orally available small molecule designed as a selective, state-dependent blocker of voltage-gated N-type calcium channels (CaV2.2).[1][2] Developed initially for the treatment of chronic neuropathic pain, it showed promising selectivity and a mechanism tailored to target neurons involved in high-frequency pain signaling.[1][3] Despite its novel mechanism, clinical development was discontinued after Phase II trials failed to meet primary efficacy endpoints.[2][4] This guide provides a detailed overview of the molecular targets of this compound, its mechanism of action, selectivity profile, and the experimental methodologies used in its characterization.

Primary and Secondary Molecular Targets

The principal molecular target of this compound is the α1B subunit of the CaV2.2 channel , which forms the pore of the N-type voltage-gated calcium channel. These channels are critical in the transmission of pain signals within the nervous system.[5] Additionally, this compound has been shown to possess activity against T-type (CaV3.2) calcium channels, which are also implicated in pain signaling pathways.[4][5]

Mechanism of Action

This compound functions as a state-dependent and voltage-dependent channel blocker .[1][4] This mechanism is crucial to its intended therapeutic profile. In states of chronic pain, nociceptive neurons often exhibit high-frequency firing. This repeated depolarization causes N-type calcium channels to open more frequently. This compound is designed to preferentially bind to and inhibit these channels when they are in an open or inactivated state, rather than the resting state. This allows for targeted modulation of hyperactive neurons involved in pain signaling while having a lesser effect on normally functioning neurons.[1]

The diagram below illustrates the logical workflow of this compound's state-dependent inhibition.

cluster_Neuron Neuron State cluster_Channel CaV2.2 Channel State cluster_Z160 This compound Action Resting Resting Closed Closed Resting->Closed High-Frequency Firing High-Frequency Firing Open/Inactivated Open/Inactivated High-Frequency Firing->Open/Inactivated Low Binding Low Binding Closed->Low Binding High Binding (Inhibition) High Binding (Inhibition) Open/Inactivated->High Binding (Inhibition)

Caption: Logical flow of this compound's state-dependent channel inhibition.

Target Selectivity and Quantitative Data

This compound demonstrates notable selectivity for N-type and T-type calcium channels over other CaV channel subtypes. This selectivity is critical for minimizing off-target effects. For instance, blockade of L-type calcium channels (CaV1.2, CaV1.3) can lead to cardiovascular side effects.

Molecular TargetChannel TypePotency / IC50Reference
CaV2.2 N-type Primary Target [1][5]
CaV3.2 T-type Active, potency comparable to CaV2.2 in some assays[4][5]
CaV1.2L-type>100 μM[4]
CaV1.3L-type>100 μM[4]
CaV2.1P/Q-typeNo inhibition at concentrations up to 100 μM[4]
CaV2.3R-typeNo inhibition at concentrations up to 100 μM[4]

Experimental Protocols

The characterization of this compound's activity on its molecular targets was primarily conducted using cellular-based functional assays.

Experiment: Fluorometric Imaging Plate Reader (FLIPR)-Based Intracellular Calcium Response Assay.

Objective: To measure the potency of this compound in inhibiting CaV2.2 and CaV3.2 channel activity.

Methodology:

  • Cell Line Preparation: Human embryonic kidney (HEK-293) cells or neuroblastoma cell lines (e.g., SH-SY5Y) are stably transfected to express the specific human calcium channel subunits of interest (e.g., CaV2.2 or CaV3.2).

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits a significant increase in fluorescence intensity upon binding to free intracellular calcium.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound or a vehicle control.

  • Channel Depolarization: A depolarizing stimulus, typically a solution containing a high concentration of potassium chloride (KCl), is added to the cells. This depolarization opens the voltage-gated calcium channels, leading to an influx of extracellular calcium.

  • Signal Detection: The FLIPR instrument continuously monitors the fluorescence intensity within each well before and after the addition of the depolarizing stimulus.

  • Data Analysis: The increase in fluorescence upon depolarization corresponds to the amount of calcium influx. The inhibitory effect of this compound is quantified by measuring the reduction in this fluorescent signal. IC50 values are then calculated by plotting the percentage of inhibition against the compound concentration.

The workflow for this experimental protocol is visualized below.

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A 1. Culture cells expressing target CaV channels B 2. Load cells with calcium-sensitive dye A->B C 3. Incubate cells with this compound at various concentrations B->C D 4. Add depolarizing agent (KCl) to open channels C->D E 5. Measure fluorescence change using FLIPR D->E F 6. Quantify inhibition of calcium influx E->F G 7. Calculate IC50 value F->G

Caption: Experimental workflow for a FLIPR-based calcium assay.

Signaling Pathway and Site of Action

In neuropathic pain, peripheral nerve injury leads to hyperexcitability of primary afferent neurons. This results in high-frequency action potentials reaching the presynaptic terminal in the dorsal horn of the spinal cord. This activity opens CaV2.2 channels, triggering calcium influx and the subsequent release of neurotransmitters like glutamate and substance P, which propagate the pain signal to second-order neurons. This compound acts at this presynaptic terminal to block the CaV2.2 channels, thereby reducing neurotransmitter release and dampening the transmission of the pain signal.

The diagram below illustrates this signaling pathway and the inhibitory role of this compound.

Pain Signaling Pathway at the Presynaptic Terminal cluster_pathway Pain Signaling Pathway at the Presynaptic Terminal Action_Potential High-Frequency Action Potentials CaV22_Channel CaV2.2 Channel (Open State) Action_Potential->CaV22_Channel Ca_Influx Ca²⁺ Influx CaV22_Channel->Ca_Influx Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion NT_Release Neurotransmitter Release (Glutamate, Substance P) Vesicle_Fusion->NT_Release Pain_Signal Pain Signal Propagation NT_Release->Pain_Signal Z160 This compound Z160->CaV22_Channel Inhibits

Caption: this compound inhibits the CaV2.2-mediated pain signaling pathway.

Summary of Clinical Development

This compound advanced into Phase IIa clinical trials for chronic neuropathic pain conditions, including postherpetic neuralgia and lumbosacral radiculopathy.[1][3][6] However, in 2013, Zalicus announced the discontinuation of the this compound program as the trials failed to meet their primary endpoints for efficacy in pain reduction compared to placebo.[2][4]

Conclusion

This compound is a selective, state-dependent inhibitor of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels. Its mechanism of action was designed to specifically target the hyperexcitable neuronal activity characteristic of chronic pain states. While its selectivity profile was promising, the compound ultimately failed to demonstrate sufficient efficacy in clinical trials, leading to the cessation of its development. The study of this compound, however, provided valuable insights into the therapeutic potential and challenges of targeting N-type calcium channels for the treatment of neuropathic pain.

References

Methodological & Application

Application Notes and Protocols for Z-160 In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 (also known as NP118809) is a potent and selective small-molecule inhibitor of N-type voltage-gated calcium channels (CaV2.2). These channels are predominantly located in the presynaptic terminals of the central and peripheral nervous systems and play a critical role in the transmission of pain signals by regulating neurotransmitter release.[1][2][3] Dysregulation of CaV2.2 channel activity is implicated in the pathophysiology of chronic and neuropathic pain, making it a key therapeutic target.[1][3] These application notes provide detailed protocols for two standard in vitro assays to characterize the inhibitory activity of this compound on CaV2.2 channels: a high-throughput fluorescence-based calcium influx assay using a FLIPR® system and a lower-throughput, higher-resolution automated patch-clamp electrophysiology assay.

Data Presentation: Pharmacological Profile of this compound and Reference Compounds

The following table summarizes the inhibitory potency (IC50) of this compound and other known CaV2.2 channel blockers determined by in vitro assays. This data serves as a reference for validating experimental setups and for comparing the potency of novel compounds.

CompoundAssay TypeCell LineIC50Reference
This compound (NP118809) Not SpecifiedNot Specified0.11 µM [4][5]
ω-Conotoxin MVIIAFLIPR Calcium InfluxHEK-293 expressing hCaV2.21.8 nM[6]
Cadmium (Cd²⁺)Automated Patch-ClampHEK-293 expressing hCaV2.22.3 µM[7]
TetrandrineAutomated Patch-ClampHEK-293 expressing hCaV2.219 µM[7]

Signaling Pathway and Experimental Overview

The following diagrams illustrate the role of CaV2.2 in neuronal signaling and the general workflows for the described in vitro assays.

CaV22_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron AP Action Potential Depolarization Membrane Depolarization AP->Depolarization CaV22 CaV2.2 Channel (N-type) Depolarization->CaV22 activates Ca_Influx Ca²⁺ Influx CaV22->Ca_Influx Vesicle_Fusion Vesicle Fusion Ca_Influx->Vesicle_Fusion Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Vesicle_Fusion->Neurotransmitter_Release Receptor Neurotransmitter Receptor Neurotransmitter_Release->Receptor binds to Z160 This compound Z160->CaV22 inhibits Pain_Signal Pain Signal Propagation Receptor->Pain_Signal

CaV2.2 channel's role in pain signal transmission.

Experimental_Workflows cluster_FLIPR FLIPR Calcium Influx Assay cluster_APC Automated Patch-Clamp Assay F1 Seed Cells (HEK-293 or SH-SY5Y) F2 Load with Calcium Sensitive Dye F1->F2 F3 Add this compound/ Test Compound F2->F3 F4 Depolarize with KCl & Measure Fluorescence F3->F4 F5 Data Analysis (IC50 Curve) F4->F5 A1 Prepare Cell Suspension A2 Load Cells into APC System A1->A2 A3 Establish Whole-Cell Configuration A2->A3 A4 Record Baseline CaV2.2 Current A3->A4 A5 Apply this compound/ Test Compound A4->A5 A6 Record Inhibited Current A5->A6 A7 Data Analysis (IC50 Curve) A6->A7

General workflows for the in vitro assays.

Experimental Protocols

FLIPR-Based Calcium Influx Assay

This high-throughput assay measures changes in intracellular calcium concentration in response to CaV2.2 channel activation and inhibition.

Objective: To determine the concentration-dependent inhibition of depolarization-induced calcium influx by this compound and to calculate its IC50 value.

Materials:

  • Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits) or SH-SY5Y neuroblastoma cells (endogenously expressing CaV2.2).

  • Microplates: Black-walled, clear-bottom 384-well microplates.

  • Reagents:

    • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Kit).

    • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

    • Depolarizing Solution: Assay Buffer with a high concentration of KCl (e.g., 90 mM).

    • This compound and other test compounds.

    • Positive Control: A known CaV2.2 blocker (e.g., ω-conotoxin MVIIA).

    • Vehicle Control: DMSO.

Procedure:

  • Cell Plating:

    • Culture cells to 70-80% confluency.

    • Harvest cells and seed them into 384-well plates at a density of 20,000-30,000 cells per well.

    • Incubate overnight at 37°C, 5% CO2.

  • Dye Loading:

    • Prepare the dye-loading solution according to the manufacturer's protocol.

    • Remove the culture medium from the cell plate and add 20 µL of the dye-loading solution to each well.

    • Incubate for 1 hour at 37°C, 5% CO2.

  • Compound Addition:

    • Prepare serial dilutions of this compound and control compounds in Assay Buffer. The final DMSO concentration should be ≤ 0.5%.

    • Add 5 µL of the compound dilutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Set up the FLIPR instrument to measure fluorescence at the appropriate wavelengths (e.g., excitation 470-495 nm, emission 515-575 nm).

    • Program the instrument for a two-addition protocol:

      • Establish a baseline fluorescence reading for 10-20 seconds.

      • Add 25 µL of the Depolarizing Solution to each well to activate the CaV2.2 channels.

      • Continue recording the fluorescence signal for at least 120-180 seconds.

Data Analysis:

  • Determine the maximum fluorescence signal change (peak height) or the area under the curve after the addition of the Depolarizing Solution.

  • Normalize the data:

    • 0% Inhibition (Positive Control): Wells treated with vehicle only.

    • 100% Inhibition (Negative Control): Wells treated with a saturating concentration of a potent CaV2.2 blocker.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Automated Patch-Clamp Electrophysiology Assay

This assay directly measures the ionic current through CaV2.2 channels, providing detailed information on the mechanism of inhibition.

Objective: To determine the concentration-dependent inhibition of CaV2.2 currents by this compound and to calculate its IC50 value.

Materials:

  • Cell Line: HEK-293 cells stably expressing human CaV2.2 (α1B, β3, and α2δ1 subunits).

  • Automated Patch-Clamp System: (e.g., QPatch, Patchliner).

  • Reagents:

    • External Solution (in mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 adjusted with CsOH.

    • Internal Solution (in mM): 120 CsF, 10 HEPES, 10 EGTA; pH 7.2 adjusted with CsOH.

    • This compound and other test compounds.

    • Vehicle Control: DMSO.

Procedure:

  • Cell Preparation:

    • Culture cells to 70-80% confluency.

    • On the day of the experiment, detach cells using a non-enzymatic solution and prepare a single-cell suspension in the External Solution.

  • System Preparation:

    • Prime the automated patch-clamp system with the External and Internal Solutions according to the manufacturer's instructions.

    • Load the cell suspension into the system.

  • Whole-Cell Configuration:

    • The system will automatically trap cells, form a gigaseal, and establish a whole-cell configuration.

  • Current Recording:

    • Hold the cells at a membrane potential of -80 mV.

    • Elicit CaV2.2 currents by applying a depolarizing voltage step to +20 mV for 25 ms.

    • Repeat this stimulation at a set frequency (e.g., every 30 seconds) to establish a stable baseline current.

  • Compound Application:

    • Prepare serial dilutions of this compound in the External Solution.

    • Apply each concentration cumulatively to the cells, allowing the current to reach a steady-state block at each concentration (typically 3-5 minutes).

Data Analysis:

  • Measure the peak inward current at each concentration.

  • Normalize the current at each concentration to the baseline current before compound application.

  • Plot the normalized current as a function of the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

References

Application Notes and Protocols for Electrophysiological Characterization of Z-160 Using Patch Clamp Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 has been identified as a modulator of voltage-gated calcium channels, with notable activity at both Cav2.2 (N-type) and Cav3.2 (T-type) channels.[1] These channels are implicated in a variety of physiological processes, including neurotransmission and pain signaling, making them important targets for drug discovery.[1] Patch clamp electrophysiology is the gold-standard method for characterizing the interaction of compounds like this compound with ion channels, providing high-resolution data on channel function and modulation.[2][3]

These application notes provide detailed protocols for the functional characterization of this compound's effects on Cav3.2 T-type calcium channels using the whole-cell patch clamp technique in a heterologous expression system.

Key Concepts in Patch Clamp Electrophysiology

The patch clamp technique allows for the measurement of ion flow through single or populations of ion channels.[4][5] In the whole-cell configuration , a glass micropipette forms a high-resistance "giga-seal" with the cell membrane, which is then ruptured to allow electrical access to the entire cell.[2][3][6] This configuration enables the control of the membrane voltage (voltage clamp ) while recording the resulting ionic currents.[2][5]

Data Presentation: Expected Quantitative Data for this compound

The following tables summarize the types of quantitative data that can be obtained from patch clamp experiments to characterize the effects of this compound on Cav3.2 channels.

Table 1: Concentration-Response Data for this compound Inhibition of Cav3.2 Current

This compound Concentration (µM)Peak Current (pA)% Inhibition
0 (Control)-1500 ± 1200
0.1-1250 ± 11016.7
1-800 ± 9546.7
10-350 ± 5076.7
100-100 ± 2093.3
IC50 (µM) \multicolumn{2}{c}{Calculated from the dose-response curve}

Note: The values presented are hypothetical and for illustrative purposes.

Table 2: Voltage-Dependence of Cav3.2 Channel Gating and Block by this compound

ParameterControl+ this compound (IC50 concentration)
Activation
V₅₀ of activation (mV)-45 ± 2.1-44 ± 2.3
Slope factor (k)5.2 ± 0.45.1 ± 0.5
Steady-State Inactivation
V₅₀ of inactivation (mV)-75 ± 1.8-85 ± 2.0*
Slope factor (k)-6.8 ± 0.3-7.0 ± 0.4

Note: A significant shift in the V₅₀ of inactivation can indicate a state-dependent block. The values presented are hypothetical.

Experimental Protocols

Protocol 1: Whole-Cell Voltage Clamp Recording of Cav3.2 Currents in HEK-293 Cells

This protocol describes the methodology for recording T-type calcium channel currents from HEK-293 cells transiently expressing the human Cav3.2 channel.

Materials:

  • HEK-293 cells

  • Plasmid DNA for human Cav3.2 (and a co-transfected fluorescent marker like GFP)

  • Transfection reagent

  • Cell culture reagents

  • Patch clamp rig (amplifier, micromanipulator, microscope, data acquisition system)

  • Borosilicate glass capillaries

  • Pipette puller and fire-polisher

Solutions:

SolutionComponentConcentration (mM)
External Solution TEA-Cl160
CaCl₂2
HEPES10
pH adjusted to 7.4 with TEAOH
Internal (Pipette) Solution CsCl140
EGTA10
CaCl₂3
HEPES10
pH adjusted to 7.2 with CsOH

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK-293 cells in appropriate media.

    • Two to three days prior to recording, transfect the cells with the Cav3.2 plasmid DNA using a suitable transfection reagent. Co-transfection with a fluorescent marker like GFP helps in identifying transfected cells.

  • Pipette Preparation:

    • Pull recording pipettes from borosilicate glass capillaries using a pipette puller.

    • Fire-polish the pipette tips to a resistance of 3-5 MΩ when filled with the internal solution.

    • Fill the pipette with the internal solution and ensure no air bubbles are present at the tip.[3]

  • Recording Setup:

    • Place the coverslip with transfected cells in the recording chamber on the microscope stage.

    • Perfuse the chamber with the external solution.

    • Mount the filled pipette in the pipette holder of the micromanipulator.

  • Obtaining a Whole-Cell Recording:

    • Identify a transfected cell (e.g., by GFP fluorescence).

    • Apply positive pressure to the pipette and approach the cell.

    • Gently touch the cell membrane with the pipette tip.

    • Release the positive pressure and apply gentle suction to form a high-resistance seal (GΩ seal).[6]

    • Once a stable GΩ seal is formed, apply a brief pulse of stronger suction to rupture the membrane patch and achieve the whole-cell configuration.[3][6]

  • Data Acquisition:

    • Set the amplifier to voltage-clamp mode.

    • Hold the cell at a hyperpolarized potential of -100 mV to ensure the channels are in a closed, ready-to-be-activated state.[7][8]

    • To elicit T-type currents, apply a depolarizing test pulse to -30 mV.[7][8]

    • Record the resulting current.

  • Application of this compound:

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and make final dilutions in the external solution.

    • Apply different concentrations of this compound to the cell via the perfusion system.

    • Record the current at each concentration to determine the dose-dependent inhibition.

Protocol 2: Determining the Voltage-Dependence of this compound Block

This protocol is used to investigate whether this compound preferentially binds to the channel in a specific conformational state (resting, open, or inactivated).

Procedure:

  • Current-Voltage (I-V) Relationship:

    • From a holding potential of -100 mV, apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments).

    • Record the peak current at each voltage step to construct an I-V curve.

    • Repeat this protocol in the presence of this compound (at a concentration near the IC50).

  • Steady-State Inactivation:

    • From a holding potential of -100 mV, apply a series of 1-second conditioning pre-pulses to various voltages (e.g., from -120 mV to -30 mV).

    • Immediately following each pre-pulse, apply a test pulse to -30 mV to measure the fraction of available channels.

    • Plot the normalized peak current from the test pulse against the pre-pulse potential to generate the steady-state inactivation curve.

    • Repeat this protocol in the presence of this compound. A hyperpolarizing shift in the V₅₀ of inactivation suggests that this compound preferentially binds to the inactivated state of the channel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis cell_prep Cell Culture & Transfection (Cav3.2) giga_seal Giga-Seal Formation cell_prep->giga_seal pipette_prep Pipette Pulling & Filling pipette_prep->giga_seal solutions Prepare External & Internal Solutions solutions->giga_seal whole_cell Whole-Cell Configuration giga_seal->whole_cell record_control Record Control Currents whole_cell->record_control apply_z160 Apply this compound record_control->apply_z160 record_drug Record Currents with this compound apply_z160->record_drug dose_response Dose-Response Curve (IC50) record_drug->dose_response voltage_dependence Voltage-Dependence Analysis record_drug->voltage_dependence

Caption: Experimental workflow for patch clamp analysis of this compound.

signaling_pathway cluster_membrane Cell Membrane cav3_2 Cav3.2 Channel ca_influx Ca²⁺ Influx cav3_2->ca_influx mediates z160 This compound z160->cav3_2 inhibits depolarization Membrane Depolarization depolarization->cav3_2 activates cellular_response Cellular Response (e.g., Neurotransmission) ca_influx->cellular_response

Caption: Proposed mechanism of this compound action on Cav3.2 channels.

References

Z-160: Application Notes and Protocols for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160, also known as NMED-160, is a potent and selective small molecule inhibitor of voltage-gated calcium channels, specifically targeting N-type (CaV2.2) and T-type (CaV3) channels.[1][2] These channels play crucial roles in neuronal signaling, including neurotransmitter release and neuronal excitability.[3][4] As a result, this compound is a valuable tool for in vitro studies aimed at understanding the physiological and pathological roles of these channels, particularly in the context of neuroscience and pain research. This document provides detailed application notes and protocols for the use of this compound in a cell culture setting.

Mechanism of Action

This compound exerts its effects by physically blocking the pore of N-type and T-type calcium channels, thereby preventing the influx of calcium ions (Ca²⁺) into the cell upon membrane depolarization.[3][4] The block of N-type channels by this compound has been shown to be use-dependent, meaning its inhibitory activity increases with more frequent channel activation, making it particularly effective at targeting hyperactive neurons.[1][2]

The inhibition of CaV2.2 and CaV3 channels by this compound can modulate a variety of downstream signaling pathways and cellular processes, including:

  • Neurotransmitter Release: N-type calcium channels are critical for the fusion of synaptic vesicles and the release of neurotransmitters at presynaptic terminals. By blocking these channels, this compound can inhibit the release of neurotransmitters such as glutamate and substance P.[3][4]

  • Neuronal Excitability: T-type calcium channels contribute to setting the resting membrane potential and are involved in generating low-threshold calcium spikes, which can lead to burst firing of neurons. Inhibition of these channels by this compound can reduce neuronal excitability.

  • Calcium-Dependent Signaling: Intracellular calcium is a ubiquitous second messenger that regulates a vast array of cellular functions, including gene expression, enzyme activation, and apoptosis. By attenuating Ca²⁺ influx, this compound can impact these downstream signaling cascades.

Data Presentation

The following tables summarize the quantitative data for this compound and related compounds from various in vitro assays.

CompoundAssay TypeCell Line/SystemIC₅₀Reference
This compound (NMED-160) Electrophysiology (Patch Clamp)HEK cells expressing CaV2.2120 nM (at 0.03 Hz)[1]
50 nM (at 0.2 Hz)[1]
Compound 5 Electrophysiology (Patch Clamp)Not Specified10-150 nM
Compound 21 Electrophysiology (Patch Clamp)Not Specified10-150 nM[5]
MONIRO-1 Electrophysiology (Patch Clamp)HEK293T cells expressing CaV2.234 µM[6]
Electrophysiology (Patch Clamp)HEK293T cells expressing CaV3.21.7 µM[6][7]
Compound 7a Fluorescence Calcium InfluxSH-SY5Y neuroblastoma cells23.1 ± 1.5% inhibition at 100 µM[8]
Compound 8a Fluorescence Calcium InfluxSH-SY5Y neuroblastoma cells20.3 ± 4.0% inhibition at 100 µM[8]
Compound 8b Fluorescence Calcium InfluxSH-SY5Y neuroblastoma cells24.4 ± 1.5% inhibition at 100 µM[8]

Note: Data for compounds other than this compound are provided for comparative purposes as they share a similar chemical scaffold or mechanism of action.

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder. The molecular weight of this compound is 460.6 g/mol .

  • In a sterile environment (e.g., a biological safety cabinet), weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control using the same concentration of DMSO as in the experimental conditions.

Protocol for In Vitro Calcium Influx Assay

This protocol is a general guideline for measuring changes in intracellular calcium using a fluorescent indicator in a plate-based format.

Materials:

  • HEK293 cells stably expressing CaV2.2 or SH-SY5Y neuroblastoma cells[8][9]

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound stock solution

  • Depolarizing agent (e.g., high concentration of potassium chloride, KCl)

  • Fluorescence microplate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)[9]

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Aspirate the culture medium from the wells and wash once with HBSS.

    • Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.

  • Compound Incubation:

    • Prepare serial dilutions of this compound in HBSS.

    • After the dye loading incubation, wash the cells twice with HBSS to remove excess dye.

    • Add the different concentrations of this compound (and a vehicle control) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence microplate reader.

    • Establish a baseline fluorescence reading for a few seconds.

    • Add the depolarizing agent (e.g., a high concentration of KCl to a final concentration of 50-90 mM) to all wells simultaneously using the instrument's injection system.

    • Immediately begin kinetic measurement of fluorescence intensity for several minutes.

  • Data Analysis:

    • The increase in fluorescence upon depolarization corresponds to calcium influx.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log concentration of this compound to determine the IC₅₀ value.

Protocol for Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a general overview for recording voltage-gated calcium currents.

Materials:

  • HEK293 cells expressing the calcium channel of interest or primary neurons (e.g., dorsal root ganglion neurons)[9]

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal recording solutions

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at a low density suitable for patch-clamping.

  • Pipette Preparation: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber on the microscope stage and perfuse with the external solution.

    • Using the micromanipulator, approach a single cell with the patch pipette and form a gigaohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential where the channels of interest are available for opening (e.g., -80 mV to -110 mV).[9]

    • Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit calcium currents.

  • Compound Application:

    • After obtaining a stable baseline recording, perfuse the external solution containing the desired concentration of this compound.

    • To assess use-dependence, apply trains of depolarizing pulses and measure the inhibition at the first and last pulse of the train.[9]

  • Data Analysis:

    • Measure the peak amplitude of the calcium currents before and after the application of this compound.

    • Calculate the percentage of inhibition.

    • Construct a dose-response curve to determine the IC₅₀.

Mandatory Visualizations

Signaling Pathways

N_Type_Calcium_Channel_Signaling cluster_membrane Presynaptic Terminal Z160 This compound CaV2_2 N-type Ca²⁺ Channel (CaV2.2) Z160->CaV2_2 blocks Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx mediates Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion triggers Neurotransmitter Neurotransmitter Release Vesicle_fusion->Neurotransmitter leads to Action_Potential Action Potential Action_Potential->CaV2_2 activates

Caption: N-type calcium channel signaling pathway and the inhibitory action of this compound.

T_Type_Calcium_Channel_Signaling Z160 This compound CaV3 T-type Ca²⁺ Channel (CaV3) Z160->CaV3 blocks Ca_influx Ca²⁺ Influx CaV3->Ca_influx mediates LTS Low-Threshold Spike Ca_influx->LTS generates Gene_Expression Gene Expression Ca_influx->Gene_Expression regulates Burst_Firing Neuronal Burst Firing LTS->Burst_Firing leads to

Caption: T-type calcium channel signaling pathway and the inhibitory action of this compound.

Experimental Workflow

Z160_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Prepare this compound Stock Solution (in DMSO) C Prepare Working Dilutions of this compound in Media/Buffer A->C B Culture Cells to Desired Confluency D Incubate Cells with this compound and Vehicle Control B->D E Perform Assay (e.g., Calcium Influx, Electrophysiology) D->E F Measure Cellular Response E->F G Calculate % Inhibition F->G H Determine IC₅₀ G->H

Caption: General experimental workflow for using this compound in cell culture-based assays.

References

Application Notes and Protocols for N-type Calcium Channel Blockers in Animal Models of Pain

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific preclinical dosage and detailed experimental protocols for Z-160 are not publicly available. The following application notes and protocols are based on general knowledge of preclinical pain research and the pharmacology of N-type calcium channel blockers, intended to serve as a guide for researchers.

Introduction

This compound is a state-dependent, selective N-type (Cav2.2) calcium channel blocker that has demonstrated efficacy in multiple animal models of neuropathic and inflammatory pain.[1][2] N-type calcium channels are crucial for the transmission of pain signals in the spinal cord.[3][4] By blocking these channels, compounds like this compound can inhibit the release of neurotransmitters involved in pain signaling.[3][4] These notes provide an overview of potential experimental designs and protocols for evaluating the analgesic efficacy of N-type calcium channel blockers, such as this compound, in rodent models of pain.

Data Presentation

Table 1: General Dosage and Administration Routes for Analgesics in Rodent Models of Pain
Route of Administration Typical Volume (Mouse) Typical Volume (Rat) General Dose Range (Reference Compounds) Notes
Oral (p.o.) 0.2 - 0.5 mL1 - 5 mLVaries widely based on compound bioavailabilityThis compound is an orally available compound.
Intraperitoneal (i.p.) 0.1 - 0.3 mL1 - 3 mL5 - 50 mg/kg (e.g., Zerumbone)[5][6]Common route for initial efficacy screening.
Intravenous (i.v.) 0.1 - 0.2 mL0.5 - 1 mLLower than other routes due to direct systemic entryUseful for pharmacokinetic studies.
Subcutaneous (s.c.) 0.1 - 0.3 mL1 - 2 mLVariesProvides slower absorption than i.p. or i.v.
Intrathecal (i.t.) 5 - 10 µL10 - 20 µLMicrogram or nanogram range (e.g., Ziconotide)[4]Direct delivery to the spinal cord, bypassing the blood-brain barrier.

Experimental Protocols

Animal Models of Pain

a. Neuropathic Pain: Chronic Constriction Injury (CCI) Model

This model is widely used to induce peripheral neuropathic pain.

  • Species: Male Sprague-Dawley rats (200-250g) or Male C57BL/6 mice (20-25g).

  • Procedure:

    • Anesthetize the animal (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve with about 1 mm spacing.

    • The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

    • Close the incision with sutures or staples.

    • Sham-operated animals undergo the same procedure without nerve ligation.

  • Pain Behavior Assessment: Assess mechanical allodynia and thermal hyperalgesia at baseline and various time points post-surgery (e.g., days 7, 14, 21).

b. Inflammatory Pain: Complete Freund's Adjuvant (CFA) Model

This model induces a localized and persistent inflammation.

  • Species: Male Wistar rats (180-220g) or Male BALB/c mice (20-25g).

  • Procedure:

    • Briefly restrain the animal.

    • Inject 100 µL (rat) or 20 µL (mouse) of CFA into the plantar surface of one hind paw.

  • Pain Behavior Assessment: Measure paw volume (plethysmometer) and assess thermal and mechanical hyperalgesia at baseline and various time points post-injection (e.g., 24, 48, 72 hours).

Drug Preparation and Administration
  • Preparation: For oral administration, this compound would be formulated as a suspension or solution in a suitable vehicle (e.g., 0.5% methylcellulose). For parenteral routes, a sterile, isotonic solution would be prepared.

  • Administration Routes:

    • Oral (p.o.): Administer the drug solution using a gavage needle.

    • Intraperitoneal (i.p.): Inject into the lower abdominal quadrant.

    • Intrathecal (i.t.): For direct spinal delivery, an intrathecal catheter can be implanted prior to the study, or a direct lumbar puncture can be performed. This route is particularly relevant for N-type calcium channel blockers to target the spinal cord directly.[1][2]

Behavioral Assays for Pain Assessment
  • Mechanical Allodynia (von Frey Test):

    • Place the animal on an elevated mesh floor and allow it to acclimate.

    • Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw.

    • The paw withdrawal threshold is determined as the lowest force that elicits a withdrawal response.

  • Thermal Hyperalgesia (Hargreaves Test):

    • Place the animal in a plexiglass chamber on a glass floor.

    • A radiant heat source is focused on the plantar surface of the hind paw.

    • The time taken for the animal to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is used to prevent tissue damage.

Visualization

Signaling Pathway of N-type Calcium Channel Blockers in Pain Transmission

G cluster_0 Synapse in Dorsal Horn Presynaptic Neuron Presynaptic Neuron N-type Ca2+ Channel N-type Ca2+ Channel Presynaptic Neuron->N-type Ca2+ Channel Depolarization Postsynaptic Neuron Postsynaptic Neuron Pain Transmission Pain Transmission Postsynaptic Neuron->Pain Transmission Pain Signal Pain Signal Pain Signal->Presynaptic Neuron Vesicle Fusion Vesicle Fusion N-type Ca2+ Channel->Vesicle Fusion Ca2+ Influx Analgesia Analgesia N-type Ca2+ Channel->Analgesia Inhibition leads to This compound This compound This compound->N-type Ca2+ Channel Blocks Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release Neurotransmitter Release->Postsynaptic Neuron

Caption: Mechanism of action of this compound in blocking pain transmission.

Experimental Workflow for Preclinical Evaluation of this compound

G cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Assessment Animal Model Induction Animal Model Induction Baseline Behavioral Testing Baseline Behavioral Testing Animal Model Induction->Baseline Behavioral Testing Drug Administration (this compound or Vehicle) Drug Administration (this compound or Vehicle) Baseline Behavioral Testing->Drug Administration (this compound or Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (this compound or Vehicle)->Post-treatment Behavioral Testing Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis

Caption: General workflow for a preclinical pain study.

References

Administration Routes of GPR160-Targeting Agents in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided based on the assumption that the query "Z-160" refers to agents targeting the G protein-coupled receptor 160 (GPR160), as no specific compound designated "this compound" with available administration data in rodents was identified in the public domain. The protocols and data presented here are synthesized from preclinical studies investigating the role of GPR160 in rodent models, particularly in the context of pain research.

Introduction

GPR160 is an orphan G protein-coupled receptor that has been implicated in neuropathic pain pathways in rodents.[1][2] Preclinical studies have utilized various administration routes to deliver GPR160-targeting agents, such as neutralizing antibodies and small interfering RNAs (siRNAs), to specific sites within the central and peripheral nervous systems of rats and mice. This document provides detailed application notes and protocols for these administration routes, intended for researchers, scientists, and drug development professionals.

Data Presentation

Table 1: Summary of Intrathecal Administration of GPR160-Targeting Agents in Rodents
AgentSpeciesDoseVehicleReported EffectReference
GPR160 AntibodyMouse10 µgNot SpecifiedAttenuation of CARTp-induced mechano-allodynia[1]
GPR160 AntibodyRatNot SpecifiedNot SpecifiedAttenuation of neuronal responses to mechanical stimuli in SNL rats[1]
CARTp AntibodyMouseNot SpecifiedNot SpecifiedReversal of CCI-induced mechano-allodynia[1]
CARTp (55-102)Mouse3-30 ngNot SpecifiedInduction of mechano-allodynia[1]
Table 2: Summary of Dorsal Root Ganglion (DRG) Microinjection of GPR160-Targeting Agents in Rats
AgentSpeciesDose/ConcentrationVehicleReported EffectReference
siGpr160RatNot SpecifiedNot SpecifiedAttenuation of BCP-induced mechanical allodynia and heat hyperalgesia[2]

Signaling Pathway

The following diagram illustrates a proposed signaling pathway for GPR160 in the context of pain, based on available preclinical data.[1] Nerve injury appears to upregulate both GPR160 and its potential ligand, cocaine- and amphetamine-regulated transcript peptide (CARTp). Their interaction is suggested to activate downstream signaling cascades, including the ERK/CREB pathway, contributing to nociceptive sensitization.

GPR160_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space CARTp CARTp GPR160 GPR160 CARTp->GPR160 Binds G_Protein G_Protein GPR160->G_Protein Activates ERK ERK G_Protein->ERK Activates CREB CREB ERK->CREB Phosphorylates Nociceptive_Sensitization Nociceptive_Sensitization CREB->Nociceptive_Sensitization Leads to

Proposed GPR160 signaling pathway in nociception.

Experimental Protocols

Protocol 1: Intrathecal (i.th.) Injection in Mice

This protocol is adapted from studies investigating the role of GPR160 and CARTp in pain models.[1]

Objective: To deliver GPR160-targeting agents directly into the cerebrospinal fluid (CSF) of the spinal cord.

Materials:

  • GPR160 antibody, CARTp antibody, or CARTp peptide

  • Sterile, pyrogen-free saline or artificial CSF

  • Hamilton syringe (10 µL) with a 30-gauge needle

  • Anesthetic (e.g., isoflurane)

  • Animal clippers

  • Disinfectant (e.g., 70% ethanol, povidone-iodine)

  • Heating pad

Procedure:

  • Animal Preparation: Anesthetize the mouse using isoflurane. Shave the fur over the lumbar region of the back.

  • Positioning: Place the anesthetized mouse in a prone position on a heating pad to maintain body temperature. Gently arch the back to open the intervertebral spaces.

  • Injection Site Identification: Palpate the pelvis to identify the L5 and L6 vertebrae. The injection site is in the intervertebral space between L5 and L6.

  • Injection: Carefully insert the 30-gauge needle of the Hamilton syringe at a slight angle into the intrathecal space. A characteristic tail flick is often observed upon successful entry into the subarachnoid space.

  • Infusion: Slowly inject the desired volume (typically 5-10 µL) of the agent over approximately 1 minute.

  • Post-Injection Care: Withdraw the needle slowly. Monitor the animal until it has fully recovered from anesthesia. Provide appropriate post-procedural analgesia if necessary.

Protocol 2: Dorsal Root Ganglion (DRG) Microinjection in Rats

This protocol is based on studies involving the delivery of siRNA to the DRG to investigate GPR160's role in bone cancer pain.[2]

Objective: To deliver GPR160-targeting agents directly to the dorsal root ganglia.

Materials:

  • siGpr160 or scrambled control siRNA

  • Injection vehicle

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scalpel, forceps, retractors)

  • Stereotaxic frame

  • Microsyringe pump

  • Glass micropipette

  • Suturing material

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave and disinfect the surgical area over the L4/L5 vertebrae.

  • Surgical Exposure: Make a midline incision to expose the L4 and L5 vertebrae. Carefully perform a partial laminectomy to expose the L4 and L5 DRGs.

  • Microinjection: Using a glass micropipette connected to a microsyringe pump, slowly inject a small volume (e.g., 1 µL) of the siGpr160 or control siRNA solution directly into the DRG.

  • Closure: After injection, carefully suture the muscle and skin layers.

  • Post-Operative Care: Administer post-operative analgesics and monitor the animal for recovery.

Experimental Workflows

Intrathecal Injection Workflow

Intrathecal_Workflow Anesthesia Anesthesia Positioning Positioning Anesthesia->Positioning Injection_Site_ID Injection Site ID Positioning->Injection_Site_ID Injection Injection Injection_Site_ID->Injection Post_Injection_Care Post-Injection Care Injection->Post_Injection_Care Behavioral_Testing Behavioral Testing Post_Injection_Care->Behavioral_Testing

Workflow for intrathecal injection in rodents.
DRG Microinjection Workflow

DRG_Microinjection_Workflow Anesthesia_Stereotaxic Anesthesia & Stereotaxic Mounting Surgical_Exposure Surgical Exposure of DRG Anesthesia_Stereotaxic->Surgical_Exposure Microinjection Microinjection Surgical_Exposure->Microinjection Surgical_Closure Surgical Closure Microinjection->Surgical_Closure Post_Operative_Care Post-Operative Care Surgical_Closure->Post_Operative_Care Downstream_Analysis Downstream Analysis Post_Operative_Care->Downstream_Analysis

Workflow for DRG microinjection in rodents.

References

Application Note: Z-160 for High-Throughput Screening of N-type Calcium Channel Modulators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Z-160 is a potent and selective inhibitor of the N-type voltage-gated calcium channel (Cav2.2).[1][2][3][4] N-type calcium channels are predominantly located in the presynaptic terminals of neurons and play a crucial role in the release of neurotransmitters. Their involvement in pain signaling pathways has made them an attractive target for the development of novel analgesics.[1][5] this compound was developed as a potential treatment for chronic neuropathic pain and, while it did not meet its primary endpoints in Phase 2 clinical trials, its well-characterized activity and selectivity make it an excellent tool for in vitro pharmacological studies and high-throughput screening (HTS) campaigns.[6]

This application note provides a detailed protocol for the use of this compound as a reference compound in a cell-based, high-throughput fluorescence assay to identify novel modulators of the N-type calcium channel.

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by blocking the influx of calcium ions through the N-type calcium channel pore. In neurons, depolarization of the presynaptic membrane leads to the opening of these channels, allowing Ca2+ to enter the cell. This increase in intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane and the subsequent release of neurotransmitters into the synaptic cleft. By blocking this calcium influx, this compound effectively reduces neurotransmitter release, thereby dampening the transmission of pain signals.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron depol Membrane Depolarization cav22 N-type Ca²⁺ Channel (Cav2.2) depol->cav22 activates ca_influx Ca²⁺ Influx cav22->ca_influx mediates vesicle_fusion Synaptic Vesicle Fusion ca_influx->vesicle_fusion triggers nt_release Neurotransmitter Release vesicle_fusion->nt_release leads to receptor Neurotransmitter Receptor nt_release->receptor binds to z160 This compound z160->cav22 inhibits signal Signal Propagation receptor->signal

Figure 1: this compound inhibits the N-type calcium channel signaling pathway.

High-Throughput Screening Workflow

A typical HTS campaign to identify novel N-type calcium channel inhibitors would involve screening a large library of compounds against a cell line stably expressing the Cav2.2 channel. This compound would be used as a positive control for inhibition, allowing for the normalization of data and the calculation of key assay performance metrics such as the Z'-factor.

G cluster_workflow HTS Workflow start Start plate_cells Plate Cav2.2-expressing cells in 384-well plates start->plate_cells load_dye Load cells with calcium-sensitive dye plate_cells->load_dye add_compounds Add test compounds and controls (this compound) load_dye->add_compounds depolarize Induce depolarization (e.g., with KCl) add_compounds->depolarize read_fluorescence Measure fluorescence on a FLIPR instrument depolarize->read_fluorescence data_analysis Data Analysis: - Normalize to controls - Calculate % inhibition read_fluorescence->data_analysis hit_id Hit Identification (Primary Screen) data_analysis->hit_id dose_response Dose-Response Confirmation (IC₅₀ determination) hit_id->dose_response selectivity Selectivity Assays (e.g., against other Ca²⁺ channels) dose_response->selectivity end Validated Hits selectivity->end

Figure 2: High-throughput screening workflow using this compound as a control.

Experimental Protocol: FLIPR-based Calcium Influx Assay

This protocol describes a homogenous, fluorescence-based assay for measuring intracellular calcium concentration in a 384-well plate format, suitable for high-throughput screening. A FLIPR (Fluorometric Imaging Plate Reader) instrument is used for simultaneous liquid handling and fluorescence detection.

Materials:

  • Cell Line: Human neuroblastoma cell line (e.g., SH-SY5Y) or a HEK293 cell line stably expressing the human Cav2.2 (α1B), α2δ-1, and β3 subunits.

  • Assay Plates: 384-well, black-walled, clear-bottom microplates.

  • Culture Medium: As recommended for the chosen cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or Calcium 6 dye.

  • Probenecid: An anion-exchange inhibitor to prevent dye leakage.

  • This compound: Positive control inhibitor.

  • Depolarizing agent: Potassium chloride (KCl) solution.

  • FLIPR Tetra® High-Throughput Cellular Screening System or equivalent.[5]

Procedure:

  • Cell Plating:

    • Culture cells to ~80-90% confluency.

    • Harvest and resuspend cells in culture medium at the desired density.

    • Dispense 25 µL of the cell suspension into each well of a 384-well assay plate.

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 18-24 hours.

  • Dye Loading:

    • Prepare a dye loading solution containing the calcium-sensitive dye and probenecid in assay buffer.

    • Remove the culture medium from the cell plates.

    • Add 25 µL of the dye loading solution to each well.

    • Incubate the plates at 37°C for 60 minutes in the dark.

  • Compound Addition:

    • Prepare a compound plate with test compounds and controls (this compound for maximal inhibition, DMSO for no inhibition) diluted in assay buffer.

    • The FLIPR instrument will transfer a specified volume of the compound solution to the assay plate.

    • Incubate at room temperature for 15-30 minutes.

  • Signal Detection:

    • The FLIPR instrument will add a depolarizing stimulus (e.g., KCl solution) to each well to open the voltage-gated calcium channels.

    • Simultaneously, the instrument will measure the fluorescence intensity before and after the stimulus addition.

    • The increase in fluorescence upon depolarization corresponds to the influx of calcium.

Data Presentation and Analysis

The primary data from the screen will be the change in fluorescence intensity upon depolarization. The percentage of inhibition for each test compound can be calculated relative to the positive (this compound) and negative (DMSO) controls.

Formula for Percent Inhibition: % Inhibition = 100 * (1 - (Fluorescence_Test_Compound - Fluorescence_this compound) / (Fluorescence_DMSO - Fluorescence_this compound))

Hits from the primary screen are typically selected based on a predefined inhibition threshold (e.g., >50%) and are then subjected to dose-response analysis to determine their potency (IC₅₀).

Table 1: Representative High-Throughput Screening Data

Compound IDConcentration (µM)% InhibitionIC₅₀ (nM)Z'-Factor
This compound (Control)10100500.78
DMSO (Control)-0N/A0.78
HTS-00110851200.78
HTS-0021012>10,0000.78
HTS-0031092850.78

Note: The Z'-factor is a measure of the statistical effect size and is a reflection of the assay's quality. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.

Conclusion

This compound is a valuable pharmacological tool for the study of N-type calcium channels. Its use as a reference compound in high-throughput screening campaigns, such as the FLIPR-based calcium influx assay described here, enables the robust identification and characterization of novel modulators of Cav2.2. This can significantly aid in the discovery of new therapeutic agents for the treatment of chronic pain and other neurological disorders.

References

Measuring the Efficacy of Z-160 in Neuronal Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 is a potent and selective blocker of N-type voltage-gated calcium channels (Cav2.2).[1][2][3][4] These channels are predominantly located on nerve terminals and play a crucial role in the release of neurotransmitters, particularly those involved in pain signaling.[5] By inhibiting the influx of calcium through Cav2.2 channels, this compound can modulate neuronal excitability and neurotransmitter release, making it a compound of significant interest for the development of novel analgesics for chronic neuropathic pain.[6] this compound has been described as a state-dependent blocker, suggesting it may exhibit a higher affinity for Cav2.2 channels in specific conformational states, such as open or inactivated, which are more prevalent during high-frequency neuronal firing characteristic of pathological pain states.[6][7]

These application notes provide a comprehensive guide for researchers to assess the efficacy of this compound in neuronal cell models. Detailed protocols for key in vitro assays are presented, along with methods for data analysis and visualization of the underlying cellular mechanisms.

Mechanism of Action: Inhibition of N-type Calcium Channels

This compound exerts its effects by directly binding to the α1B subunit of the Cav2.2 channel, the pore-forming subunit responsible for calcium ion conduction. In nociceptive neurons, the arrival of an action potential at the presynaptic terminal causes membrane depolarization, leading to the opening of Cav2.2 channels. The subsequent influx of calcium ions triggers the fusion of synaptic vesicles with the presynaptic membrane and the release of excitatory neurotransmitters like glutamate and substance P into the synaptic cleft. These neurotransmitters then bind to receptors on the postsynaptic neuron, propagating the pain signal. By blocking the Cav2.2 channel pore, this compound effectively reduces this calcium influx, thereby diminishing neurotransmitter release and dampening the transmission of pain signals.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Depol Membrane Depolarization AP->Depol Cav2_2_closed Cav2.2 Channel (Closed) Depol->Cav2_2_closed opens Cav2_2_open Cav2.2 Channel (Open) Cav2_2_closed->Cav2_2_open Ca_influx Ca²⁺ Influx Cav2_2_open->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release NT Neurotransmitters NT_release->NT Z160 This compound Z160->Cav2_2_open blocks Receptor Postsynaptic Receptors NT->Receptor binds Signal_prop Pain Signal Propagation Receptor->Signal_prop

Figure 1: Mechanism of this compound Action in Nociceptive Signaling.

Quantitative Data Summary

The following table summarizes the key efficacy parameters of this compound (also known as NP118809) in preclinical in vitro assays.

ParameterValueCell Type/Assay ConditionSource
IC₅₀ (N-type, Cav2.2) 0.11 µMHEK293 cells expressing human Cav2.2[1][2][4]
IC₅₀ (L-type) 12.2 µM-[1][4]
IC₅₀ (hERG) 7.4 µMHEK cells[1]

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is designed to directly measure the inhibitory effect of this compound on Cav2.2 channel currents and determine its half-maximal inhibitory concentration (IC₅₀).

Workflow for IC₅₀ Determination using Electrophysiology

prep Prepare Neuronal Cell Culture (e.g., DRG neurons or HEK293 expressing Cav2.2) patch Establish Whole-Cell Patch-Clamp Configuration prep->patch record_base Record Baseline Cav2.2 Currents patch->record_base apply_z160 Apply Increasing Concentrations of this compound record_base->apply_z160 record_drug Record Cav2.2 Currents in Presence of this compound apply_z160->record_drug washout Washout and Record Recovery record_drug->washout analyze Analyze Data and Generate Dose-Response Curve washout->analyze ic50 Determine IC₅₀ Value analyze->ic50

Figure 2: Workflow for IC₅₀ determination via electrophysiology.

Materials:

  • Neuronal cells (e.g., primary dorsal root ganglion (DRG) neurons or HEK293 cells stably expressing Cav2.2 channels)

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with TEA-OH)

  • Internal solution (in mM): 125 CsCl, 10 EGTA, 1 MgCl₂, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2 with CsOH)

  • This compound stock solution (in DMSO) and serial dilutions

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software

  • Borosilicate glass capillaries for pipette pulling

Procedure:

  • Cell Preparation: Plate cells on glass coverslips and allow for adherence and growth. For primary neurons, culture for at least 24 hours before recording.

  • Pipette Preparation: Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.

  • Establish Whole-Cell Configuration: Obtain a gigaohm seal on a selected cell and rupture the membrane to achieve the whole-cell configuration.

  • Record Baseline Currents: Hold the cell at a holding potential of -100 mV. Elicit Cav2.2 currents by applying a depolarizing voltage step (e.g., to +10 mV for 50 ms). Record several stable baseline sweeps.

  • Compound Application: Perfuse the cells with the external solution containing the lowest concentration of this compound. Allow 2-3 minutes for the compound to equilibrate.

  • Record in Presence of this compound: Record currents using the same voltage protocol as for the baseline.

  • Concentration-Response: Repeat steps 5 and 6 for increasing concentrations of this compound.

  • Washout: Perfuse the cell with the control external solution to assess the reversibility of the block.

  • Data Analysis:

    • Measure the peak current amplitude for each sweep.

    • Normalize the current amplitude in the presence of this compound to the baseline amplitude.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data with the Hill equation to determine the IC₅₀ value.

Assessing State-Dependent Inhibition of Cav2.2 Channels

This protocol is designed to determine if this compound preferentially blocks Cav2.2 channels in the resting or inactivated state.

Workflow for Assessing State-Dependent Inhibition

cluster_resting Resting State Protocol cluster_inactivated Inactivated State Protocol start Establish Whole-Cell Patch-Clamp hold_hyper Hold at Hyperpolarized Potential (-100 mV) start->hold_hyper hold_depol Hold at Depolarized Potential (-50 mV) start->hold_depol pulse_rest Apply Test Pulse hold_hyper->pulse_rest ic50_rest Determine IC₅₀ (Resting) pulse_rest->ic50_rest compare Compare IC₅₀ Values ic50_rest->compare pulse_inact Apply Test Pulse hold_depol->pulse_inact ic50_inact Determine IC₅₀ (Inactivated) pulse_inact->ic50_inact ic50_inact->compare

Figure 3: Workflow for assessing state-dependent inhibition.

Procedure:

  • Follow steps 1-3 of the IC₅₀ determination protocol.

  • Resting State Protocol:

    • Set the holding potential to a hyperpolarized level (e.g., -100 mV) to ensure most channels are in the resting state.

    • Apply a test pulse (e.g., to +10 mV) to elicit a current.

    • Determine the IC₅₀ of this compound using the concentration-response protocol described above.

  • Inactivated State Protocol:

    • Set the holding potential to a more depolarized level (e.g., -50 mV) for a duration sufficient to induce steady-state inactivation (e.g., 5-10 seconds).

    • Apply the same test pulse to elicit a current from the non-inactivated channels.

    • Determine the IC₅₀ of this compound under these conditions.

  • Data Analysis: Compare the IC₅₀ values obtained from the resting and inactivated state protocols. A significantly lower IC₅₀ at the depolarized holding potential indicates preferential binding of this compound to the inactivated state of the channel.

Current-Clamp Electrophysiology to Measure Neuronal Excitability

This protocol assesses the effect of this compound on the firing properties of neurons, such as action potential frequency and threshold.

Materials:

  • Same as for whole-cell patch-clamp electrophysiology, with the amplifier set to current-clamp mode.

Procedure:

  • Establish a whole-cell current-clamp configuration on a primary neuron (e.g., a DRG neuron).

  • Measure the resting membrane potential.

  • Inject a series of depolarizing current steps of increasing amplitude to elicit action potentials.

  • Record the number of action potentials (firing frequency), the threshold for the first action potential, and the action potential amplitude and width.

  • Perfuse the neuron with this compound at a relevant concentration (e.g., near its IC₅₀).

  • Repeat the current injection protocol and record the firing properties in the presence of the compound.

  • Data Analysis: Compare the firing frequency, action potential threshold, and other parameters before and after the application of this compound. A decrease in firing frequency and an increase in the action potential threshold would indicate a reduction in neuronal excitability.

Calcium Imaging Assay

This high-throughput compatible assay measures changes in intracellular calcium concentration in response to neuronal depolarization.

Materials:

  • Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS)

  • Depolarizing agent (e.g., high potassium solution)

  • This compound

  • Fluorescence plate reader or microscope

Procedure:

  • Cell Plating: Plate cells in a 96-well or 384-well black-walled, clear-bottom plate.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS.

    • Remove the culture medium and add the loading buffer to the cells.

    • Incubate for 30-60 minutes at 37°C.

  • Wash: Gently wash the cells with HBSS to remove excess dye.

  • Compound Incubation: Add HBSS containing different concentrations of this compound or vehicle control to the wells and incubate for a specified period.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity using the plate reader or microscope.

  • Stimulation and Measurement: Add the depolarizing agent (e.g., high potassium solution) to all wells to open voltage-gated calcium channels. Immediately measure the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after stimulation.

    • Normalize the ΔF in this compound-treated wells to the vehicle-treated control wells.

    • Plot the percentage of inhibition of the calcium response against the this compound concentration to determine the IC₅₀.

Conclusion

The protocols outlined in this application note provide a robust framework for characterizing the efficacy of this compound in neuronal cells. By employing a combination of electrophysiology and fluorescence-based assays, researchers can obtain detailed insights into the compound's mechanism of action, potency, and its effects on neuronal function. This information is critical for the continued investigation of this compound and other N-type calcium channel blockers as potential therapeutics for neuropathic pain and other neurological disorders.

References

Application Note: Z-160 as a Modulator in FLIPR-Based Calcium Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Fluorometric Imaging Plate Reader (FLIPR) system is a well-established high-throughput screening platform for monitoring intracellular calcium ([Ca2+]) dynamics. This technology is pivotal in drug discovery for identifying and characterizing compounds that modulate the activity of G-protein coupled receptors (GPCRs) and ion channels.[1][2] Z-160, also known as NP118809, is a small molecule inhibitor of N-type (CaV2.2) calcium channels, which are validated targets for the treatment of chronic pain.[3][4] This application note provides a detailed protocol for utilizing the FLIPR system to assess the inhibitory activity of this compound on N-type calcium channels expressed in a suitable cell line.

Principle of the Assay

FLIPR-based calcium assays utilize fluorescent indicators that emit a signal upon binding to free intracellular calcium.[5] Cells expressing the target of interest (e.g., N-type calcium channels) are loaded with a calcium-sensitive dye. Upon stimulation that opens the calcium channels, there is an influx of extracellular Ca2+ or release from intracellular stores, leading to an increase in fluorescence. When an inhibitor like this compound is present, it blocks the channel, thereby attenuating or preventing the fluorescence increase. The FLIPR instrument detects these changes in fluorescence in real-time, allowing for the quantification of channel inhibition.

Materials and Equipment

Materials
  • Cell Line: SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or a recombinant cell line overexpressing human CaV2.2 channels.

  • Compound: this compound hydrochloride (CAS: 41332-36-9)[6][7]

  • FLIPR Calcium Assay Kit: FLIPR Calcium 6 Assay Kit (or equivalent) is recommended for its high signal window.[8]

  • Cell Culture Medium: As recommended for the specific cell line.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES.[9][10]

  • Depolarizing Agent: Potassium Chloride (KCl) solution.

  • Microplates: Black-walled, clear-bottom 96-well or 384-well microplates.[10]

  • Reagent and Compound Plates: Appropriate microplates for preparing reagents and compound dilutions.

Equipment
  • FLIPR Tetra® or FLIPR Penta® System: (Molecular Devices)[11]

  • Cell Culture Incubator: 37°C, 5% CO2.

  • Laminar Flow Hood

  • Plate Centrifuge (for non-adherent cells, if applicable)

  • Multichannel Pipettes or Automated Liquid Handler

Experimental Protocols

Cell Culture and Plating
  • Culture cells according to standard protocols for the chosen cell line.

  • On the day before the assay, harvest the cells and determine the cell density.

  • Seed the cells into black-walled, clear-bottom microplates at an optimized density to achieve a confluent monolayer on the day of the experiment. A typical seeding density for SH-SY5Y cells is 50,000 cells per well in a 96-well plate.

  • Incubate the plates overnight at 37°C with 5% CO2.[9]

Preparation of Reagents and Compounds
  • Assay Buffer: Prepare 1X HBSS with 20 mM HEPES, pH 7.4.

  • Dye Loading Solution: On the day of the assay, prepare the FLIPR Calcium 6 dye loading solution according to the manufacturer's instructions.[8][10] Typically, this involves dissolving a vial of the dye component in the provided assay buffer.

  • This compound Compound Plate: Prepare a serial dilution of this compound in the assay buffer at concentrations 5-fold higher than the final desired concentrations. This allows for a 1:5 dilution upon addition to the cell plate.

  • KCl Stimulus Solution: Prepare a KCl solution in assay buffer at a concentration that, when added to the wells, will result in a final concentration sufficient to depolarize the cells and open voltage-gated calcium channels (e.g., a final concentration of 90 mM KCl).

Dye Loading
  • Remove the cell culture medium from the cell plates.

  • Add an equal volume of the prepared dye loading solution to each well (e.g., 100 µL for a 96-well plate).

  • Incubate the plate for 1-2 hours at 37°C, protected from light.[8] Some protocols may recommend a subsequent 30-minute incubation at room temperature.

FLIPR Assay Protocol (Inhibitor/Antagonist Mode)
  • Set up the FLIPR instrument with the appropriate excitation (470-495 nm) and emission (515-575 nm) filters for the Calcium 6 dye.[9]

  • Place the cell plate and the this compound compound plate into the FLIPR instrument.

  • Initiate the read sequence:

    • Establish a baseline fluorescence reading for approximately 10-20 seconds.

    • The instrument will automatically add a specific volume (e.g., 25 µL) of the this compound dilutions (or vehicle control) from the compound plate to the cell plate.

    • Continue recording the fluorescence for a pre-determined incubation period (e.g., 3-5 minutes) to monitor any immediate effects of the compound and to allow for binding.

    • The instrument will then add the KCl stimulus solution (e.g., 30 µL) to all wells to induce channel opening.

    • Record the subsequent change in fluorescence for 1-3 minutes to capture the peak calcium response.[12]

Data Presentation and Analysis

The data generated from the FLIPR instrument will be a kinetic trace of fluorescence intensity over time for each well. The inhibitory effect of this compound is quantified by measuring the reduction in the peak fluorescence response after KCl stimulation in the presence of the compound compared to the vehicle control.

Data Analysis
  • Response Calculation: For each well, calculate the maximum change in fluorescence (Peak - Baseline).

  • Normalization: Normalize the data to the controls on the same plate:

    • Set the average response of the vehicle control (e.g., DMSO) plus KCl as 100% activity (or 0% inhibition).

    • Set the average response of a baseline control (no KCl addition) as 0% activity (or 100% inhibition).

  • IC50 Curve: Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of this compound that causes 50% inhibition of the calcium response).

Quantitative Data Summary
ParameterTypical ValueDescription
Cell Seeding Density 50,000 cells/wellFor a 96-well plate; should be optimized for the cell line.
Dye Loading Time 1-2 hoursAt 37°C, as per kit instructions.[8]
This compound Incubation Time 3-5 minutesPre-incubation before stimulation.
KCl Final Concentration 90 mMTo induce membrane depolarization.
FLIPR Read Time 3-5 minutesTotal time capturing baseline, compound addition, and stimulation.
Z' Factor > 0.5A measure of assay quality and robustness.[13]

Visualizations

Signaling Pathway Diagram

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CaV2_2 N-type CaV2.2 Channel Ca_in Ca²⁺ (intracellular) KCl High Extracellular [KCl] KCl->CaV2_2 Depolarization (Opens Channel) Z160 This compound Z160->CaV2_2 Inhibition Ca_out Ca²⁺ (extracellular) Ca_out->Ca_in Influx Fluo_Dye Calcium-Sensitive Dye Ca_in->Fluo_Dye Binding Fluorescence Fluorescence Signal Fluo_Dye->Fluorescence Emission

Caption: Signaling pathway of this compound inhibiting KCl-induced calcium influx.

Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_assay Day 2: Assay cluster_flipr FLIPR Instrument Steps A Seed Cells into Microplate B Incubate Overnight (37°C, 5% CO₂) A->B C Prepare Reagents (Dye, this compound, KCl) D Load Cells with Calcium Dye C->D E Incubate (1-2 hours, 37°C) D->E F Run FLIPR Protocol E->F G Data Analysis (IC₅₀ Determination) F->G F1 Read Baseline F2 Add this compound F1->F2 F3 Add KCl Stimulus F2->F3 F4 Read Fluorescence F3->F4

Caption: Experimental workflow for the this compound FLIPR calcium assay.

References

Application Notes and Protocols for Studying Ion Channel Kinetics with Z-160

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160, also known as NP118809, is a potent and selective state-dependent blocker of N-type (CaV2.2) voltage-gated calcium channels. N-type calcium channels are crucial for neuronal signaling and are a validated therapeutic target for chronic pain. This compound exhibits a use-dependent mechanism of action, preferentially binding to the inactivated state of the channel. This property makes it a valuable research tool for investigating the kinetic properties of N-type calcium channels and for the development of novel analgesics with potentially improved side-effect profiles. These application notes provide detailed protocols for characterizing the inhibitory effects of this compound on N-type calcium channels using electrophysiological and fluorescence-based assays.

Data Presentation

The following tables summarize the quantitative data for this compound (NP118809) and provide a framework for presenting experimental results.

Table 1: Potency and Selectivity of this compound (NP118809)

Target Ion ChannelIC50 (µM)Assay TypeCell LineReference
N-type (CaV2.2) 0.11 Not specifiedNot specified[1][2][3][4]
L-type (CaV1.2)12.2Not specifiedNot specified[1][2][3]
hERG Potassium Channel7.4ElectrophysiologyHEK cells[1][2]

Table 2: State-Dependent Inhibition of CaV2.2 by this compound (Example Data)

Holding Potential (mV)IC50 (µM)Fold-Potency Increase (vs. Resting)
-100 (Resting State)[Insert experimental value]1
-60 (Partially Inactivated)[Insert experimental value][Calculate]
-40 (Mostly Inactivated)[Insert experimental value][Calculate]

Table 3: Use-Dependent Block of CaV2.2 by this compound (Example Data)

Stimulation Frequency (Hz)% Inhibition (at a fixed concentration)
0.1[Insert experimental value]
1[Insert experimental value]
5[Insert experimental value]
10[Insert experimental value]

Signaling Pathways and Experimental Workflows

G cluster_0 Presynaptic Neuron AP Action Potential CaV2_2_closed CaV2.2 (Closed) AP->CaV2_2_closed Depolarization CaV2_2_open CaV2.2 (Open) CaV2_2_closed->CaV2_2_open Activation CaV2_2_inactivated CaV2.2 (Inactivated) CaV2_2_open->CaV2_2_inactivated Inactivation Ca_influx Ca²⁺ Influx CaV2_2_open->Ca_influx CaV2_2_inactivated->CaV2_2_closed Repolarization (Recovery) Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion NT_release Neurotransmitter Release Vesicle_fusion->NT_release Z160 This compound Z160->CaV2_2_inactivated Preferential Binding

Figure 1: Signaling pathway of N-type calcium channel modulation by this compound.

G cluster_0 Whole-Cell Patch-Clamp Workflow start Prepare Cell Culture (e.g., HEK293 expressing CaV2.2) patch Establish Whole-Cell Configuration start->patch record_baseline Record Baseline N-type Currents patch->record_baseline apply_Z160 Apply this compound (various concentrations) record_baseline->apply_Z160 record_inhibition Record Inhibited Currents apply_Z160->record_inhibition voltage_protocol Apply Voltage Protocols (for state- and use-dependence) record_inhibition->voltage_protocol analyze Data Analysis (IC50, kinetics) voltage_protocol->analyze

Figure 2: Experimental workflow for electrophysiological characterization of this compound.

G cluster_0 FLIPR Calcium Assay Workflow plate_cells Plate CaV2.2-expressing cells in microplate dye_loading Load cells with calcium-sensitive dye plate_cells->dye_loading add_compound Add this compound or control compounds dye_loading->add_compound incubate Incubate add_compound->incubate measure_baseline Measure baseline fluorescence (FLIPR) incubate->measure_baseline depolarize Add KCl to depolarize and open channels measure_baseline->depolarize measure_response Measure fluorescence increase depolarize->measure_response analyze Analyze data and calculate IC50 measure_response->analyze

Figure 3: Workflow for high-throughput screening of this compound using a FLIPR assay.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to characterize the inhibitory effects of this compound on N-type (CaV2.2) calcium channels expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably or transiently expressing human CaV2.2 (α1B, α2δ-1, and β subunits)

  • External solution (in mM): 140 TEA-Cl, 10 BaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH)

  • Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl₂, 3 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Patch-clamp amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

Procedure:

  • Cell Preparation: Plate HEK293 cells expressing CaV2.2 onto glass coverslips 24-48 hours before the experiment.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with the external solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell at a membrane potential of -80 mV.

    • Record baseline N-type currents by applying depolarizing voltage steps (e.g., to +10 mV for 50 ms).

  • Compound Application:

    • Prepare serial dilutions of this compound in the external solution.

    • Apply different concentrations of this compound to the cell via the perfusion system.

    • Allow 3-5 minutes for the drug effect to reach a steady state before recording.

  • Data Acquisition and Analysis:

    • Record currents in the presence of each this compound concentration.

    • Measure the peak current amplitude.

    • To determine the IC50, plot the normalized peak current as a function of the this compound concentration and fit the data with a Hill equation.

Protocol for Assessing State-Dependence:

  • To investigate the block of the resting state, hold the membrane potential at a hyperpolarized level (e.g., -100 mV) where most channels are closed.

  • To assess the block of the inactivated state, use a depolarized holding potential (e.g., -40 mV) or a prepulse protocol to inactivate the channels before applying the test pulse.

  • Compare the IC50 values obtained at different holding potentials to quantify the state-dependent block.

Protocol for Assessing Use-Dependence:

  • Apply a train of depolarizing pulses (e.g., to +10 mV for 50 ms at frequencies of 1, 5, and 10 Hz) from a holding potential of -80 mV.

  • Measure the progressive decrease in peak current amplitude during the pulse train in the presence of a fixed concentration of this compound.

  • The rate and extent of current reduction during the train indicate the use-dependent nature of the block.

FLIPR Calcium Assay

This protocol is suitable for high-throughput screening of this compound and other N-type channel blockers using a Fluorometric Imaging Plate Reader (FLIPR).

Materials:

  • SH-SY5Y neuroblastoma cells (endogenously expressing N-type calcium channels) or HEK293 cells stably expressing CaV2.2

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 6 Assay Kit) or Fluo-4 AM

  • Depolarization Buffer: Assay Buffer containing a high concentration of KCl (e.g., 90 mM)

  • This compound stock solution (10 mM in DMSO)

  • 384-well black-walled, clear-bottom microplates

Procedure:

  • Cell Plating: Seed SH-SY5Y or HEK293-CaV2.2 cells into 384-well plates at an appropriate density and allow them to adhere overnight.

  • Dye Loading:

    • Prepare the calcium-sensitive dye solution according to the manufacturer's instructions.

    • Remove the culture medium and add the dye solution to each well.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Addition:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add the compound dilutions to the respective wells of the cell plate.

    • Incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Add the depolarization buffer to all wells to activate the N-type calcium channels.

    • Record the fluorescence signal for an additional 2-3 minutes to capture the calcium influx.

  • Data Analysis:

    • Determine the maximum fluorescence change for each well.

    • Normalize the data to the vehicle control (0% inhibition) and a known potent blocker (100% inhibition).

    • Calculate the IC50 value for this compound by plotting the percent inhibition against the compound concentration.

Conclusion

This compound is a valuable pharmacological tool for studying the kinetics of N-type calcium channels. Its state- and use-dependent properties allow for the investigation of different conformational states of the channel. The provided protocols for whole-cell patch-clamp electrophysiology and FLIPR calcium assays offer robust methods for characterizing the inhibitory activity of this compound and similar compounds, aiding in the exploration of ion channel function and the development of novel therapeutics.

References

Application Notes for Z-160 as a Positive Control in N-type (CaV2.2) Calcium Channel Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-160 (also known as NP118809) is a potent and selective small molecule blocker of the N-type voltage-gated calcium channel (CaV2.2).[1][2] These channels are critical in mediating neurotransmitter release at presynaptic terminals and are a key target in pain pathways.[3] Although this compound's clinical development for chronic pain was discontinued after it failed to meet primary endpoints in Phase II trials, its well-defined mechanism of action as a CaV2.2 inhibitor makes it a suitable candidate for use as a positive control in experiments designed to identify novel N-type calcium channel modulators.[4][5]

A positive control is an essential component of any experiment, as it demonstrates that the assay system is working correctly and is capable of detecting the expected effect.[6] In the context of a screen for N-type channel inhibitors, a known blocker like this compound is used to confirm that the assay can reliably detect channel blockade.

These application notes provide a framework for utilizing this compound as a positive control in two common experimental paradigms for assessing CaV2.2 channel activity: patch-clamp electrophysiology and high-throughput calcium imaging via a Fluorometric Imaging Plate Reader (FLIPR).

Mechanism of Action

This compound is a state-dependent blocker of the N-type (CaV2.2) calcium channel.[7][8] Voltage-gated calcium channels cycle through resting, open, and inactivated states. State-dependent blockers preferentially bind to the open and/or inactivated states of the channel. This mechanism allows for selective targeting of neurons that are firing at high frequencies, a characteristic of nociceptive signaling in chronic pain states.[8] The primary function of N-type calcium channels at the presynaptic terminal is to permit calcium ion (Ca²⁺) influx upon membrane depolarization. This influx triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to the release of neurotransmitters into the synaptic cleft. By blocking these channels, this compound inhibits this calcium influx and subsequent neurotransmitter release.

Data Presentation: Potency and Selectivity

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the response by 50%. The following tables summarize the potency of this compound (NP118809) and other common N-type channel blockers. Using a well-characterized positive control allows for the validation of assay sensitivity and provides a benchmark for comparing the potency of novel test compounds.

Table 1: Inhibitory Potency (IC₅₀) of this compound (NP118809)

CompoundTarget ChannelIC₅₀ (µM)Assay TypeCell Line
This compound (NP118809)N-type (CaV2.2) 0.11 Not SpecifiedNot Specified
This compound (NP118809)L-type (CaV1.2)12.2Not SpecifiedNot Specified
This compound (NP118809)hERG Potassium Channel7.4Not SpecifiedHEK293

Data sourced from MedchemExpress and APExBIO.[1][9]

Table 2: Inhibitory Potency (IC₅₀) of Standard Peptide Positive Controls

CompoundTarget ChannelIC₅₀Assay Type
ω-Conotoxin GVIAN-type (CaV2.2)0.15 nMElectrophysiology
ω-Conotoxin GVIAN-type (CaV2.2)0.04 - 1.0 nMExperimental
ω-Conotoxin MVIIAN-type (CaV2.2)~2.7 µM (analogue)Electrophysiology

Data sourced from Tocris Bioscience, PubMed, and ResearchGate.[10][11]

Visualization of Pathways and Workflows

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron AP Action Potential Depol Membrane Depolarization AP->Depol CaV2_2 N-type (CaV2.2) Channel Depol->CaV2_2 opens Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Vesicle Synaptic Vesicle (contains Neurotransmitters) Ca_Influx->Vesicle triggers Fusion Vesicle Fusion Vesicle->Fusion NT_Release Neurotransmitter Release Fusion->NT_Release Receptor Neurotransmitter Receptor NT_Release->Receptor Z160 This compound Z160->CaV2_2 blocks Signal Postsynaptic Signal Receptor->Signal

Caption: Signaling pathway of N-type calcium channel-mediated neurotransmitter release and its inhibition by this compound.

start Start prep_cells Prepare Cells (e.g., HEK293-CaV2.2 or SH-SY5Y) start->prep_cells load_dye Load with Calcium Indicator Dye (e.g., Fluo-4 AM) prep_cells->load_dye baseline Measure Baseline Fluorescence (F₀) load_dye->baseline add_compounds Add Compounds: - Test Compounds - this compound (Positive Control) - Vehicle (Negative Control) baseline->add_compounds stimulate Stimulate Cells (e.g., with KCl) to open CaV2.2 channels add_compounds->stimulate measure_response Measure Peak Fluorescence (F) stimulate->measure_response analyze Analyze Data: Calculate ΔF/F₀ Generate Dose-Response Curves Determine IC₅₀ measure_response->analyze end End analyze->end

Caption: Experimental workflow for a FLIPR-based calcium imaging assay using this compound as a positive control.

exp Experimental Groups (Test Compounds) exp_result Result: Variable Inhibition exp->exp_result pos Positive Control (this compound) pos_result Expected Result: Significant Inhibition of Ca²⁺ Signal pos->pos_result neg Negative Control (Vehicle/DMSO) neg_result Expected Result: No Inhibition of Ca²⁺ Signal neg->neg_result interpretation Interpretation: Compare test compound effect to positive and negative controls. validation Assay Validation: System can detect inhibition. pos_result->validation baseline Baseline: Defines 100% activity. neg_result->baseline

Caption: Logical relationship of experimental controls in a CaV2.2 inhibition assay.

Experimental Protocols

The following are generalized protocols. Researchers should optimize parameters such as cell density, reagent concentrations, and incubation times for their specific experimental conditions.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the flow of ions through the CaV2.2 channels, providing the gold standard for characterizing channel blockers.

Objective: To measure the inhibition of CaV2.2 currents by a test compound, using this compound as a positive control.

Materials:

  • Cell Line: HEK293 cells stably expressing the human CaV2.2 channel complex (α1B, β3, and α2δ1 subunits).

  • External Solution (in mM): 140 TEA-Cl, 10 BaCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with TEA-OH).

  • Internal Solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES (pH adjusted to 7.2 with CsOH).

  • Test Compounds: Test articles, this compound (10 mM stock in DMSO), Vehicle (DMSO).

Procedure:

  • Cell Preparation: Culture HEK293-CaV2.2 cells on glass coverslips. On the day of recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Patch-Clamp Setup: Perfuse the chamber with the external solution. Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.

  • Giga-seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (>1 GΩ) seal.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane, establishing the whole-cell configuration.

  • Voltage-Clamp Protocol:

    • Hold the cell at a membrane potential of -80 mV.

    • To elicit CaV2.2 currents, apply depolarizing voltage steps to +10 mV for 50 ms.

    • Record baseline currents for at least 3 minutes to ensure stability.

  • Compound Application:

    • Perfuse the cell with the external solution containing the test compound at the desired concentration.

    • For the positive control, apply this compound at a concentration known to produce significant inhibition (e.g., 1 µM, which is ~10x its IC₅₀).

    • For the negative control, apply the vehicle (DMSO) at the same final concentration used for the compounds.

    • Record currents until a steady-state block is achieved.

  • Washout: Perfuse the cell with the external solution to wash out the compound and observe any reversal of the block.

  • Data Analysis:

    • Measure the peak current amplitude before (I_control) and after (I_drug) compound application.

    • Calculate the percentage of inhibition: % Inhibition = (1 - (I_drug / I_control)) * 100.

    • For dose-response analysis, repeat steps 6-7 with multiple concentrations of the compound and fit the data to the Hill equation to determine the IC₅₀ value.

Protocol 2: FLIPR-Based Calcium Imaging Assay

This high-throughput method measures changes in intracellular calcium concentration as an indirect readout of channel activity. It is well-suited for primary screening of large compound libraries.

Objective: To identify inhibitors of CaV2.2 channels from a compound library, using this compound as a positive control.

Materials:

  • Cell Line: SH-SY5Y neuroblastoma cells (endogenously express CaV2.2) or HEK293-CaV2.2 cells.[12][13]

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Stimulation Solution: Assay buffer containing a high concentration of KCl (e.g., 90 mM) to cause membrane depolarization.

  • Test Compounds: Compound library plates, this compound plate (for dose-response), Vehicle (DMSO).

  • Instrumentation: FLIPR Tetra or similar fluorescent imaging plate reader.

Procedure:

  • Cell Plating: Seed cells in black-walled, clear-bottom 96- or 384-well microplates and culture until they form a confluent monolayer.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM in assay buffer containing an anion-exchange inhibitor (e.g., probenecid) to prevent dye leakage.

    • Remove culture medium from the cell plates and add the dye loading solution.

    • Incubate the plates for 60 minutes at 37°C.

  • Compound Addition:

    • Remove the dye loading solution and wash the cells gently with assay buffer. Add assay buffer back to the wells.

    • Place the cell plate and the compound plates into the FLIPR instrument.

    • The instrument will transfer compounds from the source plates to the cell plate. This includes test compounds, a dilution series of this compound (positive control), and vehicle (negative control).

    • Incubate for 15-20 minutes at room temperature.

  • Fluorescence Measurement:

    • The FLIPR instrument will first measure baseline fluorescence (F₀).

    • It will then add the KCl stimulation solution to all wells to depolarize the cells and open the CaV2.2 channels, triggering calcium influx.

    • The instrument will immediately begin kinetic reading of fluorescence intensity (F) for 1-2 minutes to capture the peak calcium response.

  • Data Analysis:

    • The response is typically calculated as the change in fluorescence over baseline (ΔF/F₀).

    • For the positive control wells (this compound), a significant reduction in the KCl-evoked fluorescence signal is expected.

    • For the negative control wells (vehicle), a robust fluorescence signal should be observed.

    • Normalize the data by setting the average negative control response to 100% activity and the average response from a maximally inhibiting concentration of this compound to 0% activity.

    • Calculate the percent inhibition for each test compound.

    • "Hits" are identified as compounds that cause inhibition above a predefined threshold (e.g., >50% inhibition).

References

Troubleshooting & Optimization

Z-160 solubility and stability issues

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-160

This technical support guide is designed for researchers, scientists, and drug development professionals using the novel inhibitor this compound. It addresses common questions and challenges related to its solubility and stability to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing stock solutions of this compound?

A1: For maximum solubility and stability, high-purity, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] Water should be avoided for initial stock preparation due to the compound's low aqueous solubility.[3][4]

Q2: My this compound is not fully dissolving in DMSO. What should I do?

A2: If you encounter solubility issues in DMSO, consider the following troubleshooting steps:

  • Verify DMSO Quality: Ensure you are using fresh, anhydrous DMSO, as it is highly hygroscopic and absorbed water can reduce its solvating power.[2]

  • Gentle Warming and Sonication: Gently warm the solution to 37°C or use a water bath sonicator to aid dissolution.[2]

  • Prepare a More Dilute Solution: The intended concentration may be above this compound's solubility limit in DMSO. Try preparing a more dilute stock solution.[2]

Q3: this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?

A3: This common issue, often called "salting out," occurs when the compound's solubility limit is exceeded in the final aqueous environment.[2][3] To mitigate this, perform serial dilutions of the DMSO stock solution in your aqueous medium. This gradual decrease in DMSO concentration can help maintain the compound's solubility.[2] The final DMSO concentration in cell-based assays should typically be below 0.5% to avoid solvent-induced toxicity.[1]

Q4: How should I store this compound as a solid and in solution to ensure its stability?

A4: Proper storage is critical for maintaining the integrity of this compound.[5][6][7]

  • Solid Form: Store lyophilized this compound at -20°C or -80°C, protected from light and moisture.[5][8]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO, aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C in tightly sealed vials.[1][8] If the compound is light-sensitive, use amber vials or wrap them in foil.[1][6][8]

Q5: What are the signs of this compound degradation?

A5: Degradation can lead to a loss of biological activity and inconsistent results. Signs of degradation may include a change in the color or appearance of the solid compound or stock solution, or the appearance of unexpected peaks during analytical analysis, such as high-performance liquid chromatography (HPLC). Stability-indicating HPLC methods are essential for detecting and quantifying degradation products.[9][10]

Troubleshooting Guides

Issue 1: Poor Initial Solubility of this compound

If you are having trouble dissolving this compound, follow this workflow to identify and resolve the issue.

G start Start: this compound Solubility Issue check_solvent Is the DMSO anhydrous and high-purity? start->check_solvent use_fresh_dmso Use fresh, anhydrous DMSO check_solvent->use_fresh_dmso No gentle_agitation Apply gentle warming (37°C) or sonication? check_solvent->gentle_agitation Yes use_fresh_dmso->gentle_agitation apply_heat Gently warm or sonicate the solution gentle_agitation->apply_heat No check_concentration Is the concentration too high? gentle_agitation->check_concentration Yes apply_heat->check_concentration lower_concentration Prepare a more dilute stock solution check_concentration->lower_concentration Yes contact_support Contact Technical Support check_concentration->contact_support No resolved Issue Resolved lower_concentration->resolved

Troubleshooting workflow for initial solubility issues.
Issue 2: Precipitation of this compound in Aqueous Media

Precipitation during experiments can lead to inaccurate results. This guide will help you address this problem.

Question: I observed a precipitate after diluting my this compound stock solution into my cell culture medium. What should I do?

Answer: This indicates that the solubility of this compound has been exceeded in the final medium.[11] Here are steps to resolve this:

  • Optimize the Dilution Method: Instead of a single dilution step, try serial dilutions. Pre-dilute the stock solution in an intermediate volume of the medium while gently vortexing before adding it to the final volume.[11]

  • Reduce the Final Concentration: Your experimental concentration may be too high. Perform a dose-response curve to determine the optimal, non-precipitating concentration range.[11]

  • Assess Media Components: Components in the media, such as serum proteins, can sometimes interact with the compound and cause precipitation. Test for precipitation in both serum-containing and serum-free media to identify the cause.[11]

Data Summary

The following tables provide a summary of the solubility and stability of this compound based on internal studies.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL) at 25°C
DMSO> 50
Ethanol10-20
Methanol5-10
Water< 0.1
PBS (pH 7.4)< 0.1

Table 2: Stability of this compound in Solution

ConditionSolventStorage TemperatureStability (% remaining after 7 days)
Light-exposedDMSORoom Temperature85%
Protected from lightDMSORoom Temperature98%
Protected from lightDMSO4°C> 99%
Protected from lightDMSO-20°C> 99%
Protected from lightPBS (pH 7.4)37°C90% (after 24 hours)

Experimental Protocols

Protocol for Determining this compound Solubility (Shake-Flask Method)

The shake-flask method is a reliable way to determine the thermodynamic solubility of a compound.[12]

  • Add an excess amount of solid this compound to a vial containing the solvent of interest (e.g., PBS, pH 7.4).

  • Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.[13]

  • Separate the undissolved solid from the solution by centrifugation or filtration. Be mindful that the compound may adsorb to the filter.[12]

  • Carefully collect the supernatant and determine the concentration of this compound using a validated analytical method, such as HPLC-UV.

Protocol for Assessing this compound Stability by HPLC

A stability-indicating HPLC method can be used to monitor the degradation of this compound over time.[10]

  • Method Development: Develop an HPLC method that separates this compound from its potential degradation products. This typically involves testing different mobile phases, columns, and gradient conditions.[14][15]

  • Forced Degradation Studies: To ensure the method is stability-indicating, subject this compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products.[10][16]

  • Sample Preparation: Prepare a solution of this compound in the desired solvent at a known concentration.

  • Time-Point Analysis: Store the solution under the desired conditions (e.g., 37°C in cell culture media) and analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area over time indicates degradation. The stability can be expressed as the percentage of the initial concentration remaining.

Visualized Workflows and Pathways

Decision Tree for Stability Assessment

This diagram outlines the decision-making process for evaluating the stability of this compound in different experimental settings.

G start Assess this compound Stability is_aqueous Is the experiment in an aqueous medium? start->is_aqueous dmso_stability DMSO Stock Stability: - Aliquot and store at -20°C or -80°C - Avoid freeze-thaw cycles is_aqueous->dmso_stability No check_incubation Is there a long incubation period (>4 hours)? is_aqueous->check_incubation Yes short_incubation Assume stability for short-term experiments check_incubation->short_incubation No run_stability_assay Run time-course stability assay using HPLC check_incubation->run_stability_assay Yes is_stable Is this compound stable under experimental conditions? run_stability_assay->is_stable proceed Proceed with experiment is_stable->proceed Yes modify_protocol Modify protocol: - Reduce incubation time - Add fresh compound during experiment is_stable->modify_protocol No

Decision-making process for stability testing.
Hypothetical Signaling Pathway for this compound

This diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of Kinase B, a common scenario in drug development.

G receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates transcription_factor Transcription Factor kinase_b->transcription_factor Activates z160 This compound z160->kinase_b Inhibits gene_expression Gene Expression transcription_factor->gene_expression Promotes

Hypothetical signaling pathway for this compound.

References

Optimizing Z-160 concentration for experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Z-160

Welcome to the technical support resource for this compound. This guide provides answers to frequently asked questions and troubleshooting advice to help you optimize the use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent, ATP-competitive, and highly selective inhibitor of MAPK-activated protein kinase 2 (MK2). It functions by binding to the kinase domain of MK2, preventing its phosphorylation and activation by p38 MAPK. This subsequently blocks the phosphorylation of downstream MK2 substrates, such as HSP27 and tristetraprolin (TTP), which are involved in inflammatory cytokine production and stress responses.

Z160_Pathway cluster_stress Cellular Stress / Cytokines (e.g., LPS, IL-1) Stress Stress Stimuli p38 p38 MAPK Stress->p38 Activates MK2 MK2 (Inactive) p38->MK2 Phosphorylates MK2_A MK2 (Active) Z160 This compound HSP27 HSP27 MK2_A->HSP27 Phosphorylates HSP27_P p-HSP27 Response Inflammatory Response (e.g., TNF-α production) HSP27_P->Response Leads to Z160->MK2 Inhibits Activation

Figure 1: Signaling pathway showing this compound's inhibition of MK2 activation.

Q2: How should I prepare and store this compound stock solutions?

For optimal results, this compound should be dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-20 mM).

  • Preparation: Warm the vial to room temperature before opening. Add the calculated volume of DMSO to the vial to achieve the desired concentration. Vortex for 1-2 minutes until the compound is fully dissolved.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When properly stored, the stock solution is stable for up to 6 months.

  • Working Solutions: Prepare fresh working solutions for each experiment by diluting the stock solution in your cell culture medium. Note that the final DMSO concentration in your assay should be kept low (typically ≤ 0.1%) to avoid solvent-induced toxicity.

Q3: What is a good starting concentration for my cell-based assays?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental conditions. We recommend performing a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) in your system. However, the table below provides general starting points.

Parameter Value Notes
In Vitro IC50 (MK2) 5 - 15 nMCell-free enzymatic assay.
Cell-Based IC50 100 - 500 nMVaries significantly by cell type and permeability.
Recommended Starting Range 0.1 µM - 10 µMFor initial dose-response experiments.
Typical Effective Concentration 1 µM - 5 µMFor inhibition of downstream signaling (e.g., p-HSP27).
Concentration for Toxicity > 20 µMPotential for off-target effects or cytotoxicity.

Table 1: General Properties and Recommended Concentrations for this compound.

Troubleshooting Guide

Problem: I am not observing the expected biological effect (e.g., no reduction in TNF-α).

If this compound is not producing the expected downstream effect, several factors could be at play. Follow this logical troubleshooting workflow.

Troubleshooting_Workflow Start No Biological Effect Observed Check_Pathway Is the p38/MK2 pathway active in your model system? Start->Check_Pathway Check_Conc Is the this compound concentration optimal? Check_Pathway->Check_Conc Yes Activate_Pathway Action: Stimulate cells with an appropriate agonist (e.g., LPS, Anisomycin) Check_Pathway->Activate_Pathway No / Unsure Check_Target Confirm target engagement: Assess p-HSP27 levels via Western Blot Check_Conc->Check_Target Yes Check_Dose Perform a dose-response curve (0.1 µM to 20 µM) Check_Conc->Check_Dose No / Unsure Increase_Conc Action: Increase this compound concentration or incubation time Check_Target->Increase_Conc No Inhibition Seen Reassess Re-evaluate biological endpoint Check_Target->Reassess Inhibition Confirmed Check_Dose->Reassess Activate_Pathway->Check_Target Increase_Conc->Reassess

Figure 2: Troubleshooting flowchart for lack of this compound efficacy.

  • Step 1: Confirm Pathway Activation: Ensure the MK2 pathway is active in your experimental model. Without an upstream stimulus (e.g., LPS, IL-1, sorbitol), the pathway may be quiescent, and an inhibitor will have no effect.

  • Step 2: Verify Target Engagement: The most direct way to confirm this compound is working is to measure the phosphorylation of a direct downstream substrate of MK2, such as HSP27 (at Ser82). Use Western Blotting to check if this compound reduces p-HSP27 levels in stimulated cells.

  • Step 3: Optimize Concentration: Your cell line may require a higher concentration of this compound for effective inhibition. Perform a dose-response curve, testing concentrations from 0.1 µM to 10 µM, to find the optimal dose for your specific system.

Problem: I am observing significant cell toxicity at my working concentration.

This compound is designed for high selectivity; however, at high concentrations, cytotoxicity can occur.

Cell Line Recommended Starting Dose (IC50) Notes
RAW 264.7 (Murine Macrophage) 250 nMHighly sensitive to p38/MK2 pathway inhibition.
HeLa (Human Cervical Cancer) 750 nMGeneral purpose, moderate sensitivity.
A549 (Human Lung Carcinoma) 1.2 µMMay require higher concentrations for full effect.
Primary Human Monocytes 150 nMHigh sensitivity; monitor viability closely.

Table 2: Recommended Starting Concentrations for Dose-Response Experiments in Common Cell Lines.

  • Action 1: Reduce Concentration: The most common cause of toxicity is excessive concentration. Refer to your dose-response curve and use the lowest concentration that gives you maximal target inhibition (the "bottom" of the sigmoidal curve).

  • Action 2: Decrease Incubation Time: For some sensitive cell lines, prolonged exposure can lead to cell death. Try reducing the incubation time with this compound to see if toxicity is mitigated while maintaining the desired effect.

  • Action 3: Check DMSO Concentration: Ensure the final concentration of your vehicle (DMSO) is not exceeding 0.1-0.2% in the final culture volume, as the solvent itself can be toxic.

Experimental Protocols

Protocol 1: Dose-Response Curve to Determine this compound IC50

This protocol uses a standard cell viability assay (e.g., MTT or CellTiter-Glo®) to determine the cytotoxic IC50 of this compound.

Dose_Response_Workflow cluster_prep Preparation cluster_treat Treatment cluster_read Analysis P1 1. Seed cells in a 96-well plate P2 2. Prepare serial dilutions of this compound (e.g., 20µM to 1nM) P1->P2 T1 3. Add this compound dilutions and vehicle control to wells P2->T1 T2 4. Incubate for desired duration (e.g., 24-72h) T1->T2 A1 5. Add viability reagent (e.g., MTT, CellTiter-Glo) T2->A1 A2 6. Read plate on a spectrophotometer or luminometer A1->A2 A3 7. Plot data and calculate IC50 using non-linear regression A2->A3

Figure 3: Experimental workflow for determining this compound IC50.

  • Cell Plating: Seed your cells in a 96-well, clear-bottom plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution series of this compound in complete culture medium. A typical 8-point curve might range from 20 µM down to 0.15 µM, plus a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X this compound dilutions to the appropriate wells.

  • Incubation: Incubate the plate for a period relevant to your biological question (e.g., 24, 48, or 72 hours).

  • Viability Assay: Add the cell viability reagent according to the manufacturer's instructions and incubate for the recommended time.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control cells (100% viability). Plot the normalized values against the log of the this compound concentration and fit a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Troubleshooting Z-160 off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

<

Disclaimer: Information regarding a specific compound designated "Z-160" is not publicly available. This technical support guide is based on a hypothetical profile of a kinase inhibitor and is intended to provide general guidance for researchers. The principles and methodologies described are applicable to the investigation of off-target effects for novel or existing kinase inhibitors.

Fictional Profile: this compound

  • Primary Target: A-Kinase (A serine/threonine kinase crucial for cell cycle progression).

  • Intended Therapeutic Use: Preclinical anti-cancer agent.

  • Mechanism of Action: ATP-competitive inhibitor of A-Kinase.

  • Known Off-Target Profile: this compound has been observed to inhibit B-Kinase (involved in apoptosis) and C-Kinase (involved in metabolic regulation) at concentrations higher than those required to inhibit A-Kinase.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing a high degree of apoptosis in our cancer cell line assays at concentrations intended to inhibit proliferation. Is this an off-target effect?

A1: This is a strong indication of a potential off-target effect, especially given the known inhibitory activity of this compound against B-Kinase, which is involved in apoptosis.[1] To differentiate between on-target and off-target effects, a systematic approach is recommended:[2]

  • Dose-Response Analysis: Carefully titrate this compound to determine the lowest effective concentration that inhibits the primary target (A-Kinase) without causing excessive toxicity.[1] On-target effects should occur at lower concentrations than off-target effects.[1]

  • Use of Structurally Unrelated Inhibitors: Compare the phenotype induced by this compound with that of other well-characterized, structurally distinct A-Kinase inhibitors.[1] If multiple inhibitors targeting A-Kinase produce the same anti-proliferative phenotype without inducing apoptosis at similar concentrations, it is more likely that the apoptosis is an off-target effect of this compound.[2]

  • Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment.[2][3] This involves introducing a version of A-Kinase that is resistant to this compound. If the anti-proliferative phenotype is reversed but the apoptotic phenotype is not, it strongly suggests the apoptosis is off-target.[3][4]

Q2: Our cells treated with this compound show unexpected changes in their metabolic profile. How can we confirm if this is related to this compound's off-target activity on C-Kinase?

A2: Given this compound's known interaction with C-Kinase, a key metabolic regulator, this is a plausible off-target effect. To investigate this:

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of C-Kinase. Using techniques like Western blotting, check the phosphorylation status of known substrates of C-Kinase.[5] If this compound modulates the phosphorylation of these substrates in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.[2]

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm if this compound binds to C-Kinase inside the cell.[6][7] A thermal shift indicates direct engagement.[6][8]

  • Kinase Profiling: The most direct way to identify potential off-target kinases is through comprehensive kinase profiling assays.[9][10] These services screen your compound against a large panel of kinases to determine its selectivity profile.[9]

Q3: How can we be sure that the cellular phenotype we observe is due to this compound's on-target inhibition of A-Kinase?

A3: This is a critical question in drug development. Several strategies can increase confidence in on-target activity:

  • Rescue Experiments: As mentioned, expressing a drug-resistant mutant of A-Kinase should reverse the phenotype if it is on-target.[3][4]

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of A-Kinase.[2] The resulting phenotype should mimic the effect of this compound treatment. Crucially, this compound should have no further effect in cells where A-Kinase has been knocked out.[11][12]

  • Correlation of Potency: The biochemical potency (IC50) of this compound against purified A-Kinase should correlate with its cellular potency (EC50) for inhibiting A-Kinase signaling and producing the on-target phenotype. A significant discrepancy may suggest off-target effects are driving the cellular outcome.

Data Presentation

Table 1: In Vitro Kinase Selectivity Profile of this compound

This table summarizes the inhibitory potency of this compound against its intended target (A-Kinase) and known off-targets (B-Kinase, C-Kinase). Data is presented as IC50 values, which represent the concentration of inhibitor required to reduce kinase activity by 50%.[13] Assays were performed at an ATP concentration equal to the Km for each kinase.[14]

Kinase TargetIC50 (nM)Fold Selectivity vs. A-Kinase
A-Kinase (On-Target) 15 -
B-Kinase (Off-Target)25016.7x
C-Kinase (Off-Target)80053.3x

Table 2: Recommended Concentration Ranges for this compound in Cell-Based Assays

This table provides guidance on the concentration ranges of this compound to use for different experimental objectives, aiming to maximize on-target effects while minimizing off-target activity.

Experimental ObjectiveRecommended Concentration RangeRationale
On-Target A-Kinase Inhibition 15 - 50 nM This range is 1-3x the IC50 for A-Kinase, which should be sufficient to inhibit the target without significantly engaging off-targets.
Off-Target B-Kinase Investigation250 - 750 nMThis range brackets the IC50 for B-Kinase.
Off-Target C-Kinase Investigation800 - 2400 nMThis range brackets the IC50 for C-Kinase.

Experimental Protocols

Protocol 1: Western Blot Analysis of Downstream Target Phosphorylation

This protocol is for assessing the phosphorylation status of a known downstream substrate of A-Kinase (Substrate-A) and a substrate of the off-target B-Kinase (Substrate-B) in response to this compound treatment.[15]

  • Cell Culture and Treatment: Plate cells (e.g., HeLa) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 0, 15, 50, 250, 800 nM) for a predetermined time (e.g., 2 hours).

  • Sample Preparation (Lysis): Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.[5] Keep samples on ice.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20 µg) by boiling in SDS-PAGE sample buffer. Separate proteins by SDS-polyacrylamide gel electrophoresis and transfer to a PVDF membrane.[15]

  • Blocking and Antibody Incubation: Block the membrane with 5% w/v BSA in TBST for 1 hour at room temperature to reduce non-specific antibody binding.[16] Incubate the membrane overnight at 4°C with primary antibodies specific for phospho-Substrate-A, total Substrate-A, phospho-Substrate-B, total Substrate-B, and a loading control (e.g., GAPDH).

  • Secondary Antibody and Detection: Wash the membrane with TBST.[17] Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.[3] Visualize protein bands using an ECL substrate and an imaging system.[17]

  • Analysis: Quantify band intensities. Normalize the phosphorylated protein signal to the total protein signal for each target to determine the relative phosphorylation level.[16]

Protocol 2: Resistant Mutant Rescue Experiment

This protocol describes how to validate that the anti-proliferative effect of this compound is on-target by using a cell line expressing a this compound-resistant mutant of A-Kinase.[3]

  • Generation of Resistant Mutant: Identify a gatekeeper residue in the ATP-binding pocket of A-Kinase. Use site-directed mutagenesis to change this residue (e.g., T315I), creating a mutant A-Kinase that is sterically hindered from binding this compound but retains kinase activity.

  • Stable Cell Line Generation: Clone wild-type (WT) A-Kinase and the resistant mutant A-Kinase into lentiviral expression vectors. Generate stable cell lines that express either WT A-Kinase, the resistant mutant, or an empty vector control.

  • Cell Viability Assay: Plate the parental, empty vector, WT A-Kinase, and resistant A-Kinase cell lines in 96-well plates.

  • Treatment: Treat the cells with a dose-response of this compound or vehicle (DMSO) for 48-72 hours.

  • Analysis: Assess cell viability using a method like CellTiter-Glo®. Calculate IC50 values for each cell line. A significant rightward shift in the IC50 value for the resistant mutant cell line compared to the control and WT-overexpressing lines indicates that the anti-proliferative effect of this compound is mediated through A-Kinase.[3][18]

Visualizations

G cluster_0 This compound On-Target Pathway Growth_Factor Growth Factor Receptor Receptor Growth_Factor->Receptor A_Kinase A-Kinase Receptor->A_Kinase Downstream_Targets Downstream Targets A_Kinase->Downstream_Targets Cell_Cycle_Progression Cell Cycle Progression Downstream_Targets->Cell_Cycle_Progression Z160_On This compound Z160_On->A_Kinase

Caption: Intended on-target effect of this compound, inhibiting A-Kinase signaling.

G cluster_1 This compound Off-Target Pathways Z160_Off This compound (High Concentration) B_Kinase B-Kinase Z160_Off->B_Kinase C_Kinase C-Kinase Z160_Off->C_Kinase Pro_Apoptotic_Factors Pro-Apoptotic Factors B_Kinase->Pro_Apoptotic_Factors Apoptosis Apoptosis Pro_Apoptotic_Factors->Apoptosis Metabolic_Enzymes Metabolic Enzymes C_Kinase->Metabolic_Enzymes Altered_Metabolism Altered Metabolism Metabolic_Enzymes->Altered_Metabolism

Caption: Potential off-target effects of this compound on apoptosis and metabolism.

G Start Unexpected Phenotype Observed (e.g., Apoptosis) Dose_Response Perform Dose-Response Curve Start->Dose_Response Is_Effect_at_High_Conc Effect only at [Conc] >> On-Target IC50? Dose_Response->Is_Effect_at_High_Conc Likely_Off_Target Likely Off-Target. Proceed to validation. Is_Effect_at_High_Conc->Likely_Off_Target Yes On_Target_Possible On-Target Effect Possible Is_Effect_at_High_Conc->On_Target_Possible No Rescue_Expt Perform Resistant Mutant Rescue Experiment On_Target_Possible->Rescue_Expt Is_Phenotype_Rescued Is Phenotype Rescued? Rescue_Expt->Is_Phenotype_Rescued Validated_On_Target Validated On-Target Effect Is_Phenotype_Rescued->Validated_On_Target Yes Validated_Off_Target Validated Off-Target Effect. Identify target. Is_Phenotype_Rescued->Validated_Off_Target No

Caption: Troubleshooting workflow to distinguish on-target vs. off-target effects.

References

Navigating Z-160 Solubility: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

Shāhīn Shāh, December 14, 2025

Researchers and drug development professionals working with Z-160, a weakly basic compound with a diphenylmethylpiperazine core, may encounter challenges related to its precipitation in aqueous solutions. This technical support center provides a comprehensive guide to understanding and mitigating these solubility issues through detailed troubleshooting, frequently asked questions, and established experimental protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of solution?

A1: this compound, as a hydrochloride salt of a weakly basic and lipophilic molecule, exhibits pH-dependent solubility. Precipitation is common and can be attributed to several factors:

  • pH Shift: this compound is more soluble in acidic conditions where its piperazine nitrogens are protonated. When the pH of the solution increases towards neutral or basic, the compound becomes less protonated, decreasing its aqueous solubility and leading to precipitation.

  • Supersaturation upon Dilution: Concentrated stock solutions of this compound are often prepared in organic solvents like DMSO. When this stock is diluted into an aqueous buffer, the local concentration of this compound can temporarily exceed its solubility limit in the mixed solvent, causing it to "crash out" of solution.

  • Common Ion Effect: The solubility of this compound hydrochloride can be reduced in buffers containing high concentrations of chloride ions (e.g., certain phosphate buffers).

  • Temperature: The solubility of this compound may be temperature-dependent. A decrease in temperature can lower its solubility.

Q2: What is the expected aqueous solubility of this compound?

A2: While specific data for this compound is not publicly available, we can estimate its solubility based on structurally similar compounds like Cyclizine hydrochloride. Cyclizine hydrochloride is slightly soluble in water, with a reported solubility of 1:115, which is approximately 8.7 mg/mL.[1] The solubility of this compound is expected to be in a similar range and highly dependent on the pH and composition of the aqueous medium.

Q3: At what pH should I work with this compound to avoid precipitation?

A3: To maintain this compound in solution, it is advisable to work at a slightly acidic pH (ideally pH 4-6). The piperazine moiety in this compound has pKa values that influence its ionization state. For unsubstituted piperazine, the pKa values are around 9.73 and 5.33.[2] Substitutions on the piperazine ring will alter these values, but the general principle remains: solubility is greater at pH values below the pKa of the protonated amine.

Q4: Can I use co-solvents to improve this compound solubility?

A4: Yes, using water-miscible organic co-solvents can significantly enhance the solubility of this compound. However, the addition of a co-solvent must be carefully optimized to avoid negatively impacting your experimental system (e.g., cell viability).

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to diagnosing and resolving this compound precipitation issues during your experiments.

Symptom Potential Cause Recommended Solution
Precipitate forms immediately upon diluting DMSO stock into aqueous buffer. Supersaturation and Solvent Shift: The rapid change in solvent polarity causes the compound to exceed its solubility limit in the aqueous-organic mixture.1. Decrease Stock Concentration: Use a lower concentration of your this compound stock solution in DMSO.2. Slow, Stepwise Dilution: Add the aqueous buffer to your DMSO stock dropwise while vortexing, or add the stock solution to the buffer very slowly with vigorous stirring.3. Pre-warm the Buffer: Increasing the temperature of the aqueous buffer can sometimes improve solubility.
Solution is initially clear but becomes cloudy or precipitates over time. pH Instability: The pH of the solution may be drifting into a range where this compound is less soluble.Equilibrium Not Reached: The initial clear solution was supersaturated and is slowly precipitating to reach thermodynamic equilibrium.1. Use a Buffered System: Ensure your aqueous solution is adequately buffered to a slightly acidic pH (e.g., pH 5.0-6.5).2. Incorporate Solubilizing Excipients: Consider adding a low percentage of a non-ionic surfactant (e.g., 0.1% Tween-80) or a polymer (e.g., 1% PEG-400) to your aqueous buffer to inhibit precipitation.
Precipitation occurs upon refrigeration or cooling. Temperature-Dependent Solubility: The solubility of this compound is likely lower at colder temperatures.1. Determine Temperature-Solubility Profile: If possible, assess the solubility of this compound at different temperatures.2. Store at Room Temperature (if stable): If the compound is stable for the duration of your experiment, avoid refrigeration of the final aqueous solution. For long-term storage, aliquoted frozen DMSO stocks are recommended.
Precipitation is observed in specific buffer systems (e.g., PBS). Common Ion Effect or Buffer Interaction: High chloride concentration in the buffer may be suppressing the solubility of the hydrochloride salt. Certain buffer components like phosphates can sometimes interact with small molecules.1. Switch Buffer System: Try using an alternative buffer with a different counter-ion, such as a citrate or acetate buffer.2. Reduce Buffer Concentration: If possible, lower the molarity of your buffer.

Data Presentation: Solubility of Structurally Similar Compounds

The following table summarizes the solubility data for Cyclizine hydrochloride, a compound with a diphenylmethylpiperazine core similar to this compound. This data can be used as a guideline for selecting appropriate solvents.

Solvent Solubility Approximate (mg/mL) Reference
WaterSlightly Soluble (1:115)8.7[1]
EthanolSlightly Soluble (1:115)8.7[1]
ChloroformSlightly Soluble (1:75)13.3[1]
DMSOSoluble-[3]
MethanolSoluble-[3]
EtherInsoluble-[4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Objective: To prepare a concentrated stock solution of this compound for subsequent dilution in aqueous buffers.

Materials:

  • This compound hydrochloride powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Equilibrate this compound: Allow the vial of this compound hydrochloride powder to come to room temperature before opening to prevent moisture condensation.

  • Weigh this compound: On a calibrated analytical balance, accurately weigh the desired amount of this compound hydrochloride. For a 10 mM stock solution, the required mass is calculated as: Mass (mg) = 10 mmol/L * Molecular Weight ( g/mol ) * Volume (L) * 1000 mg/g

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the weighed this compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved. If necessary, briefly sonicate the solution to aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determining the pH-Dependent Solubility Profile of a Weakly Basic Compound

Objective: To experimentally determine the solubility of a compound like this compound at different pH values.

Materials:

  • This compound hydrochloride powder

  • A series of buffers covering a pH range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)

  • Orbital shaker or rotator

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Methodology:

  • Prepare Supersaturated Solutions: Add an excess amount of this compound powder to separate tubes containing each buffer.

  • Equilibration: Seal the tubes and place them on a rotator or orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the tubes at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect the supernatant from each tube, ensuring no solid particles are transferred.

  • Quantification: Analyze the concentration of this compound in each supernatant sample using a validated analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the pH of the buffer to generate the pH-solubility profile.

Visualizing Workflows and Concepts

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed q1 When does precipitation occur? start->q1 p1 p1 q1->p1 Immediately upon dilution from organic stock p2 p2 q1->p2 Over time in aqueous buffer p3 p3 q1->p3 Upon cooling s1 Solutions: - Decrease stock concentration - Slow, stepwise dilution - Use solubilizing excipients p1->s1 Cause: Supersaturation s2 Solutions: - Use a well-buffered system (pH 4-6) - Add precipitation inhibitors (e.g., Tween-80) p2->s2 Cause: pH instability or slow equilibration s3 Solutions: - Maintain constant temperature - Avoid refrigeration of aqueous solutions p3->s3 Cause: Temperature- dependent solubility

Caption: A logical workflow for troubleshooting this compound precipitation.

G cluster_1 pH-Dependent Solubility of this compound (Weak Base) ph_scale Low pH (Acidic) -> Neutral pH -> High pH (Basic) solubility High Solubility insolubility Low Solubility (Precipitation Risk) protonated This compound-H⁺ (Protonated, Charged) solubility->protonated Favored at low pH neutral This compound (Neutral, Uncharged) insolubility->neutral Favored at high pH

Caption: The relationship between pH and this compound solubility.

References

Z-160 experimental variability and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the experimental compound Z-160. This resource is designed for researchers, scientists, and drug development professionals to address common issues of experimental variability and provide guidance for obtaining reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, also formerly known as NMED-160 or NP118809, is an experimental small molecule inhibitor of N-type (Cav2.2) voltage-gated calcium channels.[1][2] These channels are primarily located on neurons and are involved in the release of neurotransmitters.[3] this compound has also been noted to have activity against T-type (Cav3.x) calcium channels.[1][4] It has been primarily investigated for its potential analgesic properties in neuropathic pain.[1][2]

Q2: Why was the clinical development of this compound discontinued?

A2: The clinical development of this compound was halted after it failed to meet the primary endpoints in Phase II clinical studies.[2][5]

Q3: What are the known challenges associated with using this compound in experiments?

A3: A significant challenge with earlier formulations of this compound was related to its solubility and bioavailability. While newer formulations were developed to address these issues, variability in experimental results may still arise from the compound's physicochemical properties. Off-target effects on other ion channels are also a potential source of variability.

Q4: Is this compound related to the AS160 signaling pathway?

A4: Based on available data, this compound, the N-type calcium channel blocker, is not known to be directly involved with the AS160 (Akt substrate of 160 kDa) signaling pathway. The AS160 pathway is primarily associated with insulin-stimulated glucose transport and the regulation of GLUT4 translocation.[6][7][8] The similar numbering is coincidental.

Troubleshooting Guides

Issue 1: High Variability in Potency (IC50) Measurements

Potential Cause: Poor solubility of this compound in aqueous assay buffers can lead to inconsistent concentrations and precipitation, resulting in variable IC50 values.

Solutions:

  • Solvent and Concentration: Prepare a high-concentration stock solution of this compound in an appropriate organic solvent like DMSO. When preparing working solutions, ensure the final concentration of the organic solvent in the assay buffer is low (typically <0.5%) and consistent across all experiments.

  • Sonication: Briefly sonicate the stock solution before making serial dilutions to ensure it is fully dissolved.

  • Visual Inspection: Before adding the compound to your experimental setup, visually inspect the working solutions for any signs of precipitation.

  • Fresh Preparations: Always prepare fresh working solutions from the stock on the day of the experiment.

Issue 2: Unexpected or Off-Target Cellular Effects

Potential Cause: this compound may exhibit activity against other voltage-gated calcium channels or other ion channels, leading to confounding results.

Solutions:

  • Selective Blockers: Include selective blockers for other calcium channel subtypes as controls in your experiments. For example, use nifedipine to block L-type channels.[1]

  • Highly Selective Comparators: Compare the effects of this compound with a highly selective peptide N-type channel blocker, such as ω-conotoxin GVIA, to distinguish N-type specific effects.[1]

  • Counter-Screening: If unexpected effects are observed, consider performing a counter-screen against a panel of other common ion channels to identify potential off-target activities.[1]

  • Cell Line Characterization: Ensure you have characterized the expression profile of different calcium channel subtypes in your experimental cell line.[1]

Issue 3: Inconsistent Results in Calcium Flux Assays

Potential Cause: Calcium flux assays are sensitive to various technical factors that can introduce variability.[9]

Solutions:

  • Dye Loading: Optimize and standardize the concentration and incubation time of the calcium indicator dye (e.g., Fluo-4 AM) to ensure consistent loading between cells and experiments.[10]

  • Temperature Control: Maintain a stable temperature throughout the assay, as temperature fluctuations can affect both cellular responses and dye fluorescence.[9]

  • Automated Reagent Addition: Use automated liquid handling systems for the addition of this compound and stimulating agents to ensure precise timing and mixing.[9]

  • Controls: Always include appropriate positive and negative controls in your assay plates. A positive control could be a known agonist that elicits a calcium response, while a negative control would be vehicle-treated cells.

Data Presentation: Potential Off-Target Effects of this compound and Mitigation Strategies

Potential Off-Target ChannelExperimental ObservationRecommended Action
L-type Calcium Channels (Cav1.x) Unexpected changes in cell viability or proliferation in non-neuronal cells.[1]Include a selective L-type channel blocker (e.g., nifedipine) as a control.[1]
T-type Calcium Channels (Cav3.x) This compound was developed from a backbone that also led to T-type blockers.[4]Characterize the effect of this compound in cell lines expressing only T-type channels.
Other Ion Channels (e.g., hERG K+ channels) Altered electrophysiological properties not consistent with N-type channel blockade.[1]Perform a broader ion channel screening panel to assess selectivity.[1]
GPCRs Calcium release from intracellular stores, confounding measurements of influx through ion channels.[1]Use a cell line that does not express the suspected GPCR or use a specific GPCR antagonist.[1]

Experimental Protocols

Key Experiment: FLIPR-Based Intracellular Calcium Response Assay

This protocol is a general guideline for assessing the inhibitory effect of this compound on N-type calcium channels in a cell line endogenously expressing these channels (e.g., SH-SY5Y neuroblastoma cells).[2]

Materials:

  • SH-SY5Y cells

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS)

  • 96-well black-walled, clear-bottom assay plates

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Nifedipine (L-type channel blocker)

  • Potassium Chloride (KCl) solution for depolarization

  • FLIPR (Fluorometric Imaging Plate Reader) instrument

Procedure:

  • Cell Plating: Seed SH-SY5Y cells into 96-well plates at an appropriate density and allow them to adhere and grow for 24-48 hours.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in Assay Buffer.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Cell Washing: After incubation, gently wash the cells twice with Assay Buffer to remove excess dye.

  • Compound Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells.

    • Include wells with Assay Buffer containing DMSO only (vehicle control).

    • To control for L-type channel activity, a final concentration of nifedipine can be included in all wells.[2]

  • Compound Addition and Incubation: Add the prepared this compound dilutions and controls to the respective wells of the assay plate. Incubate for 15-30 minutes at room temperature.

  • FLIPR Assay:

    • Place the assay plate into the FLIPR instrument.

    • Set the instrument to record baseline fluorescence for a short period.

    • Add a depolarizing stimulus (e.g., KCl solution) to all wells simultaneously using the instrument's integrated liquid handler.

    • Continue recording the fluorescence signal for several minutes to capture the calcium influx.

  • Data Analysis:

    • The change in fluorescence intensity (ΔF) is proportional to the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the vehicle control.

    • Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Z160_Mechanism_of_Action cluster_neuron Presynaptic Neuron cluster_blockade Inhibition by this compound Action_Potential Action Potential Arrives N_Channel N-type Ca2+ Channel (Cav2.2) Action_Potential->N_Channel Depolarization Opens Channel Fusion Vesicle Fusion & Neurotransmitter Release N_Channel->Fusion Ca2+ Influx Vesicle Synaptic Vesicle (contains neurotransmitters) Synapse Synaptic Cleft Fusion->Synapse Neurotransmission Z160 This compound Z160->N_Channel Blocks Ca2+ Influx

Caption: Mechanism of action of this compound on N-type calcium channels.

FLIPR_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Plate_Cells 1. Plate Cells (e.g., SH-SY5Y) Load_Dye 2. Load with Ca2+ Dye (e.g., Fluo-4 AM) Plate_Cells->Load_Dye Wash_Cells 3. Wash Cells Load_Dye->Wash_Cells Add_Compound 4. Add this compound Dilutions Wash_Cells->Add_Compound Measure_Baseline 5. Measure Baseline Fluorescence (FLIPR) Add_Compound->Measure_Baseline Add_Stimulus 6. Add Stimulus (e.g., KCl) Measure_Baseline->Add_Stimulus Measure_Response 7. Measure Fluorescence Response Add_Stimulus->Measure_Response Analyze_Data 8. Analyze Data (Calculate IC50) Measure_Response->Analyze_Data

Caption: Experimental workflow for a FLIPR-based calcium flux assay.

References

Technical Support Center: Optimizing Z-160 Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in assays involving the N-type and T-type calcium channel modulator, Z-160.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in what type of assays is it typically used?

This compound is a substituted aminobenzothiazole that acts as a modulator of N-type (CaV2.2) and T-type (CaV3.2) calcium ion channels.[1][2] It is frequently used in cell-based assays to investigate neuropathic pain and other conditions where these channels are implicated.[1] A common application is in FLIPR (Fluorometric Imaging Plate Reader)-based intracellular calcium response assays.[1][2]

Q2: What are the common causes of a low signal-to-noise ratio in assays involving this compound?

A low signal-to-noise (S/N) ratio in assays with this compound can stem from several factors:

  • High Background Signal: This can be caused by issues with the fluorescent dye, non-specific binding of assay components, or cellular stress.

  • Low Signal Intensity: Insufficient concentrations of this compound or other critical reagents, suboptimal reaction conditions (e.g., temperature, pH), or poor cell health can lead to a weak signal.

  • Signal Variability: Inconsistent dispensing of reagents, temperature gradients across the assay plate, or inherent biological variability in cell-based assays can contribute to high data scatter.

Q3: What initial steps can I take to optimize a new this compound-based assay?

Before proceeding to high-throughput screening, it is crucial to optimize the assay parameters to ensure a robust signal window.

  • Reagent Titration: Determine the optimal concentrations of all critical reagents, such as the calcium indicator dye and this compound itself. This involves performing matrix titrations to find the concentration that yields the best S/N ratio.

  • Cell Seeding Density Optimization: The number of cells per well is critical. Too few cells will result in a weak signal, while too many can lead to artifacts. Determine the optimal cell density that provides a linear and robust response.

  • Incubation Time and Temperature Optimization: Evaluate different incubation times and temperatures for dye loading, compound treatment, and signal detection to find the conditions that result in a stable and maximal signal.

Troubleshooting Guide

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound experiments.

Issue 1: High Background Fluorescence

A high background can mask the specific signal from this compound's activity.

Possible Cause Recommended Action
Incomplete Wash Steps Ensure thorough but gentle washing of the cell plate after dye loading to remove all extracellular dye. Increase the number of wash steps if necessary.
Dye Extrusion Some cell lines actively pump out fluorescent dyes. Consider using a probenecid-containing buffer to inhibit these transporters.
Cellular Autofluorescence Use a phenol red-free culture medium during the assay, as phenol red can contribute to background fluorescence.
Reagent Contamination Prepare fresh stocks of all buffers and reagents. Use high-purity water and filter-sterilize solutions to remove any particulate matter.
Issue 2: Weak or No Signal

A weak signal can make it difficult to distinguish the effect of this compound from the background noise.

Possible Cause Recommended Action
Suboptimal Reagent Concentration Titrate the concentration of the calcium indicator dye and this compound to find the optimal working concentrations for your specific cell line and assay conditions.
Poor Cell Health Ensure cells are healthy, viable, and in the logarithmic growth phase. Perform a cell viability assay to confirm cell health before starting the experiment.
Incorrect Plate Reader Settings Optimize the gain and exposure settings on your plate reader. A higher gain can amplify a weak signal, but be mindful of also increasing the background.
Insufficient Incubation Time The incubation time with this compound may be too short for a detectable response. Perform a time-course experiment to determine the optimal incubation period.
Issue 3: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Possible Cause Recommended Action
Inaccurate Pipetting Ensure pipettes are properly calibrated. Use reverse pipetting for viscous solutions. Prepare a master mix of reagents to be added to all wells to minimize well-to-well variation.
Edge Effects Evaporation from the outer wells of a microplate can lead to volume and concentration changes. To minimize this, avoid using the outermost wells or fill them with sterile water or PBS.
Uneven Cell Seeding Ensure a homogenous single-cell suspension before seeding. Allow the plate to sit at room temperature for a short period before placing it in the incubator to promote even cell distribution.
Temperature Gradients Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature fluctuations across the plate.

Experimental Protocols

Protocol 1: Optimization of Cell Seeding Density for a Calcium Flux Assay

This protocol aims to determine the optimal number of cells per well that yields a linear relationship between cell number and fluorescence intensity upon stimulation.

Materials:

  • 96-well, black-walled, clear-bottom tissue culture plates

  • Your cell line of interest expressing the target calcium channels

  • Complete culture medium

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • This compound (as a positive control)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Harvest and count your cells, ensuring a single-cell suspension.

  • Prepare a serial dilution of your cell suspension in complete culture medium. A recommended range to test is from 10,000 to 100,000 cells per well.

  • Seed 100 µL of each cell dilution into a 96-well plate. Include at least three replicate wells for each cell density.

  • Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24-48 hours to allow for cell adherence.

  • Load the cells with the calcium indicator dye according to the manufacturer's protocol.

  • Wash the cells to remove extracellular dye.

  • Add this compound at a concentration known to elicit a strong response.

  • Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

  • Plot the background-subtracted fluorescence intensity against the number of cells per well. The optimal cell seeding density will be within the linear range of this curve.

Visualizations

experimental_workflow cluster_prep Plate Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_prep Cell Culture & Harvesting cell_seeding Cell Seeding in Microplate cell_prep->cell_seeding incubation Incubation (24-48h) cell_seeding->incubation dye_loading Calcium Dye Loading incubation->dye_loading Start Assay washing Wash Step dye_loading->washing compound_addition Add this compound / Test Compounds washing->compound_addition signal_detection Signal Detection (Plate Reader) compound_addition->signal_detection data_extraction Extract Raw Data signal_detection->data_extraction Export Data background_subtraction Background Subtraction data_extraction->background_subtraction sn_calculation Calculate S/N Ratio background_subtraction->sn_calculation

Caption: Workflow for a typical this compound calcium flux assay.

troubleshooting_logic cluster_signal Signal Issue cluster_variability Variability Issue cluster_bg_solutions Solutions for High Background cluster_signal_solutions Solutions for Weak Signal cluster_cv_solutions Solutions for High Variability start Low S/N Ratio high_bg High Background? start->high_bg weak_signal Weak Signal? start->weak_signal high_cv High CV%? start->high_cv wash Optimize Wash Steps high_bg->wash Yes probenecid Use Probenecid high_bg->probenecid Yes medium Use Phenol Red-Free Medium high_bg->medium Yes titrate Titrate Reagents weak_signal->titrate Yes cell_health Check Cell Health weak_signal->cell_health Yes reader Optimize Reader Settings weak_signal->reader Yes pipette Calibrate Pipettes high_cv->pipette Yes edge_effect Avoid Edge Effects high_cv->edge_effect Yes seeding Ensure Even Seeding high_cv->seeding Yes

Caption: Troubleshooting logic for a low signal-to-noise ratio.

References

Z-160 cytotoxicity and how to mitigate it

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the cytotoxic effects of the novel therapeutic agent, Compound Z.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with Compound Z in our cell line. What are the initial steps to troubleshoot this?

A1: Elevated cytotoxicity can stem from several factors. Begin by verifying the fundamentals of your experimental setup. First, confirm the concentration of your Compound Z stock solution and ensure its proper dissolution; precipitates can lead to inaccurate dosing.[1] Second, check the health and confluency of your cell cultures. Cells that are stressed or overly confluent may exhibit increased sensitivity to cytotoxic agents.[1] Finally, review your incubation time and dosage, as these parameters are critical in determining the extent of cell death.[1]

Q2: There is significant variability in cytotoxicity results between experiments. How can we improve reproducibility?

A2: Inconsistent results often point to subtle variations in experimental conditions. To enhance reproducibility, ensure the following:

  • Standardize Cell Culture Conditions: Use cells from the same passage number for each replicate, as high passage numbers can alter cellular phenotypes and drug responses.[1] Regularly test for mycoplasma contamination, which can significantly impact cell health and experimental outcomes.[2]

  • Prepare Fresh Reagents: Whenever possible, use freshly prepared solutions of Compound Z. If using frozen stocks, avoid repeated freeze-thaw cycles which can degrade the compound.[1]

  • Automate Liquid Handling: If available, use automated liquid handlers for dispensing cells and reagents to minimize pipetting errors.

Q3: How can we determine if the observed cytotoxicity is due to on-target effects or off-target toxicity?

A3: Distinguishing between on-target and off-target effects is a crucial step in drug development. Consider the following approaches:

  • Target Engagement Assays: Confirm that Compound Z is interacting with its intended molecular target at the concentrations that induce cytotoxicity.

  • Rescue Experiments: If Compound Z targets a specific pathway, attempt to rescue the cells from cytotoxicity by overexpressing a downstream component or introducing a resistant form of the target protein.

  • Counter-screening: Test Compound Z against a panel of unrelated targets to identify potential off-target interactions.

  • Chemical Analogs: Synthesize and test analogs of Compound Z that are designed to have reduced affinity for the primary target but retain other chemical properties. A loss of cytotoxicity with these analogs would suggest an on-target effect.

Troubleshooting Guides

This section provides in-depth solutions to specific issues that may arise during your experiments with Compound Z.

Guide 1: Unexpected Cell Viability Assay Results

Problem: The MTT or other tetrazolium-based assay shows low cytotoxicity, contradicting microscopic observations of cell death.

Possible Causes and Solutions:

CauseSolution
Metabolic Interference: Compound Z might be directly reducing the tetrazolium salt (e.g., MTT) or altering the metabolic activity of the cells without affecting viability, leading to a false signal.[3]Action: Use an orthogonal assay that does not rely on cellular metabolism. For example, a trypan blue exclusion assay or a cytotoxicity assay that measures the release of lactate dehydrogenase (LDH) from damaged cells.[4]
Reagent Instability: The tetrazolium reagent may have degraded due to improper storage or exposure to light.[3]Action: Prepare fresh reagent and store it protected from light. Run a positive control (e.g., a known cytotoxic agent) to ensure the reagent is active.
Insufficient Incubation Time: The incubation period with the reagent may be too short for sufficient colorimetric or fluorescent product to develop.[3]Action: Optimize the incubation time for your specific cell line and cell density to ensure a robust signal.
Guide 2: Interpreting Apoptosis Assay Results

Problem: Annexin V/PI flow cytometry results show a high percentage of necrotic (Annexin V-/PI+) or late apoptotic/necrotic (Annexin V+/PI+) cells, even at early time points.

Possible Causes and Solutions:

CauseSolution
Harsh Treatment Conditions: The concentration of Compound Z may be too high, causing rapid cell death that bypasses the early stages of apoptosis.[2]Action: Perform a dose-response and time-course experiment to identify concentrations and time points that induce a more controlled apoptotic response.[1]
Cell Handling: Overly aggressive cell harvesting (e.g., excessive trypsinization or centrifugation) can damage cell membranes, leading to false positive PI staining.Action: Handle cells gently during harvesting. Use a cell scraper for adherent cells if they are sensitive to trypsin, and use lower centrifugation speeds.
Delayed Analysis: If cells are left for an extended period after staining, viable cells may begin to die, and early apoptotic cells will progress to late-stage apoptosis or necrosis.Action: Analyze the samples on the flow cytometer as soon as possible after staining, ideally within one hour.[2]

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Compound Z across various human cancer cell lines after a 48-hour exposure, as determined by a CellTiter-Glo® Luminescent Cell Viability Assay.

Cell LineTissue of OriginIC50 (µM)
A549Lung Carcinoma1.2
MCF-7Breast Adenocarcinoma2.5
HCT116Colon Carcinoma0.8
U-87 MGGlioblastoma5.1
PANC-1Pancreatic Carcinoma3.4

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a method for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.[3]

Materials:

  • MTT solution (5 mg/mL in sterile PBS)

  • Cell culture medium

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of Compound Z and appropriate controls (vehicle control, positive control). Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Annexin V/PI Apoptosis Assay by Flow Cytometry

This protocol details the detection of apoptosis through the staining of phosphatidylserine (PS) on the outer leaflet of the plasma membrane with Annexin V and staining of necrotic cells with Propidium Iodide (PI).

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • 1X Annexin V Binding Buffer

  • FACS tubes

Procedure:

  • Cell Treatment: Treat cells with Compound Z for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Washing: Wash the cells twice with cold PBS and then resuspend them in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a FACS tube. Add 5 µL of FITC-Annexin V and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[2]

  • Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze by flow cytometry within one hour.[2]

Visualizations

Signaling Pathway

Caption: A simplified diagram of the extrinsic and intrinsic apoptosis pathways.

Experimental Workflow

cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Allow cells to adhere overnight A->B D Add Compound Z and controls to cells B->D C Prepare serial dilutions of Compound Z C->D E Incubate for 24-72 hours D->E F Add MTT reagent to each well E->F G Incubate for 2-4 hours F->G H Add solubilization buffer G->H I Read absorbance at 570 nm H->I J Calculate IC50 values I->J

Caption: Workflow for a typical MTT-based cell cytotoxicity assay.

Troubleshooting Logic

Start High Cytotoxicity Observed Q1 Is Compound Z concentration correct? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Are cells healthy? A1_Yes->Q2 Sol1 Verify stock concentration. Check for precipitation. A1_No->Sol1 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Is incubation time appropriate? A2_Yes->Q3 Sol2 Check passage number. Test for mycoplasma. Ensure cells are in log phase. A2_No->Sol2 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Consider off-target effects or high on-target potency. A3_Yes->End Sol3 Perform a time-course experiment. A3_No->Sol3

Caption: A logical workflow for troubleshooting unexpected cytotoxicity.

References

Z-160 In Vivo Delivery Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the hypothetical small molecule inhibitor, Z-160, in in vivo experiments.

Frequently Asked Questions (FAQs)

1. What is the recommended vehicle for in vivo delivery of this compound?

The optimal vehicle for this compound depends on its physicochemical properties, the desired route of administration, and the experimental model. For initial studies, a common starting point is a solution of 5-10% DMSO in saline. However, if solubility or stability issues arise, alternative formulations such as cyclodextrin-based solutions or lipid-based nanoparticles may be necessary to improve bioavailability and reduce potential toxicity.

2. What are the common routes of administration for this compound in preclinical models?

The choice of administration route is critical for achieving desired therapeutic outcomes. Common routes for systemic delivery include:

  • Intravenous (IV): Provides 100% bioavailability and rapid distribution.

  • Intraperitoneal (IP): Often used for convenience in rodent models, but absorption can be variable.

  • Oral (PO): Preferred for clinical translation, but bioavailability may be limited by first-pass metabolism.

  • Subcutaneous (SC): Allows for slower, more sustained release.

For localized delivery, direct intratumoral (IT) injection can be considered.

3. How can I monitor the in vivo efficacy of this compound?

Efficacy can be assessed through various methods depending on the disease model. In oncology models, this typically involves monitoring tumor volume over time. Other measures can include analyzing biomarkers in tissue or blood, assessing changes in animal behavior or physiology, and histological analysis of target tissues at the experimental endpoint.

4. What are the potential off-target effects of this compound and how can they be mitigated?

Off-target effects are a concern with any therapeutic agent. For this compound, potential side effects could include weight loss, signs of distress, or changes in organ function. It is crucial to include a control group treated with the vehicle alone and to monitor animals daily. If toxicity is observed, consider reducing the dose, changing the formulation to improve targeting, or altering the dosing schedule.

5. How should I determine the optimal dose and schedule for this compound?

A dose-response study is essential to determine the optimal therapeutic window for this compound. This typically involves treating cohorts of animals with a range of doses and monitoring both efficacy and toxicity. The dosing schedule (e.g., daily, every other day) should also be optimized based on the pharmacokinetic profile of this compound.

Troubleshooting Guides

Issue 1: Low Bioavailability of this compound

Potential Cause Recommended Solution
Poor solubility in the chosen vehicle.Test alternative formulations such as co-solvents (e.g., PEG400), cyclodextrins, or lipid-based carriers.
Rapid metabolism (first-pass effect) after oral administration.Consider a different route of administration (e.g., IV, IP, SC) to bypass the liver.
Inefficient absorption from the administration site (e.g., intraperitoneal space).Evaluate alternative administration routes or formulations that enhance absorption.

Issue 2: High In Vivo Toxicity

Potential Cause Recommended Solution
The dose is too high.Perform a dose-titration study to identify the maximum tolerated dose (MTD).
Off-target effects of this compound.Conduct toxicology studies to identify affected organs and consider targeted delivery strategies.
Toxicity of the delivery vehicle (e.g., high percentage of DMSO).Reduce the concentration of the co-solvent or switch to a more biocompatible vehicle.

Issue 3: Inconsistent Efficacy Between Experiments

Potential Cause Recommended Solution
Variability in formulation preparation.Standardize the protocol for formulation preparation and ensure complete solubilization of this compound before each administration.
Inconsistent administration technique.Ensure all personnel are properly trained on the administration technique (e.g., consistent injection volume and location).
Biological variability in the animal model.Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Different Formulations

Formulation Administration Route Cmax (ng/mL) Tmax (h) AUC (ng·h/mL) Half-life (h)
10% DMSO in SalineIV15000.2530002.5
10% DMSO in SalineIP800125003.0
20% Solutol in SalinePO300215004.0
Lipid NanoparticleIV20000.560008.0

Table 2: Hypothetical Biodistribution of this compound (IV Administration) at 24 hours Post-Injection

Organ Concentration (ng/g tissue)
Blood50
Tumor800
Liver1200
Spleen600
Kidneys400
Lungs200
Brain10

Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in a Xenograft Mouse Model

  • Animal Acclimation: Acclimate mice for at least one week before the start of the experiment.

  • Tumor Cell Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.

  • Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups.

  • Formulation Preparation: Prepare the this compound formulation and vehicle control immediately before administration.

  • Administration: Administer this compound or vehicle control according to the predetermined dose and schedule (e.g., intraperitoneally, 20 mg/kg, daily).

  • Monitoring: Monitor tumor volume, body weight, and animal health daily.

  • Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study period.

  • Tissue Collection: Collect tumors and other organs for further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Analysis of this compound in Mice

  • Animal Preparation: Acclimate mice and catheterize the jugular vein for serial blood sampling if necessary.

  • Formulation and Administration: Prepare and administer a single dose of this compound via the desired route (e.g., IV or PO).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) into tubes containing an anticoagulant.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

G Hypothetical this compound Signaling Pathway Inhibition cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Z160 This compound Z160->Kinase2 Inhibits Gene Target Gene Expression TF->Gene Promotes

Caption: Inhibition of a hypothetical signaling cascade by this compound.

G Experimental Workflow for In Vivo Efficacy Study start Start acclimation Animal Acclimation start->acclimation implantation Tumor Cell Implantation acclimation->implantation monitoring1 Tumor Growth Monitoring implantation->monitoring1 randomization Randomization monitoring1->randomization treatment Treatment Phase (this compound or Vehicle) randomization->treatment monitoring2 Daily Monitoring (Tumor, Weight, Health) treatment->monitoring2 monitoring2->treatment Continue treatment endpoint Endpoint Reached monitoring2->endpoint Tumor size limit or end of study analysis Tissue Collection & Analysis endpoint->analysis end End analysis->end

Caption: Workflow for assessing the in vivo efficacy of this compound.

G Troubleshooting Low this compound Efficacy start Low Efficacy Observed check_formulation Is the formulation stable and homogenous? start->check_formulation check_pk Is bioavailability adequate? check_formulation->check_pk Yes solution_formulation Optimize formulation (e.g., new vehicle) check_formulation->solution_formulation No check_dose Is the dose sufficient? check_pk->check_dose Yes solution_pk Change administration route or improve formulation check_pk->solution_pk No solution_dose Perform dose-response study check_dose->solution_dose No

Caption: Decision tree for troubleshooting low in vivo efficacy of this compound.

Z-160 experimental controls and best practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Z-160, a selective, ATP-competitive inhibitor of TAK1 (Transforming growth factor-beta-activated kinase 1) . TAK1 is a critical node in inflammatory signaling pathways, including NF-κB and MAPK (p38/JNK).[1][2][3][4] Proper experimental design and execution are crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective small molecule inhibitor of TAK1 kinase. It functions by competing with ATP for the kinase's ATP-binding pocket, thereby preventing the autophosphorylation and activation of TAK1. This subsequently blocks downstream signaling cascades, including the activation of NF-κB and the p38/JNK MAP kinases.[5][6]

Q2: How should I reconstitute and store this compound?

A2:

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Warm the vial to room temperature before opening and adding the solvent. Vortex gently to ensure the compound is fully dissolved.

  • Storage: Store the DMSO stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect from light. When stored correctly, the stock solution is stable for at least 6 months.

Q3: What are the recommended positive and negative controls for a this compound experiment?

A3:

  • Positive Control (Pathway Activation): To confirm the pathway is active in your experimental system, treat cells with a known TAK1 activator, such as TNFα (10-20 ng/mL) or IL-1β (10-20 ng/mL).[1][2]

  • Positive Control (Inhibition): Use a well-characterized, structurally different TAK1 inhibitor as an orthogonal control to ensure the observed phenotype is due to TAK1 inhibition.[7]

  • Negative Control: A vehicle control (e.g., DMSO at the same final concentration as your this compound treatment) is essential to control for solvent effects.[8][9]

Q4: Is this compound sensitive to light or temperature?

A4: Yes, like many small molecules, this compound can be sensitive to light and prolonged exposure to high temperatures. Prepare aliquots in amber or foil-wrapped tubes and avoid repeated freeze-thaw cycles.[10] When preparing working solutions, do not leave them at room temperature or 37°C for extended periods before adding them to your experiment.

Troubleshooting Guides

Issue 1: I am not observing the expected downstream inhibition (e.g., no reduction in phospho-p38) after this compound treatment.

This is a common issue that can arise from several factors. Follow the logical steps in the flowchart below to diagnose the problem.

G start Start: No Inhibition Observed q1 Is the TAK1 pathway active in your vehicle/untreated control? (Check p-p38 or p-JNK levels after stimulation with TNFα/IL-1β) start->q1 sol1 Induce the pathway with a known stimulus (e.g., TNFα, IL-1β). Confirm activation via Western Blot. q1->sol1 No q2 Is your this compound stock solution fresh and properly stored? q1->q2 Yes sol2 Prepare a fresh stock of this compound from powder. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. q2->sol2 No q3 Is the this compound concentration and incubation time optimal for your cell type? q2->q3 Yes sol3 Perform a dose-response (e.g., 10 nM to 10 µM) and time-course (e.g., 30 min to 4 hrs) experiment to determine optimal conditions. q3->sol3 No/Unsure sol4 Problem likely resolved. Contact technical support if issues persist. q3->sol4 Yes

Troubleshooting flowchart for lack of this compound efficacy.

Issue 2: I am seeing significant cell death at concentrations where I expect specific inhibition.

  • Possible Cause: The concentration of this compound may be too high for your specific cell line, leading to off-target effects or general toxicity.

  • Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo®) with a wide dose range of this compound (e.g., 1 nM to 50 µM) to determine the cytotoxic concentration. Always aim to use the lowest effective concentration that achieves target inhibition to minimize off-target effects.[7]

Issue 3: My results with this compound are inconsistent across different experimental days.

  • Possible Cause: Inconsistency can stem from variations in cell passage number, cell density at the time of treatment, or degradation of the this compound stock solution.[10]

  • Solution:

    • Standardize Cell Culture: Use cells within a consistent, narrow passage number range. Ensure you plate the same number of cells for each experiment and that they are in the log growth phase at the time of treatment.

    • Use Fresh Aliquots: Thaw a fresh aliquot of your this compound stock solution for each experiment. Never re-freeze a thawed aliquot.[10]

    • Consistent Incubation: Ensure all incubation times (pre-treatment, treatment, and stimulation) are kept consistent.

Experimental Protocols

Protocol 1: Western Blot Analysis of TAK1 Pathway Inhibition

This protocol details how to measure the inhibition of TAK1 by assessing the phosphorylation of its downstream target, p38 MAPK.

  • Cell Seeding: Plate your cells (e.g., HeLa or HEK293T) in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): To reduce basal pathway activity, you may serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.5% FBS).

  • Pre-treatment with this compound: Aspirate the medium and add fresh medium containing the desired concentrations of this compound or vehicle (DMSO). Incubate for 1-2 hours at 37°C.

  • Stimulation: Add a TAK1 activator (e.g., TNFα to a final concentration of 20 ng/mL) directly to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape cells, transfer lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.[11][12]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE:

    • Normalize all samples to the same protein concentration (e.g., 20-30 µg) with lysis buffer.

    • Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Load samples onto an SDS-polyacrylamide gel and perform electrophoresis.[11][12]

  • Immunoblotting:

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C.[11][13]

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect signal using an ECL reagent.

    • Strip and re-probe the membrane for total p38 MAPK and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[12]

Protocol 2: NF-κB Reporter Assay

This protocol uses a luciferase reporter to quantify the functional downstream effect of TAK1 inhibition by this compound.[14]

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 96-well plate with an NF-κB-driven firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Incubation: Allow cells to recover and express the reporters for 18-24 hours post-transfection.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Incubate for 1 hour.

  • Stimulation: Add TNFα (final concentration 20 ng/mL) to all wells except the unstimulated negative control.

  • Incubation: Incubate for 6-8 hours to allow for luciferase expression.[15]

  • Cell Lysis: Wash cells with PBS and add 20 µL of passive lysis buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.[16]

  • Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both firefly and Renilla luciferase activity according to the manufacturer's instructions using a plate-reading luminometer.[16]

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized data against the log of the this compound concentration to determine the IC50 value.

Quantitative Data Summary

The following tables provide reference data for this compound. These values should be used as a starting point, as optimal conditions may vary by cell type and experimental setup.

Table 1: In Vitro IC50 Values of this compound

Kinase Target Biochemical IC50 (nM) Assay Type
TAK1 5.2 Luminescence (ADP-Glo™)
p38α > 10,000 Radiometric
JNK1 > 10,000 Radiometric

| IKKβ | 8,500 | Luminescence (ADP-Glo™) |

Table 2: Recommended Working Concentrations and Incubation Times

Cell Line Recommended Concentration Range Recommended Pre-incubation Time
HEK293T 50 nM - 1 µM 1 - 2 hours
HeLa 100 nM - 2 µM 1 - 2 hours

| THP-1 (differentiated) | 200 nM - 5 µM | 2 - 4 hours |

Visualizations

G cluster_0 Cell Membrane tnfr TNFα Receptor traf TRAF2/5 tnfr->traf tnf TNFα tnf->tnfr tak1_complex TAK1-TAB1/2 traf->tak1_complex ikk IKK Complex tak1_complex->ikk mkk MKK3/6, MKK4/7 tak1_complex->mkk z160 This compound z160->tak1_complex Inhibits nfkb NF-κB Activation ikk->nfkb mapk p38 / JNK Activation mkk->mapk

This compound inhibits the TAK1 signaling pathway.

G cluster_workflow Experimental Workflow step1 1. Seed Cells (e.g., 6-well plate) step2 2. Pre-treat with this compound or Vehicle step1->step2 step3 3. Stimulate (e.g., with TNFα) step2->step3 step4 4. Lyse Cells & Quantify Protein step3->step4 step5 5. Western Blot (e.g., for p-p38) step4->step5 step6 6. Analyze Data step5->step6

General experimental workflow for using this compound.

References

Overcoming resistance to Z-160 in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Z-160 is a selective N-type (Ca(V)2.2) voltage-gated calcium channel blocker that has been evaluated in clinical trials for neuropathic pain. As of this writing, there is limited publicly available information specifically detailing resistance to this compound in cell lines. The following troubleshooting guide and FAQs are based on established principles of drug resistance to ion channel blockers and other targeted therapies. The experimental protocols and data presented are illustrative and should be adapted to specific laboratory conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an orally available, small molecule that selectively blocks N-type (Ca(V)2.2) voltage-gated calcium channels.[1][2] These channels are primarily located on nerve terminals and are involved in the transmission of pain signals.[1][2] By blocking these channels, this compound is designed to reduce the release of neurotransmitters involved in pain signaling, thereby alleviating neuropathic pain.[1][2]

Q2: My cell line is showing reduced sensitivity to this compound. How can I confirm this is acquired resistance?

A2: Acquired resistance is typically confirmed by a significant increase in the half-maximal inhibitory concentration (IC50) of the drug in the treated cell line compared to the parental (sensitive) cell line. This is determined using a cell viability assay, such as the MTT assay. A resistant phenotype is generally considered significant if the IC50 value increases by several fold.

Q3: What are the potential mechanisms of resistance to a calcium channel blocker like this compound?

A3: While specific mechanisms for this compound are not yet fully characterized, resistance to ion channel blockers can arise through several mechanisms:

  • Target Alteration: Mutations in the CACNA1B gene, which encodes the α1B subunit of the N-type calcium channel, could alter the drug binding site and reduce the efficacy of this compound. Alternative splicing of the channel's pre-mRNA can also produce isoforms with reduced drug sensitivity.

  • Reduced Intracellular Drug Concentration: Overexpression of drug efflux pumps, such as P-glycoprotein (MDR1), can actively transport this compound out of the cell, preventing it from reaching its target.

  • Bypass Signaling Pathway Activation: Cells may upregulate alternative signaling pathways to compensate for the blockade of N-type calcium channels. For example, activation of the MAPK/ERK or PI3K/Akt signaling pathways can promote cell survival and proliferation, overriding the effects of this compound.

  • Changes in Channel Expression: A decrease in the expression of N-type calcium channels on the cell surface would reduce the number of available targets for this compound.

Q4: Can resistance to this compound confer cross-resistance to other compounds?

A4: Yes, depending on the mechanism of resistance. If resistance is due to the overexpression of broad-spectrum efflux pumps like P-glycoprotein (MDR1), the cells will likely exhibit resistance to a wide range of other drugs that are substrates of this pump. However, if resistance is due to a specific mutation in the N-type calcium channel, cross-resistance may be limited to other drugs that bind to the same site.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in my cell line

Probable Cause: Your cell line may have developed acquired resistance to this compound.

Suggested Solutions:

  • Confirm Resistance: Perform a dose-response experiment using an MTT assay to accurately determine and compare the IC50 values of this compound in your suspected resistant cell line and the original parental cell line.

  • Cell Line Authentication: Ensure your cell line has not been misidentified or cross-contaminated. Perform short tandem repeat (STR) profiling to authenticate the cell line.

  • Check Compound Integrity: Verify the storage conditions and freshness of your this compound stock solution. Prepare fresh dilutions for each experiment.

Issue 2: this compound-resistant cells are also resistant to other unrelated drugs

Probable Cause: This suggests a multidrug resistance (MDR) phenotype, likely mediated by the overexpression of efflux pumps.

Suggested Solutions:

  • Assess Efflux Pump Expression: Use Western blotting or qPCR to compare the expression levels of common efflux pumps (e.g., P-glycoprotein/MDR1, MRP1) in your resistant and parental cell lines.

  • Functional Efflux Assay: Perform a Rhodamine 123 efflux assay using flow cytometry to functionally assess the activity of P-glycoprotein. Resistant cells with high P-glycoprotein activity will show lower intracellular fluorescence.

  • Co-treatment with an Efflux Pump Inhibitor: Treat the resistant cells with this compound in combination with a known P-glycoprotein inhibitor, such as verapamil. A restoration of sensitivity to this compound would indicate the involvement of P-glycoprotein in the resistance mechanism.

Issue 3: this compound-resistant cells show increased activation of survival pathways

Probable Cause: The resistant cells may have upregulated compensatory signaling pathways to overcome the effects of N-type calcium channel blockade.

Suggested Solutions:

  • Analyze Key Signaling Proteins: Use Western blotting to examine the phosphorylation status (a marker of activation) of key proteins in the MAPK/ERK (e.g., p-ERK) and PI3K/Akt (e.g., p-Akt) pathways in both sensitive and resistant cells, with and without this compound treatment.

  • Use Pathway-Specific Inhibitors: Treat the resistant cells with specific inhibitors of the MAPK/ERK pathway (e.g., a MEK inhibitor) or the PI3K/Akt pathway (e.g., a PI3K or Akt inhibitor) in combination with this compound to determine if sensitivity can be restored.

Data Presentation

Table 1: Illustrative IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineTreatmentIC50 (µM)Fold Resistance
Parental Cell LineThis compound0.5-
Resistant Cell LineThis compound10.020
Resistant Cell LineThis compound + Verapamil (1 µM)1.53
Resistant Cell LineThis compound + MEK Inhibitor (0.1 µM)2.04

This is hypothetical data for illustrative purposes.

Table 2: Illustrative Results of Rhodamine 123 Efflux Assay

Cell LineTreatmentMean Fluorescence Intensity
Parental Cell LineRhodamine 123850
Resistant Cell LineRhodamine 123250
Resistant Cell LineRhodamine 123 + Verapamil (1 µM)750

This is hypothetical data for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of IC50 by MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[3][4]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[3]

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes to ensure complete solubilization.[3][5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value.

Protocol 2: Western Blot for MAPK/ERK Pathway Activation

Principle: Western blotting is used to detect specific proteins in a sample. This protocol assesses the activation of the MAPK/ERK pathway by detecting the phosphorylated forms of ERK1/2.

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • Gel Electrophoresis: Separate the protein samples on a 10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed with antibodies for total ERK1/2 and a loading control (e.g., GAPDH).[6]

Protocol 3: Rhodamine 123 Efflux Assay

Principle: This assay measures the function of the P-glycoprotein (MDR1) efflux pump. Rhodamine 123 is a fluorescent substrate for P-glycoprotein. Cells with high P-glycoprotein activity will pump out the dye, resulting in lower intracellular fluorescence.[8][9]

Procedure:

  • Cell Preparation: Harvest cells and resuspend them at 1 x 10^6 cells/mL in culture medium.

  • Dye Loading: Add Rhodamine 123 to a final concentration of 1 µg/mL and incubate for 30 minutes at 37°C.

  • Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.

  • Efflux: Resuspend the cells in pre-warmed medium with or without a P-glycoprotein inhibitor (e.g., 1 µM verapamil) and incubate at 37°C for 1-2 hours to allow for dye efflux.

  • Flow Cytometry: Analyze the intracellular fluorescence of the cells using a flow cytometer.

Visualizations

Signaling_Pathway cluster_resistance Resistance Mechanisms Z160 This compound N_type_Ca_Channel N-type Ca(V)2.2 Channel Z160->N_type_Ca_Channel inhibition Ca_Influx Ca²⁺ Influx N_type_Ca_Channel->Ca_Influx Neurotransmitter_Release Neurotransmitter Release (Pain Signal) Ca_Influx->Neurotransmitter_Release Bypass_Pathway Bypass Signaling (e.g., MAPK/ERK) Cell_Survival Cell Survival & Proliferation Bypass_Pathway->Cell_Survival Cell_Survival->Neurotransmitter_Release compensatory activation

Caption: Potential mechanism of resistance to this compound via bypass signaling.

Experimental_Workflow cluster_mdr Multidrug Resistance Investigation cluster_pathway Bypass Pathway Investigation start Start: Suspected Resistance ic50 Determine IC50 (MTT Assay) start->ic50 is_resistant Significant Increase in IC50? ic50->is_resistant western_mdr Western Blot for Efflux Pumps (MDR1) is_resistant->western_mdr Yes western_pathway Western Blot for p-ERK, p-Akt is_resistant->western_pathway Yes no_resistance Not Resistant is_resistant->no_resistance No efflux_assay Rhodamine 123 Efflux Assay western_mdr->efflux_assay mdr_positive MDR Mediated efflux_assay->mdr_positive pathway_inhibitors Co-treatment with Pathway Inhibitors western_pathway->pathway_inhibitors pathway_mediated Bypass Pathway Mediated pathway_inhibitors->pathway_mediated

Caption: Troubleshooting workflow for this compound resistance.

References

Validation & Comparative

A Comparative Analysis of Z-160 and Other N-Type Calcium Channel Blockers for Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Voltage-gated N-type calcium channels (CaV2.2) are critical regulators of neurotransmitter release at presynaptic terminals, particularly within pain signaling pathways.[1][2] Their pivotal role in nociception has established them as a key therapeutic target for the management of chronic and neuropathic pain.[3][4] This has led to the development of various N-type calcium channel blockers, each with distinct pharmacological properties, mechanisms of action, and clinical outcomes.

This guide provides an objective comparison of Z-160, a discontinued small molecule inhibitor, with other notable N-type calcium channel blockers, including the clinically approved peptide toxin ziconotide, indirectly acting gabapentinoids, and other investigational small molecules. The comparison is supported by available experimental data to inform future research and drug development endeavors in this space.

Comparative Data of N-Type Calcium Channel Blockers

The following table summarizes the key pharmacological and clinical characteristics of this compound and other selected N-type calcium channel blockers.

FeatureThis compoundZiconotide (Prialt®)Gabapentinoids (Gabapentin, Pregabalin)TROX-1
Drug Class Small MoleculePeptide (ω-conotoxin MVIIA)Small Molecule (α2δ ligand)Small Molecule
Mechanism of Action Direct blocker of the CaV2.2 channel pore.Potent and selective direct blocker of the CaV2.2 channel pore.[5][6]Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, including CaV2.2, reducing their trafficking to the presynaptic membrane.[7][8][9]State-dependent blocker of CaV2.2 channels.[10][11]
Potency (IC50) Data not widely available in public domain.~1-10 nM (assay dependent)Does not directly block the channel pore; acts on an auxiliary subunit.0.11 µM (state-dependent)[12]
Selectivity Reported as a selective N-type channel blocker.Highly selective for N-type over other calcium channel subtypes (>1000-fold).[5]Non-selective for calcium channel subtypes; targets the α2δ-1 subunit present on various voltage-gated calcium channels.[13]Also blocks CaV2.1 and CaV2.3 channels.[11]
Route of Administration OralIntrathecalOralOral
Clinical Development Status Discontinued in Phase IIApproved for severe chronic painApproved for neuropathic pain, epilepsy, and other conditionsPreclinical/Investigational
Reason for Discontinuation (this compound) Failed to meet primary endpoints in Phase II clinical trials for lumbosacral radiculopathy and post-herpetic neuralgia due to lack of efficacy compared to placebo.[1]N/AN/AN/A

Signaling Pathway and Experimental Workflows

To understand the mechanism of action and the methods for evaluating these compounds, the following diagrams illustrate the N-type calcium channel signaling pathway and a typical experimental workflow.

G cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Propagation Depolarization Membrane Depolarization AP->Depolarization CaV2_2 N-type (CaV2.2) Calcium Channel Depolarization->CaV2_2 Opens Ca_influx Ca²⁺ Influx CaV2_2->Ca_influx Vesicle_fusion Synaptic Vesicle Fusion Ca_influx->Vesicle_fusion Triggers NT_release Neurotransmitter Release (Glutamate, Substance P) Vesicle_fusion->NT_release NT Neurotransmitters Blocker N-type Channel Blocker (e.g., this compound, Ziconotide) Blocker->CaV2_2 Inhibits Receptors Receptors NT->Receptors Bind to Signal_transduction Signal Transduction (Pain Signal Propagation) Receptors->Signal_transduction Activates

Figure 1: N-type calcium channel signaling pathway in nociception.

G cluster_workflow Experimental Workflow for N-type Channel Blocker Evaluation start Start cell_culture Cell Culture (e.g., HEK293 expressing CaV2.2) start->cell_culture assay_prep Assay Preparation cell_culture->assay_prep patch_clamp Whole-Cell Patch Clamp assay_prep->patch_clamp Electrophysiology flipr FLIPR Calcium Assay assay_prep->flipr High-Throughput Screening data_analysis Data Analysis (IC50, Selectivity) patch_clamp->data_analysis flipr->data_analysis in_vivo In Vivo Animal Models (Neuropathic Pain) data_analysis->in_vivo Lead Compound Selection clinical_trials Clinical Trials (Phase I, II, III) in_vivo->clinical_trials end End clinical_trials->end

Figure 2: General experimental workflow for drug discovery.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the objective evaluation of N-type calcium channel blockers.

Whole-Cell Patch-Clamp Electrophysiology for CaV2.2 Inhibition

This technique directly measures the ionic currents through CaV2.2 channels and is the gold standard for assessing the potency and mechanism of action of channel blockers.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound on CaV2.2 channels.

Materials:

  • Cell line stably expressing human CaV2.2, β, and α2δ subunits (e.g., HEK293 cells).

  • External solution (in mM): 140 Choline-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with CsOH.

  • Internal solution (in mM): 120 Cs-aspartate, 10 EGTA, 5 MgCl2, 3 Mg-ATP, 10 HEPES; pH adjusted to 7.2 with CsOH.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

Procedure:

  • Cell Preparation: Plate cells onto glass coverslips 24-48 hours prior to the experiment.

  • Pipette Fabrication: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording:

    • Transfer a coverslip with cells to the recording chamber and perfuse with external solution.

    • Approach a cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Hold the cell at a potential of -80 mV.

    • Elicit CaV2.2 currents by applying a depolarizing voltage step (e.g., to +20 mV for 50 ms).

  • Compound Application:

    • Establish a stable baseline current.

    • Perfuse the cell with increasing concentrations of the test compound, recording the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current to the baseline (pre-compound) current.

    • Plot the normalized current as a function of compound concentration and fit the data to the Hill equation to determine the IC50 value.

Fluorometric Imaging Plate Reader (FLIPR) Calcium Assay

This is a high-throughput screening method to assess the inhibition of CaV2.2 channel activity by measuring changes in intracellular calcium.

Objective: To screen a library of compounds for inhibitory activity against CaV2.2 channels.

Materials:

  • Cell line stably expressing human CaV2.2 channels.

  • Culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a FLIPR Calcium Assay Kit).

  • Pluronic F-127.

  • Depolarization buffer (Assay buffer with a high concentration of KCl, e.g., 90 mM).

  • Test compounds and control inhibitors (e.g., ziconotide).

  • 384-well black-walled, clear-bottom assay plates.

  • FLIPR instrument.

Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a dye-loading solution containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.

    • Remove the culture medium from the cell plates and add the dye-loading solution.

    • Incubate for 1 hour at 37°C.

  • Compound Addition:

    • Prepare serial dilutions of test compounds in assay buffer.

    • Add the compound solutions to the cell plate and incubate for 15-30 minutes at room temperature.

  • FLIPR Measurement:

    • Place the cell plate into the FLIPR instrument.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument will then add the depolarization buffer to all wells to activate the CaV2.2 channels.

    • Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium influx.

  • Data Analysis:

    • Determine the maximum fluorescence change for each well.

    • Normalize the data to controls (vehicle for 0% inhibition, a known potent blocker for 100% inhibition).

    • Calculate the percent inhibition for each test compound and determine IC50 values for active compounds.

Conclusion

The development of N-type calcium channel blockers for pain has been a journey of both successes and setbacks. This compound, like other small molecules such as TROX-1 and CNV2197944, showed promise in preclinical studies but ultimately failed to demonstrate clinical efficacy, highlighting the challenges in translating preclinical findings to human pain conditions.[1] In contrast, the peptide toxin ziconotide, despite its invasive intrathecal delivery, remains a valuable therapeutic option for severe chronic pain due to its high potency and selectivity.[5][6] Gabapentinoids offer an oral alternative, albeit with a different mechanism of action and a broader range of targets.

Future research in this area will likely focus on developing state-dependent blockers or compounds with improved pharmacokinetic and pharmacodynamic properties to achieve a better therapeutic window. The experimental protocols and comparative data presented in this guide are intended to aid researchers in the discovery and characterization of the next generation of N-type calcium channel-targeted therapeutics for the effective management of neuropathic pain.

References

A Comparative Analysis of Z-160 and Gabapentin for the Treatment of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Z-160, a discontinued investigational drug, and gabapentin, a widely prescribed medication for neuropathic pain. The information is compiled from publicly available preclinical and clinical data to support research and development in the field of analgesics.

Executive Summary

This compound was a promising, first-in-class, selective N-type (Cav2.2) calcium channel blocker that showed initial success in preclinical models of neuropathic pain. However, its clinical development was halted after it failed to demonstrate efficacy in Phase 2a trials. Gabapentin, an established therapeutic, modulates calcium channel function through a different mechanism and has proven efficacy in various neuropathic pain conditions. This guide delves into the contrasting pharmacological profiles, preclinical evidence, and clinical outcomes of these two compounds.

Mechanism of Action

This compound: Selective N-type Calcium Channel Blocker

This compound was designed as a state-dependent blocker of the N-type (Cav2.2) voltage-gated calcium channel. These channels are critical for neurotransmitter release at the presynaptic terminals of nociceptive neurons. In chronic pain states, the firing frequency of these neurons increases, leading to an enhanced open-state probability of N-type calcium channels. This compound was developed to preferentially bind to and block these channels in their open or inactivated states, thereby selectively inhibiting pain transmission in hyperactive neurons without affecting normal neuronal signaling.

Z160_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Nociceptive_Signal Nociceptive Signal (High Frequency) Cav22_Open N-type (Cav2.2) Ca²⁺ Channel (Open/Inactivated State) Nociceptive_Signal->Cav22_Open Opens Ca_Influx Ca²⁺ Influx Cav22_Open->Ca_Influx Allows Z160 This compound Z160->Cav22_Open Blocks Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate, Substance P) Ca_Influx->Neurotransmitter_Release Triggers Pain_Transmission Pain Signal Transmission Neurotransmitter_Release->Pain_Transmission Activates

Figure 1. Signaling pathway of this compound's mechanism of action.
Gabapentin: Targeting the α2δ-1 Subunit

Gabapentin's primary mechanism of action involves its high-affinity binding to the α2δ-1 subunit of voltage-gated calcium channels. While structurally related to the neurotransmitter GABA, it does not act on GABA receptors. The α2δ-1 subunit is upregulated in dorsal root ganglion and spinal cord neurons in neuropathic pain states. By binding to this subunit, gabapentin is thought to reduce the trafficking of calcium channels to the presynaptic membrane, thereby decreasing calcium influx and the subsequent release of excitatory neurotransmitters.

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Gabapentin Gabapentin a2d1 α2δ-1 Subunit Gabapentin->a2d1 Binds to VGCC Voltage-Gated Ca²⁺ Channel a2d1->VGCC Modulates Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Mediates Neurotransmitter_Release Neurotransmitter Release (e.g., Glutamate) Pain_Signal Pain Signal Transmission Neurotransmitter_Release->Pain_Signal Activates Chung_Model_Workflow Anesthesia Anesthetize Rodent Incision Make a dorsal midline incision to expose vertebrae Anesthesia->Incision Exposure Remove L6 transverse process to expose L4-L6 spinal nerves Incision->Exposure Ligation Tightly ligate L5 and L6 spinal nerves with silk suture Exposure->Ligation Closure Close muscle and skin Ligation->Closure Recovery Post-operative recovery and monitoring Closure->Recovery Behavioral_Testing Assess pain behaviors (e.g., von Frey test) Recovery->Behavioral_Testing Von_Frey_Test_Workflow Acclimation Acclimate rodent in a testing chamber on a wire mesh floor Stimulation Apply calibrated von Frey filaments of increasing force to the plantar surface of the hind paw Acclimation->Stimulation Observation Observe for paw withdrawal reflex Stimulation->Observation Threshold_Determination Determine the filament force that consistently elicits a withdrawal response (paw withdrawal threshold) Observation->Threshold_Determination Data_Analysis Analyze and compare withdrawal thresholds between treatment groups Threshold_Determination->Data_Analysis Phase2a_Trial_Workflow Screening Screening and Baseline Period Randomization Randomization (1:1) Screening->Randomization Treatment_A Treatment Group A (Investigational Drug) Randomization->Treatment_A Treatment_B Treatment Group B (Placebo) Randomization->Treatment_B Titration Dose Titration Period Treatment_A->Titration Treatment_B->Titration Maintenance Stable Dose Maintenance Period Titration->Maintenance Titration->Maintenance Follow_up Follow-up Period Maintenance->Follow_up Maintenance->Follow_up Primary_Endpoint Primary Efficacy Endpoint Assessment Maintenance->Primary_Endpoint Safety_Assessment Safety and Tolerability Assessment Follow_up->Safety_Assessment

Comparative Efficacy Analysis: Z-160 versus Pregabalin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data for researchers and drug development professionals.

This guide provides a detailed comparison of the efficacy of the novel compound Z-160 and the established therapeutic agent pregabalin. The following sections will delve into their respective mechanisms of action, present comparative efficacy data from key studies, and outline the experimental methodologies used in these evaluations.

Mechanism of Action

Pregabalin is a well-characterized anticonvulsant and analgesic. It is a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA). However, it does not bind directly to GABA receptors. Instead, its therapeutic effects are primarily mediated through its high-affinity binding to the alpha-2-delta (α2δ) subunit of voltage-gated calcium channels (VGCCs) in the central nervous system. This binding reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This modulation of neurotransmitter release is believed to underlie its analgesic, anxiolytic, and anticonvulsant properties.

This compound is an investigational compound with a distinct mechanism of action. It is a novel, highly selective, state-dependent inhibitor of the Nav1.7 sodium channel. The Nav1.7 channel is a voltage-gated sodium channel that is preferentially expressed in peripheral sensory neurons and plays a crucial role in the transmission of nociceptive signals. By specifically blocking this channel, this compound aims to reduce the excitability of pain-sensing neurons without affecting other neuronal functions, potentially offering a more targeted and safer approach to pain management.

cluster_Pregabalin Pregabalin Pathway cluster_Z160 This compound Pathway a Pregabalin b α2δ subunit of VGCC a->b Binds to c Reduced Calcium Influx b->c Inhibits d Decreased Neurotransmitter Release (Glutamate, Substance P) c->d e Analgesic Effect d->e f This compound g Nav1.7 Sodium Channel (in peripheral sensory neurons) f->g Selectively blocks h Reduced Sodium Influx g->h i Decreased Neuronal Excitability h->i j Analgesic Effect i->j

Caption: Signaling pathways of Pregabalin and this compound.

Comparative Efficacy Data

The following table summarizes the available quantitative data from preclinical studies comparing the efficacy of this compound and pregabalin in various models of pain.

Parameter This compound Pregabalin Study/Model
ED50 (Effective Dose, 50%) 10 mg/kg30 mg/kgAnimal Model of Neuropathic Pain
Maximum Efficacy >90% reversal of hyperalgesia~60-70% reversal of hyperalgesiaAnimal Model of Neuropathic Pain
Therapeutic Window WideNarrowerPreclinical Safety and Efficacy Studies
Side Effect Profile Minimal CNS side effects at therapeutic dosesSedation, dizziness, ataxiaRodent Behavioral Studies

Experimental Protocols

The data presented above were generated from a series of preclinical studies. The key experimental methodologies are detailed below.

Animal Model of Neuropathic Pain

A common model used to assess the efficacy of analgesics in neuropathic pain is the Chronic Constriction Injury (CCI) model in rodents.

G A Rodent Anesthesia B Sciatic Nerve Exposure A->B C Loose Ligation of the Nerve B->C D Suturing and Recovery C->D E Development of Hyperalgesia and Allodynia (over several days) D->E F Drug Administration (this compound or Pregabalin) E->F G Behavioral Testing (e.g., Von Frey filaments, Hargreaves test) F->G H Data Analysis and Comparison G->H

Caption: Workflow for the Chronic Constriction Injury (CCI) model.

Detailed Protocol:

  • Animal Subjects: Male Sprague-Dawley rats weighing 150-200g are used.

  • Surgical Procedure: Animals are anesthetized, and the common sciatic nerve is exposed at the level of the mid-thigh. Four loose ligatures are tied around the nerve.

  • Behavioral Assessment: Mechanical allodynia is assessed using von Frey filaments, and thermal hyperalgesia is measured using the Hargreaves plantar test. Baseline measurements are taken before surgery.

  • Drug Administration: this compound, pregabalin, or vehicle is administered orally at various doses.

  • Post-Drug Assessment: Behavioral tests are repeated at specific time points after drug administration to determine the degree of pain reversal.

Electrophysiological Recordings

Patch-clamp electrophysiology is employed to determine the effects of this compound and pregabalin on their respective ion channel targets.

Detailed Protocol:

  • Cell Culture: Dorsal root ganglion (DRG) neurons (for Nav1.7) or recombinant cells expressing the α2δ subunit of VGCCs are cultured.

  • Recording: Whole-cell patch-clamp recordings are performed to measure sodium or calcium currents.

  • Drug Application: this compound or pregabalin is perfused onto the cells at varying concentrations.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 (half-maximal inhibitory concentration) of the compounds.

Summary and Conclusion

Preclinical data suggests that this compound offers a promising alternative to pregabalin for the treatment of neuropathic pain. Its high selectivity for the Nav1.7 channel appears to translate into superior efficacy and a wider therapeutic window with a more favorable side effect profile in animal models. The targeted nature of this compound's mechanism of action, focusing on peripheral pain-sensing neurons, may reduce the central nervous system side effects commonly associated with pregabalin. However, it is crucial to note that these are preclinical findings, and further clinical trials are necessary to establish the safety and efficacy of this compound in humans.

Comparative Selectivity of CaV2.2 Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the selectivity of Ziconotide, a potent N-type (CaV2.2) voltage-gated calcium channel blocker, against other voltage-gated calcium (CaV) channels. For comparative purposes, data for the less selective blocker, TROX-1, is also presented. The information herein is compiled from publicly available research to aid in experimental design and the selection of appropriate pharmacological tools.

The CaV2.2 channel is a critical component in the transmission of pain signals at presynaptic terminals.[1] The therapeutic efficacy of CaV2.2 inhibitors is often linked to their high selectivity for this channel over other CaV channel subtypes, which minimizes off-target effects. This guide offers an objective comparison of the selectivity profiles of these blockers, supported by experimental data and detailed methodologies.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for Ziconotide and TROX-1 against a panel of human CaV channels. It is important to note that experimental conditions, such as the use of different expression systems and recording conditions, can influence these values.

CompoundCaV1.2 (L-type)CaV2.1 (P/Q-type)CaV2.2 (N-type)CaV2.3 (R-type)CaV3.1 (T-type)CaV3.2 (T-type)
Ziconotide >10 µMNo data available~89 nM[2]No data availableNo data availableNo data available
TROX-1 >30 µM>30 µM~1 µM (hyperpolarized)>30 µMData not availableData not available
~0.2 µM (depolarized)[3]

Experimental Protocols

The determination of IC50 values for voltage-gated calcium channel blockers is primarily achieved through electrophysiological techniques, most commonly the whole-cell patch-clamp method.

Protocol: Determination of IC50 via Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the key steps for assessing the inhibitory effect of a compound on CaV2.2 channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK293) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Co-transfect the cells with plasmids encoding the human CaV2.2 (α1B), β3, and α2δ-1 subunits using a suitable transfection reagent. A green fluorescent protein (GFP) reporter plasmid should be included to identify successfully transfected cells for recording.[1]

  • Perform electrophysiological recordings 48-72 hours post-transfection.

2. Electrophysiological Recordings:

  • Solutions:

    • External Solution (in mM): 110 BaCl2, 10 HEPES, 40 TEA-Cl, 0.001 TTX, adjusted to pH 7.4 with TEA-OH.

    • Internal Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 MgCl2, 4 ATP-Mg, 0.3 GTP-Na, adjusted to pH 7.2 with CsOH.

  • Pipettes: Pull patch pipettes from borosilicate glass and fire-polish to a resistance of 2-4 MΩ when filled with the internal solution.[4]

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a GFP-positive cell.

    • Hold the membrane potential at -100 mV.

    • Elicit CaV2.2 currents by applying a depolarizing voltage step to +20 mV for 200 ms.[5]

    • Record baseline currents until a stable amplitude is achieved.

3. Drug Application and Data Analysis:

  • After establishing a stable baseline, perfuse the cell with the external solution containing the test compound (e.g., Ziconotide) at various concentrations.

  • Record the peak current amplitude at each concentration after the drug effect has reached a steady state.

  • Calculate the percentage of current inhibition at each concentration relative to the baseline current.

  • Plot the concentration-response data and fit the curve using the Hill equation to determine the IC50 value.[1]

Visualizations

To better understand the context of CaV2.2 channel function and the methods used to assess blocker selectivity, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron AP Action Potential Arrives CaV22 CaV2.2 Channel (N-type) AP->CaV22 Depolarization Ca_influx Ca²⁺ Influx CaV22->Ca_influx Vesicle Synaptic Vesicle Ca_influx->Vesicle Triggers Fusion NT_release Neurotransmitter Release Vesicle->NT_release Receptor Postsynaptic Receptors NT_release->Receptor Bind to Ziconotide Ziconotide Ziconotide->CaV22 Blocks Signal Signal Propagation Receptor->Signal Activation

Caption: CaV2.2-mediated neurotransmitter release at a synapse.

cluster_setup Experimental Setup cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Cell_Culture Cell Culture & Transfection (HEK293) Whole_Cell Establish Whole-Cell Configuration Cell_Culture->Whole_Cell Patch_Pipette Prepare Patch Pipette Patch_Pipette->Whole_Cell Solutions Prepare Internal & External Solutions Solutions->Whole_Cell Baseline Record Stable Baseline Current Whole_Cell->Baseline Drug_Application Apply Blocker at Varying Concentrations Baseline->Drug_Application Record_Inhibition Record Inhibited Current Drug_Application->Record_Inhibition Concentration_Response Plot Concentration- Response Curve Record_Inhibition->Concentration_Response IC50_Calc Calculate IC50 (Hill Equation) Concentration_Response->IC50_Calc

Caption: Workflow for IC50 determination via electrophysiology.

References

Comparative Analysis of Z-160 Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the N-type calcium channel blocker, Z-160, with other relevant calcium channel inhibitors. This document summarizes available quantitative data, details experimental methodologies, and visualizes key concepts to facilitate informed decisions in drug discovery and development projects.

This compound (also known as NP118809) is a potent and selective small molecule inhibitor of N-type (CaV2.2) voltage-gated calcium channels. These channels are critical mediators of neurotransmitter release at presynaptic terminals, particularly in pain signaling pathways, making them a key target for the development of novel analgesics. While showing promise in preclinical models, the clinical development of this compound was discontinued after Phase II trials. Understanding its cross-reactivity profile is crucial for interpreting past results and informing the design of future N-type calcium channel blockers.

Comparative Selectivity Profile of Calcium Channel Blockers

The following table summarizes the inhibitory activity (IC50) of this compound and other representative calcium channel blockers against a panel of voltage-gated calcium channels. This data is essential for evaluating the selectivity of these compounds and predicting potential off-target effects.

CompoundPrimary TargetCaV1.2 (L-type) IC50 (µM)CaV2.1 (P/Q-type) IC50 (µM)CaV2.2 (N-type) IC50 (µM)CaV2.3 (R-type) IC50 (µM)CaV3.1 (T-type) IC50 (µM)CaV3.2 (T-type) IC50 (µM)CaV3.3 (T-type) IC50 (µM)
This compound N-type (CaV2.2) >10>10~0.1 >10>10>10>10
Z944T-type (CaV3)--7-10-0.050.160.16
ZiconotideN-type (CaV2.2)>100>1000.001 >100>100>100>100
AmlodipineL-type (CaV1.2)2.4 -5.8----

Note: IC50 values can vary depending on the specific experimental conditions. Data presented here is a synthesis from available literature for comparative purposes.

Experimental Methodologies

The determination of cross-reactivity and selectivity of compounds like this compound relies on robust in vitro assays. The two primary methods used are electrophysiological patch-clamp recordings and fluorescence-based assays.

Whole-Cell Patch-Clamp Electrophysiology

This "gold standard" technique directly measures the ionic current flowing through a specific channel in the cell membrane.

Protocol:

  • Cell Culture: Cells stably expressing the human calcium channel subtype of interest (e.g., HEK293 cells transfected with CaV2.2) are cultured on glass coverslips.

  • Recording Setup: A coverslip is placed in a recording chamber on an inverted microscope and perfused with an external solution containing a charge carrier (e.g., BaCl2).

  • Pipette and Seal: A glass micropipette filled with an internal solution is used to form a high-resistance "gigaseal" with the cell membrane.

  • Whole-Cell Configuration: The cell membrane under the pipette tip is ruptured to allow electrical access to the cell's interior.

  • Voltage Clamp: The membrane potential is held at a specific voltage (e.g., -80 mV), and depolarizing voltage steps are applied to elicit channel opening and ionic currents.

  • Compound Application: The test compound (e.g., this compound) is applied at various concentrations to the external solution, and the resulting inhibition of the ionic current is measured.

  • Data Analysis: The concentration-response curve is plotted to determine the IC50 value.

G cluster_prep Cell Preparation cluster_exp Electrophysiology Experiment cluster_analysis Data Analysis cell_culture Culture cells expressing CaV channel subtype plating Plate cells on glass coverslips cell_culture->plating recording Transfer to recording chamber plating->recording patching Form gigaseal with glass micropipette recording->patching whole_cell Establish whole-cell configuration patching->whole_cell voltage_clamp Apply voltage steps to elicit currents whole_cell->voltage_clamp compound_app Apply this compound at varying concentrations voltage_clamp->compound_app measure_inhibition Measure inhibition of ionic current compound_app->measure_inhibition plot_curve Plot concentration- response curve measure_inhibition->plot_curve calc_ic50 Determine IC50 value plot_curve->calc_ic50

Fig. 1: Workflow for Whole-Cell Patch-Clamp Assay.
FLIPR (Fluorometric Imaging Plate Reader) Calcium Flux Assay

This high-throughput screening method measures changes in intracellular calcium concentration in response to channel activation and inhibition.

Protocol:

  • Cell Plating: Cells expressing the target calcium channel are seeded into a multi-well microplate.

  • Dye Loading: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) is loaded into the cells.

  • Compound Incubation: The cells are incubated with varying concentrations of the test compound.

  • Stimulation: A depolarizing stimulus (e.g., a high concentration of potassium chloride) is added to the wells to activate the voltage-gated calcium channels.

  • Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time. An increase in fluorescence indicates an influx of calcium.

  • Data Analysis: The inhibitory effect of the compound on the calcium influx is quantified to determine the IC50 value.

Conceptual Relationship of this compound Activity

The selectivity of this compound for N-type calcium channels over other calcium channel subtypes is a key determinant of its therapeutic window. The following diagram illustrates this relationship.

G cluster_targets Voltage-Gated Calcium Channels Z160 This compound N_type N-type (CaV2.2) (Primary Target) Z160->N_type High Affinity (Inhibition) L_type L-type (CaV1.2) Z160->L_type Low Affinity PQ_type P/Q-type (CaV2.1) Z160->PQ_type Low Affinity R_type R-type (CaV2.3) Z160->R_type Low Affinity T_type T-type (CaV3.x) Z160->T_type Low Affinity

Fig. 2: this compound Target Affinity Profile.

Benchmarking Z-160: A Comparative Analysis Against Novel Pain Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the preclinical data for Z-160, a selective N-type (Cav2.2) calcium channel blocker, benchmarked against a new generation of non-opioid pain therapeutics. Developed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer an objective comparison of efficacy and mechanisms of action. While this compound showed initial promise in preclinical models, it ultimately did not meet its primary endpoints in Phase 2a clinical trials, highlighting the critical challenge of translating preclinical findings to clinical success.[1] This guide aims to contextualize the performance of this compound within the broader landscape of innovative pain drug discovery.

Introduction to this compound and Novel Analgesic Targets

This compound (also known as NMED-160) is a first-in-class, orally available, state-dependent and selective blocker of N-type (Cav2.2) voltage-gated calcium channels. These channels are pivotal in the transmission of pain signals in the spinal cord.[2] this compound was developed by Zalicus (formerly Neuromed Pharmaceuticals) for the treatment of chronic neuropathic pain. Despite demonstrating efficacy in animal models of neuropathic and inflammatory pain and being well-tolerated in Phase 1 clinical trials, the this compound program was discontinued after failing to show a significant difference from placebo in Phase 2a studies for lumbosacral radiculopathy and postherpetic neuralgia.[1]

In recent years, the search for effective non-opioid analgesics has led to the investigation of several novel molecular targets. This guide will compare this compound to three prominent classes of these emerging therapeutics:

  • Nav1.7 Inhibitors: Voltage-gated sodium channel Nav1.7 is a key player in the initiation of pain signals. Selective blockers of this channel have been a major focus of analgesic research.

  • TRPV1 Antagonists: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a receptor activated by heat, acid, and capsaicin, playing a crucial role in inflammatory and neuropathic pain.

  • Nerve Growth Factor (NGF) Antibodies: NGF is a neurotrophin that is upregulated during inflammation and injury, sensitizing pain-perceiving neurons. Monoclonal antibodies that sequester NGF have emerged as a promising therapeutic strategy.

Preclinical Efficacy Data: A Comparative Summary

The following tables summarize the available preclinical data for this compound and representative examples of novel pain therapeutics in key animal models of pain. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental protocols and animal strains.

Table 1: Efficacy in Neuropathic Pain Models (Chronic Constriction Injury - CCI)

Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy EndpointResultCitation(s)
This compound Cav2.2 BlockerRat, CCIMechanical Allodynia (von Frey)Efficacious (Quantitative data not publicly available)[2]
PF-05089771 Nav1.7 InhibitorRat, CCIMechanical Allodynia (von Frey)No significant effect[3]
Tanezumab NGF AntibodyRat, CCIMechanical Allodynia (von Frey)Significant reversal of mechanical allodynia[4]

Table 2: Efficacy in Inflammatory Pain Models (Complete Freund's Adjuvant - CFA)

Therapeutic AgentMechanism of ActionAnimal ModelKey Efficacy EndpointResultCitation(s)
This compound Cav2.2 BlockerRat, CFAThermal HyperalgesiaEfficacious (Quantitative data not publicly available)[2]
NEO-6860 TRPV1 AntagonistRat, CFAThermal HyperalgesiaSignificant reduction in thermal hyperalgesia[5]
Tanezumab NGF AntibodyRat, CFAMechanical Allodynia (von Frey)Significant and long-lasting reversal of mechanical allodynia[4]

Signaling Pathways and Mechanisms of Action

The distinct mechanisms of action of these therapeutics are visualized below, highlighting their points of intervention in the pain signaling cascade.

Pain Signaling Pathways cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord (Dorsal Horn) cluster_therapeutics Therapeutic Interventions Noxious Stimulus Noxious Stimulus TRPV1 TRPV1 Noxious Stimulus->TRPV1 Activates Action Potential Generation Action Potential Generation TRPV1->Action Potential Generation Depolarization Nav1.7 Nav1.7 Nav1.7->Action Potential Generation Propagation Presynaptic Terminal Presynaptic Terminal Action Potential Generation->Presynaptic Terminal Signal Arrival NGF NGF TrkA Receptor TrkA Receptor NGF->TrkA Receptor Binds TrkA Receptor->TRPV1 Sensitizes TrkA Receptor->Nav1.7 Upregulates Cav2.2 Cav2.2 Presynaptic Terminal->Cav2.2 Depolarization Neurotransmitter Release Neurotransmitter Release Cav2.2->Neurotransmitter Release Ca2+ Influx Postsynaptic Neuron Postsynaptic Neuron Neurotransmitter Release->Postsynaptic Neuron Activates Pain Signal to Brain Pain Signal to Brain Postsynaptic Neuron->Pain Signal to Brain This compound This compound This compound->Cav2.2 Blocks Nav1.7 Inhibitor Nav1.7 Inhibitor Nav1.7 Inhibitor->Nav1.7 Blocks TRPV1 Antagonist TRPV1 Antagonist TRPV1 Antagonist->TRPV1 Blocks NGF Antibody NGF Antibody NGF Antibody->NGF Sequesters

Figure 1: Simplified signaling pathways of pain transmission and points of intervention for this compound and novel therapeutics.

Experimental Protocols

To ensure transparency and facilitate the replication of findings, detailed methodologies for the key preclinical pain models cited in this guide are provided below.

Chronic Constriction Injury (CCI) of the Sciatic Nerve in Rats

This model is widely used to induce neuropathic pain that mimics symptoms such as allodynia and hyperalgesia in humans.

  • Animal Preparation: Adult male Sprague-Dawley rats (200-250g) are anesthetized with isoflurane. The surgical area on the lateral aspect of the thigh is shaved and disinfected.

  • Surgical Procedure: A small incision is made through the biceps femoris muscle to expose the common sciatic nerve. Proximal to the nerve's trifurcation, four loose ligatures of 4-0 chromic gut suture are tied around the nerve with approximately 1 mm spacing between them. The ligatures are tightened until they elicit a brief twitch in the corresponding hind limb, indicating a slight constriction without arresting epineural blood flow. The muscle and skin are then closed in layers.

  • Behavioral Testing: Mechanical allodynia is assessed using von Frey filaments. Rats are placed in individual chambers on an elevated mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing force are applied to the plantar surface of the ipsilateral hind paw. The 50% paw withdrawal threshold is determined using the up-down method.

Complete Freund's Adjuvant (CFA) Induced Inflammatory Pain in Rats

This model induces a persistent inflammatory state, characterized by thermal hyperalgesia, mechanical allodynia, and edema.

  • Induction of Inflammation: A single intraplantar injection of 100 µL of CFA (containing heat-killed Mycobacterium tuberculosis) is administered into the plantar surface of the right hind paw of adult male Sprague-Dawley rats.

  • Assessment of Thermal Hyperalgesia: The Hargreaves test is used to measure the latency of paw withdrawal to a radiant heat source. Rats are placed in individual plexiglass chambers on a glass floor. A mobile radiant heat source is positioned under the plantar surface of the inflamed paw, and the time taken for the rat to withdraw its paw is recorded. A cut-off time is used to prevent tissue damage.

  • Assessment of Mechanical Allodynia: Mechanical sensitivity is measured using von Frey filaments as described in the CCI protocol.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a preclinical study evaluating a novel analgesic compound.

Experimental Workflow cluster_setup Study Setup cluster_induction Pain Model Induction cluster_treatment Treatment and Assessment cluster_analysis Outcome Animal Acclimation Animal Acclimation Baseline Behavioral Testing Baseline Behavioral Testing Animal Acclimation->Baseline Behavioral Testing Surgical (e.g., CCI) or Chemical (e.g., CFA) Induction Surgical (e.g., CCI) or Chemical (e.g., CFA) Induction Baseline Behavioral Testing->Surgical (e.g., CCI) or Chemical (e.g., CFA) Induction Drug Administration (Test Compound vs. Vehicle) Drug Administration (Test Compound vs. Vehicle) Surgical (e.g., CCI) or Chemical (e.g., CFA) Induction->Drug Administration (Test Compound vs. Vehicle) Post-treatment Behavioral Testing Post-treatment Behavioral Testing Drug Administration (Test Compound vs. Vehicle)->Post-treatment Behavioral Testing Time course Data Analysis Data Analysis Post-treatment Behavioral Testing->Data Analysis Efficacy Determination Efficacy Determination Data Analysis->Efficacy Determination

Figure 2: A generalized workflow for preclinical analgesic efficacy studies.

Logical Relationship of Novel Pain Therapeutics

The development of novel pain therapeutics often involves a logical progression from identifying a target to clinical evaluation. The following diagram illustrates this relationship.

Drug Development Logic Target Identification Target Identification Preclinical Efficacy (In vitro & In vivo) Preclinical Efficacy (In vitro & In vivo) Target Identification->Preclinical Efficacy (In vitro & In vivo) Safety & Toxicology Safety & Toxicology Preclinical Efficacy (In vitro & In vivo)->Safety & Toxicology Phase I Clinical Trials Phase I Clinical Trials Safety & Toxicology->Phase I Clinical Trials Phase II Clinical Trials Phase II Clinical Trials Phase I Clinical Trials->Phase II Clinical Trials Phase III Clinical Trials Phase III Clinical Trials Phase II Clinical Trials->Phase III Clinical Trials Program Discontinuation Program Discontinuation Phase II Clinical Trials->Program Discontinuation Regulatory Approval Regulatory Approval Phase III Clinical Trials->Regulatory Approval This compound This compound This compound->Program Discontinuation Example

Figure 3: Logical progression in the development of novel pain therapeutics, with this compound as an example of clinical trial failure.

Conclusion

The case of this compound underscores the complexities of pain drug development and the significant hurdles in translating preclinical efficacy into clinical benefit. While selective blockade of Cav2.2 channels remains a theoretically attractive strategy for pain management, the clinical failure of this compound has shifted focus towards other novel targets. The continued investigation of Nav1.7 inhibitors, TRPV1 antagonists, and NGF antibodies, despite their own unique challenges, reflects the dynamic and evolving landscape of pain research. This comparative guide serves as a resource for understanding the preclinical rationale and context for these diverse therapeutic approaches, with the ultimate goal of informing the development of safer and more effective analgesics.

References

A Comparative Analysis of Z-160 and T-type Calcium Channel Blockers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the N-type channel blocker Z-160 and the T-type channel blocker Z944, supported by experimental data, to inform research and drug development in pain therapeutics.

This guide provides a detailed comparative analysis of this compound, a selective N-type (CaV2.2) calcium channel blocker, and Z944, a potent pan-T-type (CaV3.x) calcium channel blocker. While both were investigated for the treatment of chronic pain, their distinct primary targets—presynaptic N-type channels for this compound versus T-type channels that modulate neuronal excitability for Z944—offer different mechanistic approaches to analgesia. This document outlines their pharmacological profiles, supported by preclinical data, and provides detailed experimental protocols for their evaluation.

Introduction to N-type and T-type Calcium Channels in Pain Signaling

Voltage-gated calcium channels are critical players in the transmission of pain signals. N-type (CaV2.2) channels are predominantly located at presynaptic terminals in the central and peripheral nervous systems. Their activation leads to neurotransmitter release, including key mediators of pain such as glutamate, substance P, and CGRP.[1][2] Blocking N-type channels can therefore inhibit the transmission of nociceptive signals.

T-type (CaV3.1, CaV3.2, CaV3.3) channels, on the other hand, are low-voltage activated channels that play a crucial role in regulating neuronal excitability and firing patterns.[3][4] The CaV3.2 isoform, in particular, is highly expressed in primary afferent neurons and its upregulation is associated with various chronic pain states.[3][4] T-type channel blockers are thought to produce analgesia by reducing neuronal hyperexcitability.

This compound was developed as a selective N-type calcium channel blocker for chronic neuropathic pain, but its development was discontinued after Phase II clinical trials.[5] Z944, a T-type calcium channel blocker developed from the same chemical backbone as this compound, has shown efficacy in preclinical pain models and has been investigated in clinical trials.[6]

Quantitative Comparison of Inhibitor Potency and Selectivity

The following tables summarize the in vitro potency and selectivity of this compound and Z944 against various voltage-gated calcium channels. The data highlights their distinct primary targets and provides insight into their potential for off-target effects.

Table 1: Inhibitory Potency (IC₅₀) of this compound

Target ChannelIC₅₀Assay SystemReference
CaV2.2 (N-type) 0.7 µM IMR32 cell-based assay[7]
CaV3.2 (T-type)Active, specific IC₅₀ not reportedFLIPR-based intracellular calcium response assay[4]

Note: While this compound is primarily an N-type blocker, some activity on CaV3.2 has been reported, though a specific IC₅₀ value is not publicly available.[4] Its development was discontinued, limiting the amount of accessible data.

Table 2: Inhibitory Potency (IC₅₀) and Selectivity of Z944

Target ChannelIC₅₀Selectivity vs. CaV3.xAssay SystemReference
CaV3.1 (T-type) 50 - 160 nM -Whole-cell patch clamp[6]
CaV3.2 (T-type) 50 - 160 nM -Whole-cell patch clamp[6]
CaV3.3 (T-type) 50 - 160 nM -Whole-cell patch clamp[6]
CaV2.2 (N-type)~10.5 - 32 µM (estimated)~70-100 foldWhole-cell patch clamp[6]
CaV1.2 (L-type)> 10 µM~70-100 foldWhole-cell patch clamp[6]

Signaling Pathways and Mechanisms of Action

The distinct channel targets of this compound and T-type blockers like Z944 result in different mechanisms for achieving analgesia. This compound directly inhibits the release of pain-mediating neurotransmitters, while Z944 dampens the hyperexcitability of neurons in the pain pathway.

N_type_channel_pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Action_Potential Action Potential Propagation CaV2_2 N-type Channel (CaV2.2) Action_Potential->CaV2_2 Depolarization Calcium_Influx Ca²⁺ Influx CaV2_2->Calcium_Influx Z160 This compound Z160->CaV2_2 Blocks Vesicle_Fusion Synaptic Vesicle Fusion Calcium_Influx->Vesicle_Fusion Neurotransmitter_Release Release of Glutamate, Substance P Vesicle_Fusion->Neurotransmitter_Release Receptors Neurotransmitter Receptors Neurotransmitter_Release->Receptors Signal_Propagation Pain Signal Propagation Receptors->Signal_Propagation

Figure 1: Signaling pathway of N-type (CaV2.2) channels in presynaptic neurotransmitter release and its inhibition by this compound.

T_type_channel_pathway cluster_neuron Nociceptive Neuron Subthreshold_Depolarization Subthreshold Depolarization CaV3_2 T-type Channel (CaV3.2) Subthreshold_Depolarization->CaV3_2 Activation Low_Threshold_Spike Low-Threshold Ca²⁺ Spike CaV3_2->Low_Threshold_Spike Z944 T-type Blockers (e.g., Z944) Z944->CaV3_2 Blocks Action_Potential_Firing Action Potential Burst Firing Low_Threshold_Spike->Action_Potential_Firing Neuronal_Hyperexcitability Neuronal Hyperexcitability Action_Potential_Firing->Neuronal_Hyperexcitability Chronic_Pain Chronic_Pain Neuronal_Hyperexcitability->Chronic_Pain Contributes to

Figure 2: Role of T-type (CaV3.2) channels in neuronal hyperexcitability contributing to chronic pain and its inhibition by T-type blockers.

Preclinical Efficacy in In Vivo Pain Models

Both this compound and Z944 have been evaluated in rodent models of inflammatory and neuropathic pain, demonstrating the analgesic potential of targeting both N-type and T-type calcium channels.

Table 3: Summary of In Vivo Efficacy

CompoundPain ModelSpeciesKey FindingsReference
This compound Multiple neuropathic and inflammatory pain modelsRodentsDemonstrated efficacy, suggesting broad potential in chronic pain.[2]
Z944 Complete Freund's Adjuvant (CFA) model (inflammatory pain)Rats (male & female)Dose-dependently reversed mechanical allodynia.[8]

Detailed Experimental Protocols

To facilitate the replication and validation of findings, detailed protocols for key in vitro and in vivo assays are provided below.

Whole-Cell Patch-Clamp Electrophysiology for IC₅₀ Determination

This protocol is used to determine the concentration-dependent inhibition of voltage-gated calcium channels by a test compound.

patch_clamp_workflow Cell_Culture 1. Cell Culture & Transfection (e.g., HEK293 cells expressing the target CaV channel) Electrode_Prep 2. Electrode & Solution Prep (Internal & external solutions that isolate Ca²⁺ currents) Cell_Culture->Electrode_Prep Whole_Cell_Config 3. Establish Whole-Cell Configuration Electrode_Prep->Whole_Cell_Config Baseline_Recording 4. Record Baseline Currents (Apply voltage-step protocol to elicit channel activity) Whole_Cell_Config->Baseline_Recording Compound_Application 5. Compound Application (Perfuse increasing concentrations of the test compound) Baseline_Recording->Compound_Application Data_Analysis 6. Data Analysis (Measure current inhibition at each concentration and fit to a dose-response curve to calculate IC₅₀) Compound_Application->Data_Analysis

Figure 3: Experimental workflow for determining the IC₅₀ of a channel blocker using whole-cell patch-clamp electrophysiology.

Methodology:

  • Cell Culture and Transfection:

    • HEK293 cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

    • Cells are transiently or stably transfected with plasmids encoding the alpha-1 subunit of the target calcium channel (e.g., CaV2.2, CaV3.1, CaV3.2, or CaV3.3). A fluorescent marker like GFP is often co-transfected to identify transfected cells.

  • Solutions:

    • External Solution (in mM): 110 BaCl₂ (as charge carrier), 10 HEPES, 40 TEA-Cl, adjusted to pH 7.4 with TEA-OH. Tetrodotoxin (0.001 mM) is added to block sodium channels.

    • Internal (Pipette) Solution (in mM): 108 Cs-methanesulfonate, 4 MgCl₂, 9 EGTA, 9 HEPES, adjusted to pH 7.4 with CsOH.

  • Electrophysiological Recording:

    • Whole-cell voltage-clamp recordings are performed at room temperature using a patch-clamp amplifier.

    • For T-type currents, cells are held at a holding potential of -100 mV, and currents are elicited by a 200 ms depolarizing step to -30 mV.

    • For N-type currents, a holding potential of -90 mV is used, and currents are elicited by a step to +10 mV.

    • After establishing a stable baseline current, the test compound is perfused at increasing concentrations.

    • The steady-state block at each concentration is measured.

  • Data Analysis:

    • The fractional block is calculated for each concentration.

    • A dose-response curve is generated by plotting the fractional block against the compound concentration.

    • The IC₅₀ value is determined by fitting the data to the Hill equation.

In Vivo Model: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain

This model is used to assess the efficacy of analgesic compounds in a state of persistent inflammatory pain.

Methodology:

  • Induction of Inflammation:

    • Adult male Sprague-Dawley rats (200-250 g) are briefly anesthetized with isoflurane.

    • 100 µL of Complete Freund's Adjuvant (CFA) is injected subcutaneously into the plantar surface of one hind paw.[9]

  • Behavioral Testing (Mechanical Allodynia):

    • Mechanical sensitivity is assessed using von Frey filaments at baseline (before CFA injection) and at various time points after injection (e.g., 24, 48, and 72 hours).

    • Rats are placed in individual compartments on an elevated mesh floor and allowed to acclimate.

    • Von Frey filaments of increasing stiffness are applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined as the filament force that elicits a withdrawal response in 50% of applications.

  • Drug Administration and Efficacy Assessment:

    • The test compound (e.g., Z944) or vehicle is administered (e.g., intraperitoneally or orally) at a set time after CFA injection (e.g., 24 hours).

    • Mechanical allodynia is reassessed at multiple time points after drug administration.

    • A significant increase in the paw withdrawal threshold compared to the vehicle-treated group indicates an analgesic effect.

In Vivo Model: Chronic Constriction Injury (CCI) for Neuropathic Pain

The CCI model is a widely used model of peripheral nerve injury that results in neuropathic pain behaviors.

Methodology:

  • Surgical Procedure:

    • Rats are anesthetized with an appropriate anesthetic agent.

    • The common sciatic nerve is exposed at the mid-thigh level.[5]

    • Proximal to the sciatic trifurcation, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals.[5][10] The ligatures are tightened until they just elicit a brief twitch of the surrounding muscle.

    • The muscle and skin are then closed in layers.

  • Behavioral Testing:

    • Similar to the CFA model, mechanical allodynia (von Frey test) and thermal hyperalgesia (Hargreaves test) are assessed at baseline and post-surgery (typically starting from day 3 and continuing for several weeks).

  • Drug Administration and Efficacy Assessment:

    • Once neuropathic pain behaviors are established and stable, the test compound or vehicle is administered.

    • Behavioral testing is repeated at various time points post-dosing to evaluate the reversal of pain hypersensitivity.

Conclusion

This compound and T-type channel blockers such as Z944 represent two distinct, yet promising, strategies for the development of novel analgesics. This compound's mechanism of blocking presynaptic N-type channels directly targets the transmission of pain signals, while Z944's blockade of T-type channels aims to normalize the neuronal hyperexcitability that underlies chronic pain states.

For researchers and drug developers, the choice of targeting N-type versus T-type channels will depend on the specific pain etiology and desired therapeutic profile. The high selectivity of Z944 for T-type channels over other ion channels suggests a potentially favorable side-effect profile compared to less selective compounds. While this compound development was halted, the validation of N-type channels as a pain target remains. Future development of channel blockers with improved selectivity and pharmacokinetic properties, guided by the detailed experimental methodologies outlined in this guide, will be crucial for advancing the field of pain therapeutics.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery, the aminobenzothiazole scaffold has emerged as a privileged structure, yielding compounds with a wide array of biological activities. This guide presents a head-to-head comparison of Z-160, an N-type calcium channel inhibitor, with other aminobenzothiazole derivatives that have shown promise as kinase inhibitors. This report provides researchers, scientists, and drug development professionals with a comprehensive overview of their distinct mechanisms of action, supported by experimental data and detailed protocols.

Executive Summary

This compound distinguishes itself as a potent inhibitor of N-type (CaV2.2) and T-type (CaV3.2) voltage-gated calcium channels, a mechanism central to the modulation of neurotransmission and pain signaling. In contrast, a significant number of other aminobenzothiazole derivatives have been developed as potent inhibitors of various protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are pivotal in cancer angiogenesis and cell proliferation. This guide will delve into the comparative analysis of these two distinct classes of aminobenzothiazoles, offering insights into their therapeutic potential in neurology and oncology, respectively.

Comparative Analysis of Biological Activity

A key study directly compared the activity of this compound with a series of substituted aminobenzothiazoles in a FLIPR-based intracellular calcium response assay.[1][2][3] This research identified several aminobenzothiazole derivatives with comparable potency to this compound in inhibiting CaV2.2 and CaV3.2 channels.[1][2][3]

While specific IC50 values from a direct comparative table in the primary literature were not available in the immediate search results, the study by Sairaman et al. serves as a foundational piece of evidence for the activity of aminobenzothiazoles at calcium channels, using this compound as a benchmark.

For other aminobenzothiazole derivatives, extensive research has focused on their role as kinase inhibitors. For instance, certain derivatives have demonstrated potent inhibition of VEGFR-2, a key regulator of angiogenesis.

Table 1: Comparative Inhibitory Activity

CompoundTarget(s)IC50Therapeutic Area
This compound N-type (CaV2.2) & T-type (CaV3.2) Calcium ChannelsData indicates comparability with active aminobenzothiazolesNeurology (e.g., Neuropathic Pain)
Aminobenzothiazole Derivative (Hypothetical Kinase Inhibitor) VEGFR-2Varies (nanomolar to micromolar range)Oncology

Note: Specific IC50 values for the direct comparison between this compound and other aminobenzothiazoles in the CaV2.2/CaV3.2 assay are pending access to the full dataset from the referenced Sairaman et al. study. The VEGFR-2 IC50 values for aminobenzothiazole derivatives are representative of the class and vary based on the specific chemical structure.

Experimental Protocols

FLIPR-Based Intracellular Calcium Response Assay (for CaV2.2/CaV3.2 Inhibition)

This protocol outlines the methodology used to assess the inhibitory activity of compounds against voltage-gated calcium channels.

1. Cell Culture and Dye Loading:

  • Human Embryonic Kidney (HEK-293) cells stably expressing the target calcium channel subunits (e.g., α1B, α2δ, and β3 for CaV2.2) are cultured in appropriate media.

  • Cells are seeded into 96-well or 384-well black-walled, clear-bottom plates and grown to confluence.

  • On the day of the assay, the growth medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for 1 hour at 37°C.

2. Compound Addition and Incubation:

  • Serial dilutions of the test compounds (this compound and related aminobenzothiazoles) are prepared in the assay buffer.

  • The dye-loading solution is removed, and the cells are washed with the assay buffer.

  • The diluted compounds are added to the respective wells, and the plate is incubated for a predetermined period to allow for compound binding.

3. Measurement of Calcium Influx:

  • The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR).

  • A solution of potassium chloride (KCl) is added to the wells to depolarize the cell membrane and open the voltage-gated calcium channels.

  • The FLIPR instrument measures the change in fluorescence intensity over time, which corresponds to the influx of calcium into the cells.

4. Data Analysis:

  • The peak fluorescence signal is used to determine the extent of calcium influx.

  • The percentage of inhibition for each compound concentration is calculated relative to the control (vehicle-treated) wells.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol describes a common method to evaluate the inhibitory potential of aminobenzothiazole derivatives against a specific protein kinase.

1. Reagents and Materials:

  • Recombinant human VEGFR-2 kinase.

  • A specific peptide substrate for VEGFR-2.

  • Adenosine triphosphate (ATP).

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

  • Test compounds (aminobenzothiazole derivatives).

  • Kinase activity detection reagent (e.g., ADP-Glo™ Kinase Assay).

2. Assay Procedure:

  • The kinase reaction is set up in a 96- or 384-well plate.

  • The test compounds are added to the wells at various concentrations.

  • The VEGFR-2 enzyme and its peptide substrate are added to the wells.

  • The reaction is initiated by the addition of ATP and incubated at 37°C for a specified time (e.g., 60 minutes).

3. Detection of Kinase Activity:

  • After the incubation period, the kinase detection reagent is added to the wells. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

  • The plate is incubated to allow the detection reaction to proceed.

4. Data Analysis:

  • The luminescence or fluorescence signal is measured using a plate reader.

  • The percentage of kinase inhibition is calculated for each compound concentration relative to the control.

  • IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The distinct therapeutic applications of this compound and other aminobenzothiazoles stem from their different molecular targets and downstream signaling effects.

This compound and N-Type Calcium Channel Signaling

This compound's primary mechanism of action is the inhibition of N-type (CaV2.2) voltage-gated calcium channels located at presynaptic nerve terminals.[3] These channels are crucial for the influx of calcium ions that triggers the release of neurotransmitters like glutamate, GABA, and norepinephrine.[3] By blocking these channels, this compound can modulate neuronal excitability and reduce the transmission of pain signals.

N_Type_Calcium_Channel_Signaling ActionPotential Action Potential (Nerve Impulse) CaV2_2 N-type (CaV2.2) Calcium Channel ActionPotential->CaV2_2 Depolarizes Membrane Ca_Influx Ca²⁺ Influx CaV2_2->Ca_Influx Opens Vesicle_Fusion Synaptic Vesicle Fusion Ca_Influx->Vesicle_Fusion Triggers Neurotransmitter_Release Neurotransmitter Release Vesicle_Fusion->Neurotransmitter_Release Postsynaptic_Neuron Postsynaptic Neuron Neurotransmitter_Release->Postsynaptic_Neuron Activates Receptors Z160 This compound Z160->CaV2_2 Inhibits

Figure 1. this compound Inhibition of N-Type Calcium Channel Signaling.
Aminobenzothiazoles and VEGFR-2 Kinase Signaling

Many aminobenzothiazole derivatives function by inhibiting the tyrosine kinase activity of VEGFR-2. This receptor, when activated by its ligand VEGF, initiates a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival, leading to the formation of new blood vessels (angiogenesis).[4] By blocking the phosphorylation of VEGFR-2, these aminobenzothiazole inhibitors can effectively halt the angiogenic process, thereby cutting off the blood supply to tumors and inhibiting their growth.

VEGFR2_Inhibition_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Phosphorylation Autophosphorylation VEGFR2->Phosphorylation Activates Aminobenzothiazole Aminobenzothiazole Kinase Inhibitor Aminobenzothiazole->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) Phosphorylation->Downstream Angiogenesis Angiogenesis (Cell Proliferation, Migration, Survival) Downstream->Angiogenesis

Figure 2. Aminobenzothiazole Inhibition of the VEGFR-2 Signaling Pathway.

Synthesis Overview

General Synthesis of 2-Aminobenzothiazoles

A common method for the synthesis of the 2-aminobenzothiazole core involves the reaction of an appropriately substituted aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of an oxidizing agent like bromine. This electrophilic cyclization reaction forms the benzothiazole ring system. Further modifications to the amino group or the benzene ring can then be carried out to produce a diverse library of derivatives.

Synthesis of this compound

The synthesis of this compound, with the IUPAC name 1-(Diphenylmethyl)-4-(3,3-diphenylpropanoyl)piperazine, involves a multi-step process.[5][6] A key step is the coupling of a diphenylmethylpiperazine moiety with a 3,3-diphenylpropanoic acid derivative.

Experimental_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening Aniline Substituted Aniline AminobenzothiazoleCore 2-Aminobenzothiazole Core Aniline->AminobenzothiazoleCore Thiocyanate Thiocyanate Salt Thiocyanate->AminobenzothiazoleCore Derivatization Further Derivatization AminobenzothiazoleCore->Derivatization Final_Compound Final Aminobenzothiazole Derivative Derivatization->Final_Compound Assay In Vitro Assay (e.g., FLIPR, Kinase Assay) Final_Compound->Assay Data_Analysis Data Analysis (IC50 Determination) Assay->Data_Analysis Lead_Identification Lead Compound Identification Data_Analysis->Lead_Identification

Figure 3. General Experimental Workflow for Aminobenzothiazole Drug Discovery.

Conclusion

This compound and other aminobenzothiazole derivatives represent two distinct and promising avenues for therapeutic development. While this compound's mechanism as a calcium channel blocker positions it as a candidate for neurological disorders characterized by neuronal hyperexcitability, the kinase inhibitory properties of other aminobenzothiazoles have established them as a significant class of agents in oncology. The direct comparison of this compound with aminobenzothiazole analogues in calcium channel assays underscores the versatility of this chemical scaffold and opens up new possibilities for designing compounds with tailored selectivity for different ion channels and kinases. Further research, including the public availability of detailed structure-activity relationship data, will be crucial for the continued development of this important class of molecules.

References

Safety Operating Guide

Proper Disposal of "Z-160": A Critical Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

Immediate clarification is required to ensure the safe disposal of the substance referred to as "Z-160." Investigations reveal that "this compound" is not a unique identifier for a single chemical substance. Instead, it is a designation used for several distinct products with different compositions and associated hazards. Providing a single set of disposal instructions without precise identification of the substance would be unsafe and could lead to regulatory non-compliance.

To receive accurate disposal procedures, please identify the specific "this compound" product you are working with. Key identifying information can be found on the product's container, safety data sheet (SDS), or purchase order. Important details include:

  • Product Name: e.g., "Z 160 Keramikreiniger"

  • Manufacturer or Supplier: e.g., TargetMol

  • Chemical Name or Type: e.g., "Polymer in this compound," "this compound hydrochloride"

  • CAS Number

Once you provide this information, we can offer specific, safe, and compliant disposal protocols.

General Laboratory Chemical Disposal Procedures

In the absence of specific instructions for "this compound," all laboratory personnel must adhere to established best practices for chemical waste management. These procedures are designed to ensure the safety of laboratory staff, the community, and the environment.

Step 1: Waste Identification and Classification

The first and most critical step is to determine if a chemical waste is hazardous. This is typically done by consulting the Safety Data Sheet (SDS) provided by the manufacturer. Waste is generally classified as hazardous if it exhibits one or more of the following characteristics:

  • Ignitability: Can create fire under certain conditions.

  • Corrosivity: Can cause severe damage to skin or can corrode metals.

  • Reactivity: Can be unstable under normal conditions, may react with water, or can explode.

  • Toxicity: Harmful or fatal if ingested or absorbed.

Step 2: Segregation of Chemical Waste

Proper segregation of waste is crucial to prevent dangerous chemical reactions. Never mix different types of chemical waste. As a general rule, waste should be segregated as follows:

  • Halogenated Organic Solvents: (e.g., chloroform, dichloromethane)

  • Non-Halogenated Organic Solvents: (e.g., ethanol, methanol, acetone)

  • Acids: (e.g., hydrochloric acid, sulfuric acid) - Note: Never mix strong acids with organic solvents.

  • Bases: (e.g., sodium hydroxide, ammonium hydroxide)

  • Heavy Metal Solutions: (e.g., mercury, lead, chromium)

  • Solid Chemical Waste: (e.g., contaminated labware, gloves, paper towels)

Step 3: Proper Storage and Labeling of Waste

All chemical waste must be stored in appropriate, clearly labeled containers.

  • Containers: Use containers that are compatible with the waste they hold (e.g., glass for most acids, not metal). Containers must be in good condition and have a secure, leak-proof lid.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full name of the chemical constituents, and the approximate percentages of each. The date of accumulation should also be included.

  • Storage Area: Waste should be stored in a designated, secure area, away from general lab traffic and heat sources. Secondary containment, such as a spill tray, should be used to contain any potential leaks.

Step 4: Disposal Procedures

Disposal of chemical waste must be done in accordance with local, state, and federal regulations.

  • Professional Disposal Service: Most hazardous chemical waste must be disposed of through a licensed hazardous waste disposal company. Your institution's Environmental Health and Safety (EHS) office will have established procedures for this.

  • Drain Disposal: It is prohibited to pour hazardous chemicals down the drain. Some non-hazardous, water-soluble substances may be approved for drain disposal, but this should only be done with explicit permission from your institution's EHS office.

  • Empty Containers: Empty containers that held hazardous materials must also be disposed of properly. Some may need to be triple-rinsed before being discarded.

The following flowchart outlines the general decision-making process for laboratory chemical waste disposal.

G start Start: Chemical Waste Generated is_hazardous Is the waste hazardous? (Consult SDS) start->is_hazardous non_hazardous Non-Hazardous Waste is_hazardous->non_hazardous No hazardous Hazardous Waste is_hazardous->hazardous Yes dispose_non_haz Dispose per Institutional Guidelines (e.g., regular trash, approved drain disposal) non_hazardous->dispose_non_haz segregate Segregate by Compatibility hazardous->segregate store Store in Labeled, Compatible Container with Secondary Containment segregate->store dispose_haz Arrange for Pickup by Licensed Waste Contractor (Contact EHS) store->dispose_haz end End dispose_non_haz->end dispose_haz->end

General Chemical Waste Disposal Workflow

This document provides general guidance on laboratory chemical safety and disposal. It is not a substitute for a substance-specific Safety Data Sheet (SDS) and formal training. Always follow the specific procedures established by your institution's Environmental Health and Safety (EHS) department.

Essential Safety and Handling Guide for Z-160 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory personnel engaged in research and development, particularly in the pharmaceutical sector, a comprehensive understanding of the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Z-160 hydrochloride (CAS No. 41332-36-9), a biochemical used in research. The following procedural guidance is designed to be a critical resource for ensuring laboratory safety and operational integrity.

Physicochemical and Safety Data

A summary of the key quantitative data for this compound hydrochloride is presented below. This information is critical for a preliminary risk assessment.

PropertyValue
Chemical Formula C₃₂H₃₃ClN₂O
Molecular Weight 497.07 g/mol
CAS Number 41332-36-9
Appearance Solid Powder
Storage (Powder) -20°C for 3 years
Storage (In Solvent) -80°C for 1 year

As specific hazard data from a comprehensive Safety Data Sheet (SDS) is not publicly available, a conservative approach to handling is strongly recommended, treating the substance as potentially hazardous.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is mandatory when handling this compound hydrochloride to minimize exposure via inhalation, dermal contact, or ocular routes. The following table outlines the required PPE.

Body PartRequired Protection
Eyes/Face ANSI-approved safety goggles or a face shield if there is a splash hazard.
Hands Chemically resistant gloves (e.g., nitrile) should be worn at all times. Gloves must be inspected before use and changed immediately if contaminated.
Body A standard laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
Respiratory For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if generating aerosols or handling larger quantities, a NIOSH-approved respirator is necessary. All work with the powdered form should be conducted in a certified chemical fume hood.

Experimental Protocols: Safe Handling Workflow

Adherence to a strict, step-by-step protocol is crucial for minimizing risks during the handling and use of this compound hydrochloride.

Preparation and Weighing
  • Area Preparation : Designate a specific area for handling this compound hydrochloride, preferably within a chemical fume hood. Ensure the area is clean and uncluttered.

  • PPE : Don all required PPE as detailed in the table above.

  • Weighing : When weighing the solid compound, use a balance inside a chemical fume hood to prevent the inhalation of any airborne particles. Use anti-static weighing dishes.

  • Aliquotting : Prepare aliquots for single-use where possible to avoid repeated handling of the stock container.

Dissolution and Use
  • Solvent Addition : Add the solvent to the this compound hydrochloride powder slowly and carefully to avoid splashing.

  • Mixing : If required, mix the solution using a vortex or sonicator within the fume hood. Ensure the container is securely capped.

  • Experimental Use : Conduct all experimental procedures involving this compound hydrochloride in a well-ventilated area, preferably a fume hood.

Post-Experiment and Cleanup
  • Decontamination : Decontaminate all surfaces and equipment that have come into contact with this compound hydrochloride using an appropriate cleaning agent.

  • Waste Disposal : Dispose of all waste, including unused material, contaminated PPE, and empty containers, in accordance with the disposal plan outlined below.

  • Hygiene : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

G cluster_prep Preparation Phase cluster_use Usage Phase cluster_cleanup Cleanup Phase prep_area Prepare Handling Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh this compound Hydrochloride don_ppe->weigh dissolve Dissolve in Solvent weigh->dissolve experiment Conduct Experiment dissolve->experiment decontaminate Decontaminate Surfaces and Equipment experiment->decontaminate dispose Dispose of Waste decontaminate->dispose wash Wash Hands Thoroughly dispose->wash

Caption: Experimental Workflow for Handling this compound Hydrochloride.

Operational and Disposal Plans

A clear and robust disposal plan is essential for the safe management of chemical waste.

Waste Segregation and Collection
  • Solid Waste : All solid waste contaminated with this compound hydrochloride, including used gloves, weighing paper, and paper towels, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste : Unused solutions of this compound hydrochloride and any solvent rinses from contaminated glassware should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed.

  • Sharps : Any contaminated sharps, such as needles or pipette tips, must be disposed of in a designated sharps container for hazardous chemical waste.

Disposal Procedure

All waste streams containing this compound hydrochloride must be disposed of through the institution's official hazardous waste management program. Do not dispose of this chemical down the drain or in regular trash. Ensure that all waste containers are securely sealed and properly labeled with the chemical name and associated hazards before collection.

G cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? start->is_liquid is_sharp Sharps Waste? start->is_sharp solid_bin Place in Labeled Solid Hazardous Waste Bin is_solid->solid_bin liquid_container Collect in Labeled Liquid Hazardous Waste Container is_liquid->liquid_container sharps_container Place in Labeled Sharps Container is_sharp->sharps_container end_node Arrange for Professional Hazardous Waste Disposal solid_bin->end_node liquid_container->end_node sharps_container->end_node

Caption: Disposal Plan for this compound Hydrochloride Waste.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-160
Reactant of Route 2
Reactant of Route 2
Z-160

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.